Product packaging for 3-Ethoxy-4-hydroxyphenylacetonitrile(Cat. No.:CAS No. 205748-01-2)

3-Ethoxy-4-hydroxyphenylacetonitrile

Cat. No.: B1584660
CAS No.: 205748-01-2
M. Wt: 177.2 g/mol
InChI Key: BGCWVBVMOUDBJE-UHFFFAOYSA-N
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Description

3-Ethoxy-4-hydroxyphenylacetonitrile is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO2 B1584660 3-Ethoxy-4-hydroxyphenylacetonitrile CAS No. 205748-01-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-ethoxy-4-hydroxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-13-10-7-8(5-6-11)3-4-9(10)12/h3-4,7,12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCWVBVMOUDBJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343614
Record name 3-Ethoxy-4-hydroxyphenylacetonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID30343614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205748-01-2
Record name 3-Ethoxy-4-hydroxyphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethoxy-4-hydroxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical and physical properties of 3-Ethoxy-4-hydroxyphenylacetonitrile, a key intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering insights into its synthesis, reactivity, and safe handling.

Introduction and Core Properties

This compound, with the CAS number 205748-01-2, is an aromatic nitrile possessing both an ethoxy and a hydroxyl functional group on the phenyl ring.[1] These functional groups significantly influence its chemical reactivity and physical properties, making it a versatile building block in organic synthesis. Its structure is foundational for the development of more complex molecules, particularly in the pharmaceutical industry where the phenylacetonitrile moiety is a common scaffold.

Physicochemical Characteristics

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂[1]
Molecular Weight 177.2 g/mol [1]
Melting Point 92-94 °C[1]
Boiling Point 339.8 °C at 760 mmHg[1]
Density 1.146 g/cm³[1]
Flash Point 159.3 °C[1]
CAS Number 205748-01-2[1]

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of 3-ethoxy-4-hydroxybenzyl alcohol with a cyanide source. This method is adapted from a general process for preparing hydroxyphenylacetonitriles.[2][3]

Proposed Synthetic Pathway

The synthesis can be conceptualized as a nucleophilic substitution where the hydroxyl group of the benzyl alcohol is converted into a good leaving group, which is then displaced by a cyanide ion. A common approach involves the in-situ generation of hydrocyanic acid from an alkali metal cyanide and an acid.

Synthesis_Pathway cluster_conditions Reaction Conditions Reactant 3-Ethoxy-4-hydroxybenzyl alcohol Reagents + KCN / Acetic Acid in DMSO Reactant->Reagents Intermediate [Intermediate Carbocation] Reagents->Intermediate Protonation & Dehydration Product This compound Intermediate->Product Cyanide Attack Temperature Temperature: 110-140 °C Solvent Solvent: Dimethyl sulfoxide (DMSO)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

The following is a generalized protocol based on the synthesis of analogous hydroxyphenylacetonitriles[2][3]:

  • Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, dissolve 3-ethoxy-4-hydroxybenzyl alcohol in dimethyl sulfoxide (DMSO).

  • Addition of Cyanide: Add potassium cyanide to the solution.

  • Acid Addition: Heat the mixture to approximately 125°C. Slowly add glacial acetic acid dropwise over one hour while maintaining the temperature. The acetic acid reacts with potassium cyanide to generate hydrocyanic acid in situ.

  • Reaction: Stir the reaction mixture at 125°C for an additional 2 hours.

  • Workup:

    • Cool the reaction mixture and remove the DMSO under reduced pressure.

    • To the residue, add water and an immiscible organic solvent (e.g., chloroform).

    • Separate the organic layer. The aqueous layer may be extracted further with the organic solvent.

    • Combine the organic extracts, wash with water, and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).

    • Remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography.

Chemical Reactivity and Applications

The reactivity of this compound is dictated by the nitrile group, the aromatic ring, and the hydroxyl and ethoxy substituents.

Key Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations:

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 3-ethoxy-4-hydroxyphenylacetic acid. This carboxylic acid derivative is a valuable intermediate in the synthesis of pharmaceuticals.

  • Reduction: The nitrile group can be reduced to a primary amine, 2-(3-ethoxy-4-hydroxyphenyl)ethanamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. These amines are also important precursors in drug synthesis.

  • Reactions with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis.

Influence of Ring Substituents

The electron-donating nature of the hydroxyl and ethoxy groups activates the aromatic ring towards electrophilic substitution reactions. The directing effects of these groups will influence the position of substitution.

Applications in Drug Development

Phenylacetonitrile derivatives are important structural motifs in many pharmaceuticals. The nitrile group is often considered a bioisostere for other functional groups and can participate in key binding interactions with biological targets. While specific applications of this compound are not extensively documented in publicly available literature, its structural similarity to intermediates used in the synthesis of known drugs suggests its potential as a valuable building block in the development of new therapeutic agents.

Spectral Characterization

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A computed vapor phase IR spectrum for the isomeric 3-ethoxy-4-hydroxybenzonitrile shows key peaks that would be similar.[4]

  • O-H stretch (hydroxyl): A broad band around 3400-3600 cm⁻¹

  • C≡N stretch (nitrile): A sharp, medium intensity band around 2240-2260 cm⁻¹

  • C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region

  • C-O stretch (ether and phenol): Bands in the 1000-1300 cm⁻¹ region

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra would provide detailed structural information. Predicted chemical shifts are as follows:

  • ¹H NMR:

    • Aromatic protons would appear as multiplets in the aromatic region (δ 6.5-7.5 ppm).

    • The methylene protons (CH₂) of the acetonitrile group would be a singlet around δ 3.7 ppm.

    • The ethoxy group would show a quartet for the OCH₂ protons around δ 4.1 ppm and a triplet for the CH₃ protons around δ 1.4 ppm.

    • The phenolic hydroxyl proton would be a broad singlet, with its chemical shift dependent on concentration and solvent.

  • ¹³C NMR:

    • The nitrile carbon would appear around δ 118-120 ppm.

    • Aromatic carbons would be in the δ 110-160 ppm range.

    • The methylene carbon of the acetonitrile group would be around δ 20-30 ppm.

    • The ethoxy carbons would appear at approximately δ 64 (OCH₂) and δ 15 (CH₃).

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (177.2 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group, the cyano group, and other characteristic fragments of the aromatic ring.

Safety and Handling

This compound is classified with the hazard statement "Xi," indicating it is an irritant.[1] General precautions for handling aromatic nitriles should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: While specific toxicity data for this compound is limited, many nitriles can release cyanide in the body, leading to toxicity.[5][6] Therefore, exposure should be minimized.

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis, particularly in the field of drug discovery and development. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route, its reactivity, and safety considerations. Further research into the specific applications and biological activity of this compound and its derivatives is warranted.

References

An In-depth Technical Guide to 3-Ethoxy-4-hydroxyphenylacetonitrile (CAS: 205748-01-2)

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical intermediate, 3-Ethoxy-4-hydroxyphenylacetonitrile. It delves into its fundamental properties, synthesis, analytical characterization, and its significant, often underappreciated, role in the landscape of medicinal chemistry and drug discovery. The information presented herein is curated to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to leverage this versatile molecule effectively in their synthetic endeavors.

Introduction: Unveiling a Versatile Synthetic Building Block

The nitrile functionality serves as a versatile chemical handle, readily convertible into other important functional groups such as carboxylic acids, amines, and amides, thus opening avenues to a diverse range of molecular derivatives. The phenolic hydroxyl and ethoxy groups can also be modulated to fine-tune the physicochemical properties of the final compounds, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in process development and scale-up. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 205748-01-2[1][2]
Molecular Formula C₁₀H₁₁NO₂[1][4]
Molecular Weight 177.20 g/mol [1][4]
Appearance Not explicitly stated, likely a solid-
Melting Point 92-94 °C[1]
Boiling Point 339.8 °C at 760 mmHg[1]
Density 1.146 g/cm³[1]
Solubility Data not available, likely soluble in organic solvents-
InChI Key BGCWVBVMOUDBJE-UHFFFAOYSA-N[1]
SMILES CCOC1=C(C=CC(=C1)CC#N)O[1]

Synthesis of this compound: A Detailed Protocol

The synthesis of hydroxyphenylacetonitriles can be achieved through various methods. A well-established route involves the reaction of a corresponding hydroxybenzyl alcohol with a cyanide source. The following protocol is adapted from the general method described in the patent literature for the synthesis of related compounds.

Reaction Principle

The synthesis proceeds via a nucleophilic substitution reaction where the hydroxyl group of 3-ethoxy-4-hydroxybenzyl alcohol is displaced by a cyanide ion. The reaction is typically carried out in a high-boiling polar aprotic solvent to facilitate the dissolution of reactants and achieve the required reaction temperature. An acid is used to generate hydrocyanic acid in situ from an alkali metal cyanide.

Experimental Protocol

Materials:

  • 3-Ethoxy-4-hydroxybenzyl alcohol

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Glacial acetic acid

  • Dimethyl sulfoxide (DMSO)

  • Chloroform

  • Water

  • Sodium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, suspend 3-ethoxy-4-hydroxybenzyl alcohol and potassium cyanide in dimethyl sulfoxide.

  • Heat the mixture with stirring to 125 °C.

  • Slowly add glacial acetic acid dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature at 125 °C. The in situ generation of hydrogen cyanide will occur.

  • After the addition is complete, continue stirring the mixture at 125 °C for an additional 2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to approximately 90 °C.

  • Remove the dimethyl sulfoxide by distillation under reduced pressure (water pump vacuum).

  • To the residue, add water and chloroform. Stir the mixture vigorously to partition the product into the organic layer.

  • Separate the chloroform layer. Extract the aqueous layer again with chloroform to maximize product recovery.

  • Combine the organic extracts and wash them with water to remove any remaining impurities.

  • Dry the chloroform solution over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the chloroform by rotary evaporation to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Synthesis Workflow Diagram

SynthesisWorkflow Reactants 3-Ethoxy-4-hydroxybenzyl alcohol + KCN in DMSO Reaction Reaction at 125°C with Acetic Acid Reactants->Reaction Heating & Reagent Addition Workup Quenching, Extraction & Drying Reaction->Workup Post-reaction processing Purification Purification (Recrystallization/Chromatography) Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Synthesis workflow for this compound.

Analytical Characterization: Ensuring Purity and Identity

The structural integrity and purity of this compound are critical for its successful application in subsequent synthetic steps. A combination of spectroscopic and chromatographic techniques is employed for its characterization.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the cyanomethyl group, the ethoxy group protons, and the phenolic hydroxyl proton. The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum should exhibit characteristic absorption bands for the nitrile (C≡N) stretch, the hydroxyl (O-H) stretch, C-O stretches, and aromatic C-H and C=C vibrations.

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further confirming its identity.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.4triplet3H-O-CH₂-CH₃
~3.7singlet2H-CH₂ -CN
~4.1quartet2H-O-CH₂ -CH₃
~5.8singlet1HAr-OH
~6.8-7.0multiplet3HAromatic protons

Analytical Workflow Diagram

AnalyticalWorkflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Purity Purity & Identity Confirmed NMR->Purity IR->Purity MS->Purity

Caption: Analytical workflow for compound characterization.

Role in Drug Discovery and Development: A Key Intermediate

Hydroxyphenylacetonitrile derivatives are recognized as important intermediates in the synthesis of a variety of pharmaceutical compounds. While specific drugs directly synthesized from this compound are not extensively documented in publicly available literature, its structural analog, 3-methoxy-4-hydroxyphenylacetonitrile, serves as a known precursor in the synthesis of the anesthetic agent propanidid. This establishes a strong precedent for the utility of such scaffolds in drug development.

The value of this compound in medicinal chemistry lies in its ability to serve as a versatile starting material for the synthesis of compounds with potential biological activity. The nitrile group can be hydrolyzed to a phenylacetic acid derivative, which is a common structural motif in non-steroidal anti-inflammatory drugs (NSAIDs). Alternatively, reduction of the nitrile can yield a phenethylamine derivative, a core structure found in many neurotransmitters and psychoactive drugs.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Detailed safety information can be found in the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined physicochemical properties, coupled with a straightforward synthetic route, make it an attractive building block for the creation of complex molecular entities. As the demand for novel therapeutics continues to grow, the importance of such readily accessible and modifiable intermediates will undoubtedly increase, paving the way for the development of new and improved pharmaceuticals.

References

An In-depth Technical Guide to the Physical Properties of 3-Ethoxy-4-hydroxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the known and predicted physical properties of 3-Ethoxy-4-hydroxyphenylacetonitrile. In the dynamic fields of chemical research and drug development, a thorough understanding of a compound's physical characteristics is paramount for predicting its behavior in various systems, designing synthetic routes, and formulating effective drug delivery systems. This document amalgamates available data with established scientific principles to offer a robust resource for professionals working with this compound.

Molecular and Structural Data

This compound, with the CAS number 205748-01-2, is a derivative of phenylacetonitrile. Its structure incorporates a hydroxyl group and an ethoxy group on the phenyl ring, which significantly influence its physicochemical properties.

Chemical Structure

Melting_Point_Protocol cluster_0 Sample Preparation cluster_1 Measurement A Grind a small amount of the crystalline solid into a fine powder. B Tap the open end of a capillary tube into the powder. A->B C Invert the tube and tap gently to pack the sample to a height of 2-3 mm. B->C D Place the capillary tube in the melting point apparatus. E Heat the sample rapidly to a temperature about 15-20°C below the expected melting point. D->E F Decrease the heating rate to 1-2°C per minute. E->F G Record the temperature at which the first liquid appears (T1). F->G H Record the temperature at which the entire sample has melted (T2). G->H I The melting point range is T1 - T2. H->I NMR_Protocol cluster_0 Sample Preparation cluster_1 Data Acquisition A Accurately weigh 5-10 mg of the sample. B Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). A->B C Filter the solution through a pipette with a cotton plug into a clean NMR tube. B->C D Insert the NMR tube into the spinner turbine. E Place the sample in the NMR spectrometer. D->E F Lock onto the deuterium signal of the solvent. E->F G Shim the magnetic field to optimize homogeneity. F->G H Acquire the ¹H and/or ¹³C NMR spectrum. G->H I Process the raw data (Fourier transform, phase correction, and baseline correction). H->I

An In-depth Technical Guide to the Physicochemical Characterization of 3-Ethoxy-4-hydroxyphenylacetonitrile: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Ethoxy-4-hydroxyphenylacetonitrile in Drug Discovery

This compound is a vital intermediate in the synthesis of various pharmacologically active molecules. Its structural motif, featuring a substituted aromatic ring, is a cornerstone in medicinal chemistry, appearing in compounds targeting a wide array of therapeutic areas. The precise physicochemical properties of this intermediate, such as its melting and boiling points, are fundamental parameters that dictate its purity, handling, storage, and reaction kinetics during the drug development process. An accurate determination of these properties is a non-negotiable prerequisite for robust and reproducible synthetic protocols and is a critical component of the compound's analytical profile.

Physicochemical Properties of this compound

A thorough literature search did not yield established and widely cited values for the melting and boiling points of this compound. This underscores the importance of empirical determination for novel or less-common compounds in a research and development setting. For context, the properties of structurally related compounds are presented below.

Compound NameCAS NumberMolecular FormulaMelting Point (°C)Boiling Point (°C)
This compound 205748-01-2C₁₀H₁₁NO₂Not readily availableNot readily available
4-Hydroxyphenylacetonitrile14191-95-8C₈H₇NO64.0-74.5[1]330 @ 760 mmHg[2][3]
3-Ethoxy-4-hydroxybenzaldehyde (Ethylvanillin)121-32-4C₉H₁₀O₃74-77[4]Not readily available

The absence of readily available data necessitates the meticulous experimental determination of these fundamental physical constants.

Part 1: Determination of the Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range.[5][6] Therefore, an accurately measured melting point is a crucial indicator of a compound's purity.

Methodology: Capillary Melting Point Determination

The capillary method is a widely adopted and reliable technique for determining the melting point of a solid organic compound.[5]

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered. This can be achieved by grinding a small amount in a mortar and pestle.[7][8]

    • Obtain a capillary tube (typically 5-6 cm in length) and seal one end by heating it in the flame of a Bunsen burner until the glass melts and closes the opening.[5][8]

    • Introduce the powdered sample into the open end of the capillary tube. Gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube. The packed sample should be approximately 1-2 mm in height.[5][7]

  • Apparatus Setup (Digital Melting Point Apparatus):

    • Place the prepared capillary tube into the sample holder of the digital melting point apparatus.[8]

    • Insert a calibrated thermometer into the designated port of the apparatus.

    • Set the initial heating rate to be rapid to quickly approach the expected melting point. Based on the melting points of similar compounds, a preliminary rapid heating to around 50-60°C is a reasonable starting point.

  • Measurement:

    • Observe the sample through the magnifying lens.

    • Once the temperature is within approximately 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is critical for an accurate determination.[8]

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Continue heating slowly and record the temperature at which the last crystal melts (T₂).

    • The melting point range is reported as T₁ - T₂. For a pure compound, this range should be narrow (0.5-1.0°C).

    • Allow the apparatus to cool and repeat the determination with two more samples to ensure reproducibility. The mean of the consistent readings should be taken as the melting point.[8]

  • Why a fine powder? A finely powdered sample ensures uniform heat distribution throughout the sample, leading to a sharper and more accurate melting point range.

  • Why a slow heating rate? A slow heating rate near the melting point allows the temperature of the heating block, the thermometer, and the sample to remain in thermal equilibrium, ensuring an accurate reading.[8]

  • Why report a range? The melting point range provides information about the purity of the sample. A broad melting range is indicative of impurities.

  • Self-Validation: The consistency of multiple readings validates the experimental technique and the homogeneity of the sample. A sharp, reproducible melting point range is a strong indicator of a pure compound.

Figure 1: Workflow for Capillary Melting Point Determination.

Part 2: Determination of the Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure.[9][10] Similar to the melting point, the boiling point is a characteristic physical property that can be used for identification and purity assessment.

Methodology: Capillary Method (Siwoloboff's Method)

For small quantities of a substance, as is often the case in drug discovery research, the capillary method is a convenient and accurate technique for determining the boiling point.[10][11]

  • Sample Preparation:

    • Place a few drops of this compound into a small fusion tube.

    • Take a capillary tube (sealed at one end) and place it, open end down, into the fusion tube containing the sample.[11][12]

  • Apparatus Setup:

    • Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample in the fusion tube is level with the thermometer bulb.

    • Suspend the thermometer and fusion tube assembly in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block heater).[11] The heating medium should be above the level of the sample.

  • Measurement:

    • Begin heating the apparatus gently and uniformly.[11]

    • As the temperature rises, air trapped in the inverted capillary tube will expand and slowly bubble out.

    • Continue to heat until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor of the substance has displaced all the air.

    • At this point, remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. As the liquid cools further, it will be drawn up into the capillary tube.[10]

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[10] Record this temperature.

    • Repeat the determination to ensure the value is reproducible.

  • Why the inverted capillary? The inverted capillary traps the vapor of the substance, allowing for the visual observation of the point at which the vapor pressure of the liquid equals the external pressure.

  • Why is the boiling point recorded on cooling? Recording the temperature as the liquid enters the capillary upon cooling ensures that the vapor pressure of the substance is exactly equal to the atmospheric pressure at that moment, providing a more accurate reading than trying to pinpoint the onset of vigorous boiling during heating.

  • Self-Validation: The reproducibility of the boiling point determination in subsequent trials is a key validation step. Consistent readings indicate a pure substance and a properly executed experiment.

References

Navigating the Solubility Landscape of 3-Ethoxy-4-hydroxyphenylacetonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in the Application of 3-Ethoxy-4-hydroxyphenylacetonitrile

This compound, a substituted phenylacetonitrile derivative, is a compound of significant interest in the fields of pharmaceutical and chemical synthesis. Its molecular structure, featuring a polar hydroxyl group, a moderately polar nitrile group, and a nonpolar ethoxy group attached to an aromatic ring, imparts a nuanced solubility profile that is critical to its handling, purification, and application in various synthetic pathways. An in-depth understanding of its solubility in different solvent systems is paramount for optimizing reaction conditions, developing effective purification strategies such as recrystallization, and formulating this compound for its intended use.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound. We will delve into the theoretical underpinnings of its solubility, present available data for structurally related compounds to inform solvent selection, and provide a detailed, field-proven protocol for the experimental determination of its solubility.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is the cornerstone of predicting its solubility behavior. The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 205748-01-2[1]
Molecular Formula C₁₀H₁₁NO₂[1]
Molecular Weight 177.2 g/mol [1]
Melting Point 92-94 °C[1]
Boiling Point 339.8 °C at 760 mmHg[1]
Density 1.146 g/cm³[1]

Theoretical Framework for Solubility

The solubility of this compound is governed by the principle of "like dissolves like." The interplay of its functional groups dictates its interaction with various solvents.

  • Hydrogen Bonding: The presence of a hydroxyl (-OH) group allows the molecule to act as a hydrogen bond donor and acceptor. The nitrile (-C≡N) group can also act as a hydrogen bond acceptor. This suggests good solubility in protic solvents like water, methanol, and ethanol.

  • Polarity: The molecule possesses both polar (hydroxyl, nitrile) and nonpolar (ethoxy, phenyl ring) regions, giving it a somewhat amphiphilic character. This suggests it will have some degree of solubility in a range of solvents with varying polarities.

  • Dipole-Dipole Interactions: The nitrile group has a strong dipole moment, which will contribute to favorable interactions with polar aprotic solvents like acetone and ethyl acetate.

Based on this structural analysis, we can predict that this compound will exhibit moderate to good solubility in polar protic and aprotic solvents and lower solubility in nonpolar solvents like hexanes.

Solubility Profile: Insights from Structurally Analogous Compounds

CompoundSolvent(s)Qualitative SolubilityReference
3-Ethoxy-4-hydroxybenzaldehyde WaterSlightly soluble[2]
Ethanol, Ether, BenzeneSoluble[2]
Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneSoluble[3]
4-Hydroxyphenylacetonitrile WaterSlightly soluble[4]
3-Methoxy-4-hydroxybenzonitrile WaterSlightly soluble[5]
Ethanol, AcetoneSoluble[5]
3-Ethoxy-4-methoxybenzonitrile MethanolSoluble[6]

The data from these related compounds reinforces the theoretical prediction that this compound is likely to be soluble in common polar organic solvents and sparingly soluble in water.

Experimental Determination of Solubility: A Step-by-Step Protocol

For researchers requiring precise quantitative solubility data, the following experimental protocol, based on the widely accepted shake-flask method, is recommended. This method establishes the equilibrium solubility of a compound in a given solvent at a controlled temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep1 Add excess this compound to a known volume of solvent in a sealed vial. prep2 Place the vial in a temperature-controlled shaker bath. prep1->prep2 equil Agitate the mixture for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. prep2->equil sample1 Allow the solid to settle. equil->sample1 sample2 Withdraw an aliquot of the supernatant using a filtered syringe. sample1->sample2 sample3 Dilute the aliquot with a known volume of the solvent. sample2->sample3 sample4 Analyze the diluted sample by a validated analytical method (e.g., HPLC, UV-Vis). sample3->sample4 calc Calculate the solubility based on the concentration of the diluted sample and the dilution factor. sample4->calc

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Methodology
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or rotator.

    • Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours. The time required for equilibration should be determined experimentally.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

    • Accurately dilute the collected sample with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

  • Analysis:

    • Analyze the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy to determine the concentration of this compound. A calibration curve prepared with standards of known concentrations is essential for accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility = (Concentration of diluted sample) x (Dilution factor)

Solvent Selection for Recrystallization

Recrystallization is a powerful technique for the purification of solid organic compounds. The ideal recrystallization solvent is one in which the compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Logical Framework for Solvent Screening

G start Start: Crude Solid dissolve Test solubility in a small amount of cold solvent. start->dissolve heat Heat the mixture to boiling. dissolve->heat Sparingly soluble insoluble Insoluble dissolve->insoluble Insoluble soluble Soluble dissolve->soluble Soluble cool Cool the solution to room temperature and then in an ice bath. heat->cool Dissolves heat->insoluble Insoluble crystals Crystals Form cool->crystals no_crystals No Crystals / Oiling Out cool->no_crystals end End: Pure Crystals crystals->end

Caption: Decision-making workflow for selecting a recrystallization solvent.

Recommended Solvents for Screening

Based on the structural characteristics of this compound and the solubility of its analogs, the following solvents and solvent systems are recommended for initial screening for recrystallization:

  • Single Solvents:

    • Ethanol

    • Methanol

    • Isopropanol

    • Acetone

    • Ethyl Acetate

    • Toluene

    • Water (less likely to be a good single solvent, but could be used in a mixed solvent system)

  • Mixed Solvent Systems:

    • Ethanol/Water

    • Acetone/Water

    • Ethyl Acetate/Hexanes

    • Dichloromethane/Hexanes

Conclusion

While quantitative solubility data for this compound remains to be fully elucidated in the scientific literature, a robust understanding of its physicochemical properties and the solubility of structurally related compounds provides a strong foundation for its effective use in a research and development setting. The experimental protocol detailed in this guide offers a reliable method for determining precise solubility values, empowering researchers to optimize their synthetic and purification processes. As with any experimental work, careful consideration of the theoretical principles outlined herein, coupled with meticulous laboratory practice, will be key to successfully navigating the solubility landscape of this versatile compound.

References

An In-depth Technical Guide to 3-Ethoxy-4-hydroxyphenylacetonitrile: Synthesis, Applications, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-4-hydroxyphenylacetonitrile, a substituted aromatic nitrile, represents a key building block in synthetic organic chemistry, particularly in the landscape of pharmaceutical development. Its structural motif, featuring a hydroxylated and ethoxylated phenyl ring attached to an acetonitrile group, provides a versatile scaffold for the synthesis of a variety of more complex molecules. While not as extensively studied as its methoxy analog, this compound holds significant potential as a crucial intermediate in the creation of novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, potential applications, and the analytical methodologies required for its characterization and quality control.

Nomenclature and Chemical Properties

To facilitate a clear understanding, it is essential to be familiar with the various synonyms and fundamental chemical properties of this compound.

Synonyms:

  • Benzeneacetonitrile, 3-ethoxy-4-hydroxy-

  • (3-Ethoxy-4-hydroxyphenyl)acetonitrile

Chemical Properties:

PropertyValueSource
CAS Number 205748-01-2Sigma-Aldrich
Molecular Formula C10H11NO2Calculated
Molecular Weight 177.20 g/mol Sigma-Aldrich
Appearance Likely a solid at room temperature (based on related compounds)Inferred
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcoholsInferred

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of 3-ethoxy-4-hydroxybenzyl alcohol with a cyanide source. This method is detailed in patent literature describing the preparation of various hydroxyphenylacetonitriles.[1][2]

Reaction Principle

The synthesis proceeds via a nucleophilic substitution reaction where the hydroxyl group of the benzyl alcohol is displaced by a cyanide ion. The reaction is typically carried out in a polar aprotic solvent at elevated temperatures to facilitate the reaction.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Ethoxy-4-hydroxybenzyl alcohol

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Glacial acetic acid (if generating HCN in situ)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Chloroform

  • Sodium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-ethoxy-4-hydroxybenzyl alcohol in dimethyl sulfoxide (DMSO).

  • Addition of Cyanide: Add sodium cyanide to the solution.

  • In Situ Generation of HCN (Alternative): Alternatively, for in situ generation of hydrogen cyanide, add potassium cyanide to the DMSO solution, and then slowly add glacial acetic acid dropwise at the reaction temperature.[1]

  • Reaction Conditions: Heat the reaction mixture to a temperature between 110°C and 140°C.[1] Maintain this temperature and stir the mixture for several hours to ensure the reaction goes to completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into water.

    • Extract the aqueous phase multiple times with chloroform.

    • Combine the organic extracts.

    • Wash the combined organic phase with water to remove any remaining DMSO and inorganic salts.

    • Dry the organic phase over anhydrous sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start 3-Ethoxy-4-hydroxybenzyl alcohol in DMSO Add_Cyanide Add NaCN or KCN/ Acetic Acid Start->Add_Cyanide Step 1 Heat Heat to 110-140°C with stirring Add_Cyanide->Heat Step 2 Quench Quench with Water Extract Extract with Chloroform Quench->Extract Step 3 Wash Wash with Water Extract->Wash Step 4 Dry Dry with Na2SO4 Wash->Dry Step 5 Evaporate Solvent Evaporation Purify Recrystallization or Chromatography Evaporate->Purify Step 6 Product Pure 3-Ethoxy-4-hydroxy- phenylacetonitrile Purify->Product Step 7

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

Hydroxyphenylacetonitriles are recognized as valuable intermediates in the synthesis of pharmaceuticals.[1][2] While specific drugs derived from this compound are not prominently documented in publicly available literature, its structural similarity to other key intermediates provides strong evidence for its potential utility.

Role as a Pharmaceutical Intermediate

The nitrile group in this compound is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine. These transformations open up pathways to a wide range of pharmaceutical scaffolds.

For instance, the closely related compound, 3-Methoxy-4-hydroxyphenylacetonitrile, is a known intermediate in the synthesis of the anesthetic propanidid.[1][2] This suggests that this compound could similarly serve as a precursor for novel anesthetics or other centrally acting agents.

Furthermore, derivatives of the structurally related 3-ethoxy-4-hydroxybenzaldehyde oxime have been investigated for their antimicrobial and anti-inflammatory activities. This indicates that the 3-ethoxy-4-hydroxyphenyl moiety is a pharmacologically relevant scaffold, and its acetonitrile derivative is a prime candidate for the synthesis of compounds with similar biological profiles.

Potential Biological Activity and Signaling Pathway Involvement

While direct studies on the biological activity of this compound are limited, we can infer potential areas of interest based on related structures.

The phenolic hydroxyl group is a common feature in many antioxidants. It is plausible that this compound could exhibit antioxidant properties by scavenging free radicals. This activity could be relevant in the context of diseases associated with oxidative stress, such as neurodegenerative disorders. Natural compounds with similar structural features have been shown to modulate signaling pathways involved in cellular stress responses, such as the Nrf2/ARE pathway.

It is important to note that these are hypothetical applications based on chemical structure and the known activities of similar compounds. Further research is necessary to elucidate the specific biological effects and mechanisms of action of this compound and its derivatives.

Analytical Techniques for Quality Control

Ensuring the purity and identity of this compound is critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound and for quantifying any impurities. A reversed-phase HPLC method would be suitable for this non-volatile compound.

Experimental Protocol: HPLC Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Start with a higher proportion of water and gradually increase the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely around 280 nm).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a suitable solvent like methanol.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound. The spectra will show characteristic signals for the aromatic protons, the ethoxy group, the methylene protons of the acetonitrile group, and the carbons of the molecule.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to provide information about its elemental composition. When coupled with a chromatographic technique like GC or LC, it becomes a powerful tool for identifying trace impurities.

Analytical Workflow Diagram

Analytical_Workflow cluster_identity Identity Confirmation cluster_purity Purity and Impurity Profiling Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS HPLC HPLC-UV Sample->HPLC Result_Identity Structural Confirmation NMR->Result_Identity MS->Result_Identity LC_MS LC-MS HPLC->LC_MS For impurity identification Result_Purity Purity Assay and Impurity Profile HPLC->Result_Purity LC_MS->Result_Purity

Caption: Analytical workflow for the quality control of this compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis is achievable through established chemical methods, and its versatile structure allows for the creation of a diverse range of more complex molecules. While further research is needed to fully explore its biological activities and applications, the information presented in this guide provides a solid foundation for researchers and scientists working with this promising compound. The implementation of robust analytical methods is paramount to ensure the quality and consistency of this compound for its successful application in pharmaceutical research and development.

References

An In-Depth Technical Guide to 3-Ethoxy-4-hydroxyphenylacetonitrile: A Pivotal Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Ethoxy-4-hydroxyphenylacetonitrile, a key synthetic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, chemical properties, and significant applications of this versatile molecule. Our focus is on providing not just procedural steps, but also the underlying chemical principles and strategic considerations that inform the synthetic process.

Introduction: The Strategic Importance of Substituted Phenylacetonitriles

Phenylacetonitrile and its derivatives are a cornerstone in the synthesis of a wide array of organic compounds, from pharmaceuticals to agrochemicals. The nitrile functionality is a versatile precursor for various functional groups, including amines, carboxylic acids, and ketones. The specific substitution pattern on the phenyl ring dictates the ultimate utility of these intermediates. This compound, with its ethoxy and hydroxyl groups, offers a unique combination of reactivity and potential for further functionalization, making it a valuable building block in medicinal chemistry.

The presence of the hydroxyl group provides a site for etherification or esterification, while the ethoxy group modulates the electronic properties and lipophilicity of the molecule. This strategic combination is particularly relevant in the design of bioactive molecules where fine-tuning of physicochemical properties is crucial for optimizing pharmacokinetic and pharmacodynamic profiles.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound and its precursors is fundamental for the design of synthetic routes and purification strategies.

PropertyThis compound3-Ethoxy-4-hydroxybenzaldehyde3-Ethoxy-4-hydroxybenzyl alcohol[1]
CAS Number 205748-01-2121-32-44912-58-7
Molecular Formula C₁₀H₁₁NO₂C₉H₁₀O₃C₉H₁₂O₃
Molecular Weight 177.20 g/mol 166.17 g/mol 168.19 g/mol
Melting Point 92-94 °C74-77 °CNot available
Boiling Point 339.8 °C at 760 mmHg<0.01 mmHg at 25 °C (vapor pressure)Not available
Solubility Data not widely availableSlightly soluble in water; soluble in ethanol, ether, benzene.[2]Not available

Synthesis of this compound: Key Methodologies

The synthesis of this compound can be approached from two primary precursors: 3-Ethoxy-4-hydroxybenzyl alcohol or 3-Ethoxy-4-hydroxybenzaldehyde. The choice of starting material influences the overall synthetic strategy and the reagents employed.

From 3-Ethoxy-4-hydroxybenzyl alcohol: Direct Cyanation

A robust and efficient method for the synthesis of hydroxyphenylacetonitriles involves the direct cyanation of the corresponding benzyl alcohols. This approach is advantageous as it circumvents the need for intermediate halogenation steps, which can be harsh and may require protection of the phenolic hydroxyl group.[3]

Reaction Scheme:

start 3-Ethoxy-4-hydroxybenzyl alcohol reagents HCN (in situ from NaCN/CH₃COOH) DMSO, 110-140 °C product This compound reagents->product

Caption: Direct cyanation of 3-Ethoxy-4-hydroxybenzyl alcohol.

Mechanistic Insights:

The reaction proceeds via the in situ generation of hydrogen cyanide from an alkali metal cyanide (e.g., NaCN or KCN) and a weak acid, such as acetic acid.[3] The use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) is crucial for dissolving the reagents and facilitating the reaction. At elevated temperatures, the benzyl alcohol is converted to the corresponding nitrile. The surprising efficiency of this direct conversion from an alcohol to a nitrile, without an intermediate halo-compound, highlights the utility of this method.[3]

Experimental Protocol (Adapted from the synthesis of 3-methoxy-4-hydroxyphenylacetonitrile[3]):

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-Ethoxy-4-hydroxybenzyl alcohol and potassium cyanide in dimethyl sulfoxide (DMSO).

  • Reagent Addition: Heat the suspension to 125 °C. Add glacial acetic acid dropwise over 1 hour, maintaining the temperature.

  • Reaction Monitoring: Stir the mixture for an additional 2 hours at 125 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 90 °C and distill off the DMSO under reduced pressure. To the residue, add water and extract with an organic solvent such as chloroform.

  • Purification: Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate. Remove the solvent in vacuo to yield the crude product. The product can be further purified by crystallization.

From 3-Ethoxy-4-hydroxybenzaldehyde: A Two-Step Approach

An alternative synthetic route commences with the more readily available 3-Ethoxy-4-hydroxybenzaldehyde (ethyl vanillin).[4][5] This method typically involves the conversion of the aldehyde to an intermediate, such as an oxime, followed by dehydration to the nitrile.

Reaction Scheme:

start 3-Ethoxy-4-hydroxybenzaldehyde step1_reagents Hydroxylamine hydrochloride (NH₂OH·HCl) intermediate 3-Ethoxy-4-hydroxybenzaldehyde oxime step1_reagents->intermediate step2_reagents Dehydrating agent (e.g., Acetic Anhydride) product This compound step2_reagents->product

Caption: Two-step synthesis from 3-Ethoxy-4-hydroxybenzaldehyde.

Causality Behind Experimental Choices:

  • Step 1: Oxime Formation: The conversion of the aldehyde to an oxime is a standard, high-yielding reaction. Hydroxylamine hydrochloride is a common and stable source of hydroxylamine.

  • Step 2: Dehydration: The choice of dehydrating agent is critical. Acetic anhydride is effective, but other reagents such as phosphorus pentoxide or thionyl chloride can also be employed. The reaction conditions for this step need to be carefully controlled to avoid side reactions.

Experimental Protocol (Conceptual, based on analogous reactions):

Part A: Synthesis of 3-Ethoxy-4-hydroxybenzaldehyde oxime

  • Dissolution: Dissolve 3-Ethoxy-4-hydroxybenzaldehyde in a suitable solvent, such as ethanol.

  • Addition of Hydroxylamine: Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) in water.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Isolation: The oxime product may precipitate upon cooling or addition of water. Filter and wash the solid to obtain the crude oxime.

Part B: Dehydration to this compound

  • Reaction Setup: In a flask, combine the dried 3-Ethoxy-4-hydroxybenzaldehyde oxime with a dehydrating agent like acetic anhydride.

  • Heating: Heat the mixture under reflux for several hours.

  • Work-up: Cool the reaction mixture and pour it into cold water to hydrolyze the excess acetic anhydride.

  • Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer, dry it, and remove the solvent. The crude nitrile can then be purified by crystallization or chromatography.

The Role of this compound as a Synthetic Intermediate

The true value of this compound lies in its versatility as a synthetic intermediate. The nitrile group can be transformed into a variety of other functional groups, providing access to a wide range of more complex molecules.

Key Transformations and Applications:

cluster_transformations Chemical Transformations cluster_products Resulting Compounds intermediate This compound hydrolysis Hydrolysis (Acid or Base Catalyzed) intermediate->hydrolysis reduction Reduction (e.g., H₂/Pd, LiAlH₄) intermediate->reduction grignard Grignard Reaction (R-MgX) intermediate->grignard acid 3-Ethoxy-4-hydroxyphenylacetic acid hydrolysis->acid amine 2-(3-Ethoxy-4-hydroxyphenyl)ethylamine reduction->amine ketone 1-(3-Ethoxy-4-hydroxyphenyl)alkan-1-one grignard->ketone

References

An In-depth Technical Guide to 3-Ethoxy-4-hydroxyphenylacetonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Ethoxy-4-hydroxyphenylacetonitrile, a significant intermediate in the synthesis of various pharmaceuticals. Delving into its historical context, synthesis, and chemical characteristics, this document serves as a vital resource for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction

This compound, a derivative of benzonitrile, is a valuable compound in organic synthesis. While not as widely known as its aldehyde analogue, ethyl vanillin, it serves as a crucial building block for more complex molecules. Its strategic importance lies in its bifunctional nature, possessing both a reactive nitrile group and a phenolic hydroxyl group that can be further modified. This guide will illuminate the path from its chemical precursors to its role in the development of therapeutic agents.

Historical Context and Emergence as a Key Intermediate

The direct "discovery" of this compound is not chronicled in the same way as a major drug molecule. Instead, its history is intertwined with the development of synthetic methodologies for hydroxyphenylacetonitriles in general. These compounds gained prominence as versatile intermediates for pharmaceuticals and fragrances.

Patent literature from the mid-1970s highlights the growing interest in efficient synthetic routes to hydroxyphenylacetonitriles. For instance, processes were developed for the preparation of these compounds by reacting hydroxybenzyl alcohols with hydrogen cyanide. These methods were significant because they offered a more direct pathway, avoiding the need to protect the phenolic hydroxyl group, which was a common and often costly step in previous syntheses. 3-Ethoxy-4-hydroxybenzyl alcohol is listed as a starting material in these patents, indicating the recognized utility of its corresponding nitrile.[1][2]

The development of these synthetic routes was driven by the demand for intermediates in the production of drugs like the narcotic propanidid, which is synthesized from the related 3-methoxy-4-hydroxyphenylacetonitrile.[1][2][3] This underscores the environment in which this compound emerged as a compound of interest – a period of active research into practical and scalable syntheses of key pharmaceutical precursors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₉H₉NO₂[4]
Molecular Weight 163.17 g/mol [4]
IUPAC Name 3-ethoxy-4-hydroxybenzonitrile[4]
SMILES CCOC1=C(C=CC(=C1)C#N)O[4]
InChI InChI=1S/C9H9NO2/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-5,11H,2H2,1H3[4]

Synthesis Methodologies

The primary route for the synthesis of this compound involves the reaction of a corresponding benzyl derivative with a cyanide source. A well-documented approach is the reaction of 3-ethoxy-4-hydroxybenzyl alcohol with hydrogen cyanide.

Workflow for the Synthesis of this compound

G start Starting Material: 3-Ethoxy-4-hydroxybenzyl alcohol reaction Reaction Mixture start->reaction reagent Reagent: Hydrogen Cyanide (in situ or anhydrous) reagent->reaction solvent Solvent: Polar aprotic (e.g., DMSO) solvent->reaction conditions Reaction Conditions: 110-140°C conditions->reaction workup Work-up: - Distillation of solvent - Extraction with organic solvent - Washing and drying reaction->workup product Final Product: This compound workup->product

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established methods for the synthesis of hydroxyphenylacetonitriles.[1][2]

Materials:

  • 3-Ethoxy-4-hydroxybenzyl alcohol

  • Potassium cyanide (or anhydrous hydrocyanic acid)

  • Glacial acetic acid (if using a cyanide salt)

  • Dimethyl sulfoxide (DMSO)

  • Chloroform

  • Water

  • Sodium sulfate

Procedure:

  • In a reaction vessel equipped with a stirrer and condenser, suspend 3-ethoxy-4-hydroxybenzyl alcohol and potassium cyanide in dimethyl sulfoxide.

  • Heat the mixture to approximately 125°C.

  • Slowly add glacial acetic acid dropwise over a period of one hour while maintaining the temperature. The acetic acid reacts with the potassium cyanide to generate hydrogen cyanide in situ.

  • After the addition is complete, continue stirring the mixture at 125°C for an additional two hours.

  • Cool the reaction mixture to 90°C and remove the dimethyl sulfoxide by distillation under reduced pressure.

  • To the residue, add water and chloroform and stir to partition the product.

  • Separate the chloroform phase. The aqueous phase can be extracted again with chloroform to maximize yield.

  • Combine the chloroform extracts and wash them with water.

  • Dry the chloroform phase with anhydrous sodium sulfate.

  • Remove the chloroform by distillation to yield the crude this compound. Further purification can be achieved by crystallization or distillation.

Causality Behind Experimental Choices:

  • Polar Aprotic Solvent: Dimethyl sulfoxide (DMSO) is an excellent choice due to its high boiling point and its ability to dissolve the reactants, facilitating the reaction.[1][2]

  • In Situ Generation of HCN: Using a cyanide salt and an acid to generate hydrogen cyanide in situ is often preferred for safety and handling reasons over using anhydrous hydrocyanic acid.[1]

  • Temperature Control: The reaction is carried out at elevated temperatures (110-140°C) to ensure a reasonable reaction rate.[1][2]

Applications in Drug Development and Organic Synthesis

As an intermediate, this compound is a precursor to a variety of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in other nucleophilic additions. The phenolic hydroxyl group can be alkylated or acylated.

One of the key transformations is the hydrolysis of the nitrile to form 3-ethoxy-4-hydroxyphenylacetic acid. This acid is a valuable synthon in its own right.

Hydrolysis of this compound

G start This compound product 3-Ethoxy-4-hydroxyphenylacetic acid start->product Hydrolysis reagent Reagents: Aqueous acid or base reagent->product conditions Condition: Heat conditions->product

Caption: The hydrolysis of the nitrile to the corresponding carboxylic acid.

While specific drugs derived from this compound are not as prominently documented as those from its methoxy analog, its structural similarity to key pharmaceutical intermediates suggests its potential in the synthesis of novel therapeutic agents. The core structure is present in compounds investigated for a range of biological activities.

Conclusion

This compound stands as a testament to the importance of versatile intermediates in the landscape of organic synthesis and drug development. While its own history is largely written in the technical language of patents and chemical literature, it plays a crucial role in the creation of more complex and, ultimately, life-impacting molecules. The synthetic pathways to this compound, refined for efficiency and scalability, highlight the ingenuity of process chemistry. For researchers and drug development professionals, a thorough understanding of the synthesis and reactivity of this compound is essential for leveraging its potential in the creation of next-generation pharmaceuticals.

References

potential biological activity of 3-Ethoxy-4-hydroxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activity of 3-Ethoxy-4-hydroxyphenylacetonitrile

Abstract: this compound is a distinct organic molecule characterized by a vanilloid-like core structure. While its primary documented role is a chemical intermediate in the synthesis of pharmaceuticals such as Apremilast[1], its intrinsic biological activities remain largely unexplored. This guide deviates from a review of established data to instead present a forward-looking, hypothesis-driven framework for investigating the potential therapeutic relevance of this compound. By analyzing its structural analogs—most notably 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin)—we postulate several plausible biological activities, including neuroprotection, antimicrobial effects, and sensory nerve modulation. This document provides the theoretical basis and detailed experimental protocols for a comprehensive research program designed to systematically uncover and validate the bioactivity of this compound, tailored for researchers and drug development professionals.

Introduction and Structural Rationale

This compound (CAS: 205748-01-2) is a member of the hydroxyphenylacetonitrile family.[2] Its structure is notable for the 4-hydroxy-3-ethoxy substitution pattern on the phenyl ring, a motif common to many biologically active compounds. While its utility as a precursor in multi-step syntheses is established[3][4], the molecule itself possesses features—a phenolic hydroxyl group, an electron-withdrawing nitrile group, and a lipophilic ethoxy group—that suggest potential for direct interaction with biological targets.

The scientific rationale for this investigation is built upon the principle of structural analogy. The closely related aldehyde, 3-Ethoxy-4-hydroxybenzaldehyde (ethyl vanillin), has documented biological effects, including acetylcholinesterase inhibition and antimutagenic properties.[5][6] We hypothesize that the acetonitrile moiety, while altering electronic and steric properties, may retain or modify these activities, potentially offering a different pharmacokinetic or pharmacodynamic profile.

Hypothesized Biological Activities from Structural Analogs

Neuromodulatory and Neuroprotective Potential

The most compelling hypothesis stems from the activity of its aldehyde analog, ethyl vanillin.

  • Acetylcholinesterase (AChE) Inhibition: Ethyl vanillin has been shown to exhibit AChE inhibitory activity.[5] AChE inhibitors are a cornerstone of treatment for Alzheimer's disease, working to increase acetylcholine levels in the brain. The core vanilloid scaffold of this compound could potentially fit within the AChE active site. The nitrile group, being a strong hydrogen bond acceptor, may offer unique interactions compared to the aldehyde.

  • TRP Channel Modulation: The 4-hydroxy-3-ethoxyphenyl group is a classic vanilloid structure. Vanilloids are known to interact with Transient Receptor Potential (TRP) channels, particularly TRPV1 (the capsaicin receptor) and TRPV3. Ethyl vanillin is a known agonist of TRPV3, which is involved in thermosensation.[] This suggests a potential role for our target compound in modulating sensory neuron activity, with applications in analgesia or dermatology.

Antimicrobial Activity

Derivatives of the parent scaffold have shown promise in antimicrobial applications. A study on esters of 3-ethoxy-4-hydroxybenzaldehyde oxime demonstrated significant in vitro antifungal and antibacterial activity.[8] While our compound is not an oxime ester, the foundational structure is identical. The nitrile group itself is present in various antimicrobial agents. This precedent justifies screening for activity against a panel of pathogenic bacteria and fungi.

Cytotoxicity and Anti-Proliferative Effects

As with any novel chemical entity, a baseline cytotoxicity profile is essential. The phenolic hydroxyl group is a common feature in many cytotoxic and anti-cancer agents, often implicated in the generation of reactive oxygen species or interaction with key cellular enzymes. A thorough assessment of its effect on cell viability across various cancer and non-cancer cell lines is a mandatory first step.

Proposed Research Program: An Investigative Workflow

This section outlines a logical, phased approach to systematically evaluate the biological potential of this compound.

G cluster_0 Phase 1: Foundational In Vitro Screening cluster_1 Phase 2: Hypothesis-Driven Target Validation cluster_2 Phase 3: Data Analysis & Go/No-Go Decision A Compound Acquisition & QC (Purity, Identity) B Protocol 1: Baseline Cytotoxicity Assay (MTS/LDH) A->B C Protocol 2: Antimicrobial Screening (MIC Determination) A->C G Synthesize Data: Activity vs. Toxicity Profile B->G C->G D Protocol 3: AChE Inhibition Assay (Ellman's Method) D->G E Protocol 4: TRP Channel Activation (Ca2+ Imaging) E->G F Protocol 5: Antioxidant Capacity (DPPH/ORAC Assay) F->G H Decision Point: Proceed to Advanced Studies? G->H I Lead Optimization (SAR Studies) H->I Go

Caption: Investigative workflow for this compound.

Protocol 1: Baseline Cytotoxicity Assessment

Objective: To determine the concentration-dependent effect of the compound on the viability of representative human cell lines.

Methodology: MTS Assay

  • Cell Culture: Plate human cell lines (e.g., HepG2 liver carcinoma, A549 lung carcinoma, and HEK293 embryonic kidney cells) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or equivalent MTS reagent) to each well.

  • Incubation & Reading: Incubate for 2-4 hours. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the data and calculate the IC₅₀ (50% inhibitory concentration) value using non-linear regression.

Data Presentation:

Cell LineCompound IC₅₀ (µM) [Hypothetical Data]Doxorubicin IC₅₀ (µM) [Control]
HepG2> 1000.8
A54985.21.2
HEK293> 1001.5
Protocol 2: Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) against common bacterial and fungal strains.

Methodology: Broth Microdilution

  • Strain Preparation: Prepare standardized inoculums of bacteria (Staphylococcus aureus, Pseudomonas aeruginosa) and fungi (Candida albicans) to a concentration of ~5 x 10⁵ CFU/mL in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound.

  • Controls: Include a positive control (broth + inoculum), negative control (broth only), and a drug control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation: Incubate plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay

Objective: To quantify the inhibitory effect of the compound on AChE activity.

Methodology: Ellman's Method

  • Reagent Preparation: Prepare solutions of Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and human recombinant AChE in a phosphate buffer (pH 8.0).

  • Assay Setup: In a 96-well plate, add:

    • 25 µL of varying concentrations of this compound.

    • 125 µL of DTNB solution.

    • 25 µL of AChE enzyme solution.

  • Pre-incubation: Incubate the mixture for 15 minutes at 25°C.

  • Reaction Initiation: Add 25 µL of the ATCI substrate to start the reaction.

  • Kinetic Reading: Immediately measure the absorbance at 412 nm every minute for 10 minutes. The rate of color change (formation of the 5-thio-2-nitrobenzoate anion) is proportional to AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value.

G cluster_pathway Hypothesized TRP Channel Activation Pathway Compound This compound TRPV3 TRPV3 Channel Compound->TRPV3 Binds & Activates Ca_influx Ca²⁺ Influx TRPV3->Ca_influx Opens Pore Signaling Downstream Signaling Cascades (e.g., Calmodulin, PKC) Ca_influx->Signaling Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Signaling->Response

Caption: Hypothesized signaling pathway for TRP channel modulation.

Conclusion and Future Directions

This compound represents a molecule of untapped potential. While its current application is limited to being a synthetic building block, its structural features, supported by the known activities of its close analogs, provide a strong rationale for a dedicated investigation into its biological properties. The experimental framework detailed in this guide offers a systematic and robust pathway to elucidate its cytotoxicity, antimicrobial, and neuromodulatory activities. Positive results from this initial screening phase would warrant progression to more advanced studies, including mechanism of action elucidation, structure-activity relationship (SAR) analysis through the synthesis of new derivatives, and eventually, evaluation in preclinical disease models. This structured approach ensures that the therapeutic potential of this compound can be thoroughly and efficiently explored.

References

Methodological & Application

Synthesis of 3-Ethoxy-4-hydroxyphenylacetonitrile: A Detailed Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 3-Ethoxy-4-hydroxyphenylacetonitrile, a key intermediate in the development of various pharmaceutical compounds. The described two-step protocol involves the initial conversion of 3-ethoxy-4-hydroxybenzyl alcohol to an intermediate tosylate, followed by a nucleophilic substitution with a cyanide source. This document outlines the underlying chemical principles, provides detailed, step-by-step experimental protocols, and emphasizes critical safety considerations, particularly concerning the handling of cyanide reagents.

Introduction

This compound serves as a crucial building block in the synthesis of a range of pharmacologically active molecules. Its structural motif is present in compounds targeting various therapeutic areas. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug development community. This guide details a reliable and well-established two-step synthetic route starting from the readily available 3-ethoxy-4-hydroxybenzyl alcohol.

The synthetic strategy hinges on the conversion of the primary alcohol's hydroxyl group, a poor leaving group, into a tosylate, which is an excellent leaving group.[1] This activation facilitates a subsequent nucleophilic substitution reaction (SN2) with a cyanide anion to yield the desired nitrile product.[2][3] Understanding the mechanics of each step is crucial for optimizing reaction conditions and ensuring a high yield of the final product.

Reaction Mechanism and Scientific Rationale

The overall synthesis proceeds in two distinct stages:

Step 1: Tosylation of 3-Ethoxy-4-hydroxybenzyl alcohol

In this step, 3-ethoxy-4-hydroxybenzyl alcohol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or triethylamine.[4][5] The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.[4] The reaction mechanism involves the nucleophilic attack of the alcoholic oxygen on the electrophilic sulfur atom of the tosyl chloride.[4] This forms a tosylate ester, effectively converting the hydroxyl group into a much better leaving group for the subsequent substitution reaction.[1]

Step 2: Nucleophilic Substitution with Cyanide

The second step involves the reaction of the intermediate tosylate with a cyanide salt, such as sodium cyanide or potassium cyanide.[3][6] The cyanide ion (CN⁻) acts as a nucleophile and attacks the benzylic carbon, displacing the tosylate group in an SN2 fashion.[2][7] This reaction typically proceeds with inversion of stereochemistry if a chiral center is present, though in this specific synthesis, the benzylic carbon is not a stereocenter.[1][8] The choice of an appropriate solvent, such as ethanol, is critical to prevent unwanted side reactions, like hydrolysis of the halogenoalkane.[3]

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantitySupplier/Grade
3-Ethoxy-4-hydroxybenzyl alcoholC₉H₁₂O₃168.1910.0 g (59.4 mmol)High Purity
p-Toluenesulfonyl chloride (TsCl)C₇H₇ClO₂S190.6512.5 g (65.3 mmol)Reagent Grade
PyridineC₅H₅N79.1050 mLAnhydrous
Sodium Cyanide (NaCN)NaCN49.013.5 g (71.4 mmol)High Purity
Dichloromethane (DCM)CH₂Cl₂84.93150 mLAnhydrous
EthanolC₂H₅OH46.07100 mL95%
Diethyl ether(C₂H₅)₂O74.12As neededReagent Grade
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As neededACS Grade
Brine (Saturated NaCl solution)NaCl58.44As neededACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As neededAnhydrous
Step-by-Step Synthesis

Part A: Synthesis of 3-Ethoxy-4-hydroxybenzyl tosylate

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 10.0 g (59.4 mmol) of 3-ethoxy-4-hydroxybenzyl alcohol in 100 mL of anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 12.5 g (65.3 mmol) of p-toluenesulfonyl chloride to the stirred solution.

  • Add 50 mL of anhydrous pyridine dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Once the reaction is complete, quench the reaction by slowly adding 50 mL of cold water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-ethoxy-4-hydroxybenzyl tosylate. The product is typically used in the next step without further purification.

Part B: Synthesis of this compound

  • EXTREME CAUTION: This step involves the use of highly toxic sodium cyanide. All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety goggles, must be worn at all times.[9][10] An emergency cyanide antidote kit should be readily available.

  • In a 250 mL round-bottom flask fitted with a reflux condenser, dissolve the crude 3-ethoxy-4-hydroxybenzyl tosylate from the previous step in 100 mL of 95% ethanol.

  • In a separate beaker, carefully dissolve 3.5 g (71.4 mmol) of sodium cyanide in a minimal amount of water and add it to the ethanolic solution of the tosylate.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • To the residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Cyanation A 3-Ethoxy-4-hydroxybenzyl alcohol B p-Toluenesulfonyl Chloride (TsCl) Pyridine, DCM, 0°C to RT C 3-Ethoxy-4-hydroxybenzyl tosylate (Intermediate) B->C TLC Monitoring D Sodium Cyanide (NaCN) Ethanol/Water, Reflux E This compound (Crude Product) C->E Nucleophilic Substitution D->E TLC Monitoring F Purification (Column Chromatography/Recrystallization) E->F G Final Product F->G

Caption: Workflow for the synthesis of this compound.

Safety and Handling Precautions

Sodium Cyanide is a highly toxic substance and can be fatal if ingested, inhaled, or absorbed through the skin.[9][10][11]

  • Engineering Controls: Always handle sodium cyanide in a certified chemical fume hood with sufficient ventilation.[11] Ensure an emergency safety shower and eyewash station are readily accessible.[9]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (double gloving is recommended), and safety goggles.[9] A face shield should be used when there is a risk of splashing.[9]

  • Handling: Avoid creating dust. Do not eat, drink, or smoke in the work area.[11] Wash hands thoroughly after handling.

  • Storage: Store sodium cyanide in a cool, dry, well-ventilated area, away from acids and water, as contact can liberate highly toxic hydrogen cyanide gas.[10][11] The container must be tightly sealed.[11]

  • Waste Disposal: All cyanide-containing waste must be collected in a designated, labeled hazardous waste container and disposed of according to institutional and national regulations.[9] Do not mix cyanide waste with other chemical waste streams.[9]

  • Spill Response: In case of a spill, evacuate the area immediately.[12] Isolate the spill and prevent entry into waterways.[12] Use appropriate PPE for cleanup. Cover the spill with a dry absorbent material.[12]

  • First Aid:

    • Inhalation: Move the victim to fresh air immediately.[13] If not breathing, provide artificial respiration (avoid mouth-to-mouth).[12][13]

    • Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes and remove contaminated clothing.[10][13]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[13]

    • Ingestion: Do NOT induce vomiting.[10]

    • In all cases of exposure, seek immediate medical attention.[12][13]

Conclusion

The two-step synthesis of this compound from 3-ethoxy-4-hydroxybenzyl alcohol presented in this application note provides a reliable and scalable method for obtaining this important pharmaceutical intermediate. By carefully following the detailed protocols and adhering to the stringent safety precautions, researchers can successfully synthesize this compound with good yield and purity. The mechanistic insights provided should aid in troubleshooting and optimizing the reaction for specific laboratory or industrial settings.

References

Application Note & Protocol: A Detailed Mechanistic Pathway for the Synthesis of 3-Ethoxy-4-hydroxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Ethoxy-4-hydroxyphenylacetonitrile is a valuable chemical intermediate, particularly in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a reactive nitrile group and a substituted phenol, makes it a versatile building block. This document provides a comprehensive guide to a robust and well-established two-step synthesis of this compound, commencing from the readily available starting material, 3-Ethoxy-4-hydroxybenzaldehyde (ethyl vanillin). We will elucidate the detailed reaction mechanism, provide a step-by-step experimental protocol, and discuss the critical parameters that ensure a successful synthesis and high product purity.

Introduction: Significance and Synthetic Strategy

Hydroxyphenylacetonitriles are a class of compounds recognized for their utility as precursors in the production of pharmaceuticals and fragrances.[1] The nitrile functional group is a key synthon, readily convertible to amines, carboxylic acids, and other functionalities, making it pivotal in drug development.[2]

The synthetic route detailed herein proceeds via two classical and high-yielding organic transformations:

  • Oximation: Conversion of the starting aldehyde, 3-Ethoxy-4-hydroxybenzaldehyde, into its corresponding aldoxime intermediate.

  • Dehydration: Elimination of water from the aldoxime to furnish the final nitrile product.

This strategy is favored for its operational simplicity, use of accessible reagents, and the generally clean conversion, which simplifies purification. The starting material, 3-Ethoxy-4-hydroxybenzaldehyde, commonly known as ethyl vanillin, is an inexpensive and widely used flavoring agent, making this an economically viable pathway.[3][4]

Detailed Reaction Mechanism

The conversion of the aldehyde to the nitrile is not a direct process but occurs via a stable intermediate, the 3-Ethoxy-4-hydroxybenzaldehyde oxime. The mechanism for each step is detailed below.

Step 1: Formation of 3-Ethoxy-4-hydroxybenzaldehyde Oxime

The first step is the condensation reaction between the aldehyde and hydroxylamine. Hydroxylamine is typically generated in situ from its hydrochloride salt by the addition of a mild base.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of hydroxylamine (H₂N-OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-Ethoxy-4-hydroxybenzaldehyde.

  • Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a zwitterionic intermediate, which quickly rearranges to a neutral carbinolamine intermediate.

  • Dehydration: The hydroxyl group on the carbinolamine is protonated (by solvent or trace acid), turning it into a good leaving group (H₂O). The lone pair on the nitrogen atom then forms a double bond with the carbon, expelling a water molecule to yield the final oxime product, characterized by the C=N-OH functionality.

Step 2: Dehydration of the Oxime to this compound

The second step involves the elimination of a water molecule from the oxime to form the nitrile triple bond (C≡N). This is achieved using a strong dehydrating agent, such as acetic anhydride.

  • Acetylation of the Oxime: The acetic anhydride acetylates the hydroxyl group of the oxime, forming an acetate ester. This is a critical activation step, as the acetate ion is a much better leaving group than the hydroxide ion.

  • E2 Elimination: A base (which can be the acetate ion generated in the previous step) abstracts the proton attached to the carbon of the C=N bond.

  • Nitrile Formation: Concurrently with the proton abstraction, the C-H bond electrons form a new bond between the carbon and nitrogen, and the acetylated oxygen group departs as an acetate anion. This concerted elimination process results in the formation of the stable carbon-nitrogen triple bond of the nitrile.

The overall mechanistic pathway is visualized in the diagram below.

Caption: Figure 1: Reaction Mechanism for Nitrile Synthesis.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Role
3-Ethoxy-4-hydroxybenzaldehydeC₉H₁₀O₃166.17Starting Material
Hydroxylamine HydrochlorideNH₂OH·HCl69.49Oxime Formation
Sodium HydroxideNaOH40.00Base
Ethanol (95%)C₂H₅OH46.07Solvent
Acetic Anhydride(CH₃CO)₂O102.09Dehydrating Agent
Deionized WaterH₂O18.02Solvent/Washing
TolueneC₇H₈92.14Recrystallization
Dichloromethane (DCM)CH₂Cl₂84.93Extraction Solvent
Anhydrous Sodium SulfateNa₂SO₄142.04Drying Agent
Protocol Part A: Synthesis of 3-Ethoxy-4-hydroxybenzaldehyde Oxime
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: To the flask, add 3-Ethoxy-4-hydroxybenzaldehyde (10.0 g, 60.2 mmol) and 95% ethanol (80 mL). Stir until the solid is fully dissolved.

  • Hydroxylamine Solution: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (5.0 g, 72.0 mmol) and sodium hydroxide (3.0 g, 75.0 mmol) in deionized water (20 mL). Caution: This mixture may generate some heat.

  • Reaction: Add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde in the flask.

  • Heating: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling & Precipitation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the oxime product.

  • Isolation: Collect the white crystalline solid by vacuum filtration. Wash the solid with cold deionized water (2 x 30 mL).

  • Drying: Dry the product in a vacuum oven at 50°C to a constant weight. The expected yield is typically >90%.

Protocol Part B: Dehydration to this compound
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube (containing CaCl₂).

  • Reagent Addition: Add the dried 3-Ethoxy-4-hydroxybenzaldehyde oxime (from Part A, e.g., 10.0 g, 55.2 mmol) to the flask.

  • Dehydrating Agent: Carefully add acetic anhydride (20 mL, ~212 mmol) to the flask. Caution: Acetic anhydride is corrosive and lachrymatory.

  • Heating: Heat the mixture to 130-140°C in an oil bath and maintain for 3 hours.[5] The solution should become homogeneous.

  • Cooling & Quenching: Cool the reaction flask to room temperature. Very slowly and carefully, pour the reaction mixture into a beaker containing 150 mL of an ice-water slurry while stirring vigorously to quench the excess acetic anhydride. Caution: This is an exothermic process.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude solid from a toluene/hexane mixture to yield pure this compound as a crystalline solid. Expected yield is typically in the range of 80-90%.

Experimental Workflow Diagram

Caption: Figure 2: Experimental Workflow.

Safety and Handling

  • 3-Ethoxy-4-hydroxybenzaldehyde: May cause skin and eye irritation.[6]

  • Hydroxylamine Hydrochloride: Toxic if swallowed and may cause skin irritation.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Acetic Anhydride: Corrosive, flammable, and a lachrymator. Reacts exothermically with water.

  • Dichloromethane: Volatile and a suspected carcinogen.

  • General Precautions: Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

The described two-step synthesis provides a reliable and efficient method for preparing this compound from ethyl vanillin. The reaction proceeds through a stable oxime intermediate, and the protocols for both steps are straightforward, utilizing standard laboratory equipment and techniques. This application note serves as a comprehensive guide for researchers requiring this valuable intermediate for applications in pharmaceutical development and organic synthesis.

References

laboratory protocol for 3-Ethoxy-4-hydroxyphenylacetonitrile preparation

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the two-step synthesis of 3-Ethoxy-4-hydroxyphenylacetonitrile, a valuable intermediate in pharmaceutical and organic chemistry. This protocol details the reduction of ethyl vanillin to its corresponding benzyl alcohol, followed by a robust cyanation procedure, with a strong emphasis on the critical safety measures required when handling cyanide reagents.

Introduction

This compound is an important organic intermediate derived from ethyl vanillin, a widely used flavoring agent. Its structure, featuring a reactive nitrile group and a functionalized benzene ring, makes it a versatile precursor for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. This document provides a detailed, two-step laboratory protocol for its preparation, beginning with the selective reduction of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) to 3-ethoxy-4-hydroxybenzyl alcohol, followed by the nucleophilic substitution of the benzylic alcohol with a cyanide group. The causality behind each procedural step, reagent choice, and safety precaution is explained to ensure a safe, reproducible, and high-yield synthesis.

Theoretical Background & Reaction Mechanism

The synthesis is performed in two distinct stages, starting from the commercially available ethyl vanillin.

Stage 1: Reduction of Aldehyde to Primary Alcohol The first stage involves the reduction of the aromatic aldehyde group of ethyl vanillin to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent that efficiently reduces aldehydes and ketones without affecting other functional groups like the phenolic hydroxyl or the aromatic ring. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is subsequently protonated during the acidic workup to yield 3-ethoxy-4-hydroxybenzyl alcohol.[1][2]

Stage 2: Conversion of Benzyl Alcohol to Phenylacetonitrile (Benzyl Cyanide) The second stage converts the intermediate benzyl alcohol into the target nitrile. This transformation is more challenging as the hydroxyl group (-OH) is a poor leaving group. To facilitate the reaction, the synthesis is conducted in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at an elevated temperature.[3] In this environment, potassium cyanide (KCN) serves as the nucleophile. The addition of a weak acid, such as glacial acetic acid, is crucial as it protonates the hydroxyl group, converting it into a better leaving group (H₂O). The cyanide ion (CN⁻) can then displace the activated hydroxyl group via a nucleophilic substitution reaction to form the carbon-carbon bond, yielding the final product, this compound.

Overall Reaction Pathway```dot

digraph "Reaction_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, penwidth=1.0];

}

Caption: Step-by-step experimental workflow diagram.

References

The Strategic Application of 3-Ethoxy-4-hydroxyphenylacetonitrile in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold

In the landscape of medicinal chemistry, the strategic synthesis and utilization of molecular scaffolds with inherent potential for derivatization are paramount to the successful discovery of novel therapeutic agents. 3-Ethoxy-4-hydroxyphenylacetonitrile, a seemingly unassuming molecule, emerges as a pivotal building block, particularly in the synthesis of potent anti-inflammatory agents. Its unique arrangement of ethoxy, hydroxyl, and cyanomethyl functionalities on a benzene ring provides a versatile platform for constructing complex molecular architectures. This guide delves into the core applications of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. We will explore its synthesis, its crucial role as a precursor to key pharmaceutical intermediates, and its application in the development of targeted therapies.

Core Applications in Medicinal Chemistry: A Gateway to Phosphodiesterase-4 (PDE4) Inhibition

The primary significance of this compound in medicinal chemistry lies in its role as a key intermediate in the synthesis of selective phosphodiesterase-4 (PDE4) inhibitors. PDE4 is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, intracellular cAMP levels are elevated, leading to a suppression of inflammatory responses. This mechanism is central to the therapeutic action of drugs used to treat chronic inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and psoriasis.

Key Therapeutic Targets:

  • Chronic Obstructive Pulmonary Disease (COPD): A progressive lung disease characterized by airflow limitation and inflammation.

  • Psoriasis: A chronic autoimmune skin disease that causes inflammation and scaling.

  • Asthma: A chronic respiratory disease characterized by inflammation and narrowing of the airways.

  • Rheumatoid Arthritis: A chronic inflammatory disorder affecting many joints, including those in the hands and feet.

The Roflumilast and Apremilast Connection

Two prominent examples of PDE4 inhibitors whose synthesis can be traced back to precursors structurally related to this compound are Roflumilast and Apremilast . While the direct incorporation of the nitrile itself may vary in different synthetic routes, the 3-ethoxy-4-hydroxyphenyl core is a recurring and essential motif. The nitrile group in this compound can be readily hydrolyzed to the corresponding carboxylic acid, a crucial functional group for amide bond formation in the synthesis of these drugs.

Synthetic Protocols: From Starting Materials to a Key Intermediate

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A plausible and efficient synthetic route is outlined below, based on established chemical transformations.

Protocol 1: Synthesis of 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)

This initial step involves the ethylation of 3-hydroxy-4-methoxybenzaldehyde (isovanillin), a commercially available starting material.

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • Bromoethane

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of isovanillin in DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add bromoethane dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 3-ethoxy-4-hydroxybenzaldehyde.

Protocol 2: Synthesis of this compound

This protocol adapts the general method for the preparation of hydroxyphenylacetonitriles from the corresponding benzyl alcohols.[1] Therefore, an initial reduction of the aldehyde is required.

Part A: Reduction of 3-Ethoxy-4-hydroxybenzaldehyde to (3-Ethoxy-4-hydroxyphenyl)methanol

Materials:

  • 3-Ethoxy-4-hydroxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 3-ethoxy-4-hydroxybenzaldehyde in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride in portions to the stirred solution.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of 1M HCl until the pH is acidic.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield (3-Ethoxy-4-hydroxyphenyl)methanol.

Part B: Conversion of (3-Ethoxy-4-hydroxyphenyl)methanol to this compound

This step involves the reaction of the benzyl alcohol with a cyanide source.[1]

Materials:

  • (3-Ethoxy-4-hydroxyphenyl)methanol

  • Potassium cyanide (KCN)

  • Dimethyl sulfoxide (DMSO)

  • Acetic acid

  • Chloroform

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend (3-Ethoxy-4-hydroxyphenyl)methanol and potassium cyanide in DMSO in a three-necked flask equipped with a stirrer and a dropping funnel.

  • Heat the mixture to 125°C.

  • Add acetic acid dropwise over 1 hour while maintaining the temperature.

  • Continue stirring at 125°C for an additional 2 hours.

  • Cool the reaction mixture and distill off the DMSO under vacuum.

  • To the residue, add water and extract with chloroform.

  • Wash the combined chloroform extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by crystallization or column chromatography.

Downstream Applications and Further Transformations

The synthesized this compound serves as a valuable precursor for more complex molecules. A key transformation is the hydrolysis of the nitrile to a carboxylic acid.

Protocol 3: Hydrolysis to 3-Ethoxy-4-hydroxyphenylacetic acid

Materials:

  • This compound

  • Sodium hydroxide (NaOH) solution (e.g., 10%)

  • Concentrated Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Reflux a mixture of this compound and aqueous sodium hydroxide solution for several hours until the evolution of ammonia ceases.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid until a precipitate forms.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Filter the solid, wash with cold water, and dry to obtain 3-Ethoxy-4-hydroxyphenylacetic acid.

  • Alternatively, the acidified aqueous layer can be extracted with diethyl ether, and the organic layer dried and concentrated to yield the product.

This resulting carboxylic acid is a key building block for the synthesis of Roflumilast and other PDE4 inhibitors through amide coupling reactions.

Visualization of Synthetic Pathways

To better illustrate the synthetic logic, the following diagrams outline the key transformations.

Synthesis of 3-Ethoxy-4-hydroxybenzaldehyde isovanillin Isovanillin product 3-Ethoxy-4-hydroxybenzaldehyde isovanillin->product K₂CO₃, DMF bromoethane Bromoethane bromoethane->product

Caption: Synthesis of Ethyl Vanillin.

Synthesis of this compound aldehyde 3-Ethoxy-4-hydroxybenzaldehyde alcohol (3-Ethoxy-4-hydroxyphenyl)methanol aldehyde->alcohol NaBH₄, Methanol nitrile This compound alcohol->nitrile KCN, DMSO, Acetic Acid

Caption: Two-step synthesis of the target nitrile.

Hydrolysis to Carboxylic Acid nitrile This compound acid 3-Ethoxy-4-hydroxyphenylacetic acid nitrile->acid NaOH(aq), H₃O⁺

Caption: Conversion to the corresponding carboxylic acid.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategically functionalized scaffolds in medicinal chemistry. Its efficient synthesis and its role as a precursor to potent PDE4 inhibitors highlight its importance in the development of anti-inflammatory therapeutics. The protocols and insights provided herein are intended to empower researchers to harness the potential of this versatile intermediate. Future explorations could involve the derivatization of the phenolic hydroxyl group or the cyanomethyl moiety to generate novel compound libraries for screening against a variety of biological targets, further expanding the utility of this valuable chemical entity in the ongoing quest for new medicines.

References

Application Notes and Protocols for the Characterization of 3-Ethoxy-4-hydroxyphenylacetonitrile as a Putative Selective HM74A (GPR109A) Agonist

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The G-protein coupled receptor 109A (GPR109A), also known as HM74A in humans, is a high-affinity receptor for nicotinic acid (niacin) and the endogenous ketone body β-hydroxybutyrate.[1][2] Its activation is a key mechanism for modulating lipid metabolism and inflammatory responses, making it a compelling target for the treatment of dyslipidemia and various inflammatory conditions.[1][3] The primary challenge in the therapeutic application of GPR109A agonists, such as niacin, is the common side effect of cutaneous flushing, which is mediated by the same receptor in skin immune cells.[4] This necessitates the discovery of novel, selective agonists that can differentiate between the desired metabolic effects and the adverse flushing response. This document provides a comprehensive guide for the characterization of 3-Ethoxy-4-hydroxyphenylacetonitrile, a novel compound with the potential for selective HM74A agonism. We present detailed protocols for primary cell-based functional assays to determine its potency and signaling profile, focusing on both G-protein dependent and independent pathways.

Introduction to HM74A (GPR109A) as a Therapeutic Target

HM74A is a member of the Gi/o-coupled GPCR family.[1] Primarily expressed in adipocytes and various immune cells like macrophages and neutrophils, its activation leads to a cascade of intracellular events with significant physiological outcomes.[1] In adipocytes, HM74A activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[1] This reduction in cAMP attenuates the activity of hormone-sensitive lipase, thereby decreasing the release of free fatty acids into circulation—a key therapeutic effect for managing dyslipidemia.[1]

Beyond its role in lipid metabolism, HM74A activation has demonstrated potent anti-inflammatory effects.[3] However, the clinical utility of current agonists is hampered by a significant flushing response, initiated by receptor activation in dermal Langerhans cells and keratinocytes, leading to the release of vasodilatory prostaglandins.[4] The development of agonists that exhibit biased signaling—preferentially activating the therapeutic Gi pathway over the β-arrestin pathway potentially associated with flushing or receptor desensitization—is a key objective in the field. This compound represents a candidate molecule for such selective activity.

Signaling Pathways of the HM74A Receptor

Upon agonist binding, HM74A can initiate signaling through two principal pathways:

  • G-protein (Gi/o) Dependent Pathway: This is the canonical signaling route where the activated receptor engages with the inhibitory G-protein, Gi/o. This interaction leads to the inhibition of adenylyl cyclase, resulting in a measurable decrease in intracellular cAMP levels. This pathway is primarily associated with the anti-lipolytic effects of HM74A agonists.[1]

  • β-Arrestin Mediated Pathway (G-protein Independent): Following agonist binding and G-protein-coupled receptor kinase (GRK)-mediated phosphorylation, β-arrestin proteins are recruited to the receptor.[2] This recruitment sterically hinders further G-protein coupling, leading to desensitization. Furthermore, β-arrestin can act as a scaffold for other signaling molecules, initiating distinct downstream signaling events and mediating receptor internalization.[2] This pathway's role in the therapeutic versus adverse effects of HM74A activation is an area of active investigation.

HM74A_Signaling cluster_membrane Cell Membrane HM74A HM74A Receptor Gi_protein Gi/o HM74A->Gi_protein Activates GRK GRK HM74A->GRK Phosphorylates Agonist 3-Ethoxy-4- hydroxyphenylacetonitrile Agonist->HM74A Binds AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA AntiLipolysis Anti-Lipolytic Effects PKA->AntiLipolysis beta_arrestin β-Arrestin GRK->beta_arrestin Recruits to Receptor Internalization Receptor Internalization beta_arrestin->Internalization ERK_Signaling Downstream Signaling (e.g., ERK) beta_arrestin->ERK_Signaling

Caption: Dual signaling pathways of the HM74A receptor upon agonist activation.

Experimental Protocols

To comprehensively characterize the activity of this compound on the HM74A receptor, two primary functional assays are recommended: a cAMP inhibition assay to quantify Gi pathway activation and a β-arrestin recruitment assay to assess G-protein independent signaling.

Protocol 1: Gi-Mediated cAMP Inhibition Assay

This assay measures the ability of this compound to inhibit the production of cAMP stimulated by forskolin (a direct activator of adenylyl cyclase) in a cell line stably expressing the human HM74A receptor.

Materials:

  • HEK293 or CHO cell line stably expressing human HM74A (e.g., from Eurofins Discovery, cat# ES-380-C).

  • Culture Medium: DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: HBSS with 20 mM HEPES and 1 mM IBMX (a phosphodiesterase inhibitor).

  • This compound (Test Compound).

  • Nicotinic Acid (Positive Control).

  • Forskolin.

  • cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic 2 kit or Revvity AlphaScreen cAMP Assay Kit).

  • 384-well white opaque microplates.

cAMP_Workflow cluster_prep Cell & Compound Preparation cluster_treatment Assay Execution cluster_readout Detection & Analysis c1 Seed HM74A-expressing cells in 384-well plate c2 Incubate cells (e.g., 24 hours) c1->c2 c3 Prepare serial dilutions of Test Compound & Controls t1 Add compound dilutions to cells and incubate c3->t1 t2 Add Forskolin to stimulate adenylyl cyclase t1->t2 t3 Incubate to allow cAMP production t2->t3 r1 Lyse cells and add cAMP detection reagents t3->r1 r2 Incubate for signal development r1->r2 r3 Read plate on a compatible microplate reader r2->r3 r4 Calculate % inhibition and determine EC50 r3->r4

Caption: Workflow for the Gi-mediated cAMP inhibition assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed HM74A-expressing HEK293 or CHO cells into a 384-well white opaque plate at a density of 5,000-10,000 cells/well in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO2. The optimal cell density should be determined empirically to ensure the forskolin-stimulated signal falls within the linear range of the cAMP standard curve.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and Nicotinic Acid in DMSO. Perform serial dilutions in assay buffer to create a 10-point concentration curve (e.g., from 100 µM to 1 nM final concentration). Include a vehicle control (DMSO at the same final concentration).

  • Agonist Treatment: Add 5 µL of the diluted compounds or vehicle to the respective wells. Incubate for 30 minutes at room temperature. This pre-incubation allows the agonist to bind to the receptor.

  • Forskolin Stimulation: Prepare a solution of forskolin in assay buffer. Add 5 µL to all wells (except for baseline controls) to achieve a final concentration that yields approximately 80% of the maximal cAMP response (EC80). This concentration must be predetermined in separate optimization experiments.

  • cAMP Production: Incubate the plate for 30 minutes at room temperature to allow for cAMP accumulation.

  • Detection: Lyse the cells and detect intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit (e.g., HTRF or AlphaScreen).

  • Data Analysis: Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of the test compound. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated HM74A receptor, providing a measure of G-protein independent signaling. Enzyme Fragment Complementation (EFC) is a widely used technology for this purpose.

Materials:

  • Cell line co-expressing HM74A tagged with a small enzyme fragment (e.g., ProLink™) and β-arrestin tagged with the larger, complementing enzyme acceptor (EA) fragment (e.g., PathHunter® β-Arrestin cell line from Eurofins DiscoverX).

  • Culture Medium: As specified by the cell line provider.

  • Assay Buffer: As specified by the cell line provider.

  • This compound (Test Compound).

  • Nicotinic Acid (Positive Control).

  • Detection reagents for the EFC system (e.g., PathHunter Detection Reagents).

  • 384-well white opaque microplates.

bArrestin_Workflow cluster_prep Cell & Compound Preparation cluster_treatment Assay Execution cluster_readout Detection & Analysis c1 Seed PathHunter HM74A β-Arrestin cells c2 Incubate cells (e.g., 24 hours) c1->c2 c3 Prepare serial dilutions of Test Compound & Controls t1 Add compound dilutions to cells c3->t1 t2 Incubate to allow receptor activation and β-arrestin recruitment t1->t2 r1 Add detection reagents (Substrate for complemented enzyme) t2->r1 r2 Incubate for signal development (e.g., 60 min) r1->r2 r3 Read luminescence on a compatible microplate reader r2->r3 r4 Calculate Fold Induction and determine EC50 r3->r4

Caption: Workflow for the β-Arrestin recruitment assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed the PathHunter HM74A β-Arrestin cells into a 384-well white opaque plate according to the supplier's instructions (typically 5,000-10,000 cells/well). Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and Nicotinic Acid in the appropriate assay buffer as described in Protocol 1.

  • Agonist Treatment: Add the diluted compounds or vehicle control to the respective wells.

  • Incubation: Incubate the plate at 37°C for 90 minutes. This incubation period allows for receptor activation, phosphorylation, and subsequent recruitment of β-arrestin, leading to the complementation of the enzyme fragments.

  • Detection: Equilibrate the plate to room temperature. Prepare and add the detection reagents as per the manufacturer's protocol. This typically involves a single reagent addition containing the substrate for the complemented enzyme.

  • Signal Development: Incubate the plate at room temperature for 60 minutes in the dark to allow the chemiluminescent signal to develop.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the fold induction over the vehicle control for each concentration. Plot the fold induction against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Data Presentation and Interpretation

The quantitative data obtained from these assays should be summarized for clear comparison. The potency (EC50) and efficacy (Emax or % Inhibition) in both the cAMP and β-arrestin assays are crucial for determining the signaling profile of this compound.

Table 1: Representative Pharmacological Profile of this compound at the HM74A Receptor

CompoundAssay TypeParameterValue (nM)Efficacy (% of Control)
This compound cAMP InhibitionEC50150 (Representative)95%
β-Arrestin RecruitmentEC50800 (Representative)60%
Nicotinic Acid (Control) cAMP InhibitionEC50120 (Representative)100%
β-Arrestin RecruitmentEC50150 (Representative)100%

Interpretation:

  • Potency (EC50): A lower EC50 value indicates higher potency. In the representative data above, this compound shows slightly lower potency in the cAMP assay compared to nicotinic acid but significantly lower potency in the β-arrestin assay.

  • Efficacy (Emax): This represents the maximal response a compound can elicit. The test compound shows full agonism in the cAMP pathway but only partial agonism for β-arrestin recruitment compared to the endogenous ligand.

  • Bias Analysis: The difference in potency and efficacy between the two pathways suggests that this compound may be a "biased agonist," preferentially activating the Gi-mediated anti-lipolytic pathway over the β-arrestin pathway. This is a desirable characteristic for a therapeutic candidate aiming to minimize flushing side effects. Further quantitative bias analysis using models such as the Black and Leff operational model is recommended for advanced characterization.

Conclusion

The protocols detailed in this application note provide a robust framework for the initial characterization of this compound as a selective HM74A agonist. By quantifying its activity in both G-protein dependent (cAMP) and independent (β-arrestin) signaling pathways, researchers can effectively determine its potency, efficacy, and potential for biased agonism. A compound demonstrating strong potency for cAMP inhibition with significantly reduced β-arrestin recruitment would be a promising lead for the development of a new generation of anti-dyslipidemic drugs with an improved side-effect profile.

References

Application Notes & Protocols: 3-Ethoxy-4-hydroxyphenylacetonitrile as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of modern drug discovery and development, the efficiency of a synthetic route is paramount. The strategic selection of starting materials—building blocks—can significantly impact the timeline and cost-effectiveness of bringing a new therapeutic agent to market. 3-Ethoxy-4-hydroxyphenylacetonitrile emerges as a highly valuable scaffold due to its inherent structural features: a reactive nitrile group, an activatable phenolic hydroxyl, and an ethoxy-substituted aromatic ring. This unique combination provides multiple reaction handles, allowing for the divergent synthesis of a wide array of complex pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs).

This document serves as a technical guide for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the physicochemical properties of this compound, outlines its synthetic utility, and presents detailed, field-proven protocols for its conversion into key pharmaceutical precursors. The methodologies described herein are designed to be robust and reproducible, emphasizing the causality behind experimental choices to ensure both success and safety in the laboratory.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's physical and chemical properties is the foundation of safe and effective experimental design. The data below has been consolidated for quick reference.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂BOC Sciences[]
Molecular Weight 177.2 g/mol BOC Sciences[]
CAS Number 205748-01-2BOC Sciences[]
IUPAC Name 2-(3-ethoxy-4-hydroxyphenyl)acetonitrileBOC Sciences[]
Appearance Typically a solid (based on related structures)N/A
Solubility Soluble in common organic solvents like ethanol, ether, and benzene; slightly soluble in water.[2]Thermo Scientific[2]
Melting Point 68 - 72 °C (for the related 4-hydroxyphenylacetonitrile)Fisher Scientific[3]

Safety & Handling: Based on data for structurally similar compounds like 4-hydroxyphenylacetonitrile and 3-ethoxy-4-hydroxybenzaldehyde, appropriate safety precautions are mandatory.[3][4][5]

  • Hazards: Harmful if swallowed, causes skin irritation, and may cause serious eye irritation.[5]

  • Precautions: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][5] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[5]

Synthetic Genesis and Strategic Importance

This compound is typically synthesized from its corresponding benzyl alcohol, 3-ethoxy-4-hydroxybenzyl alcohol. The conversion involves a nucleophilic substitution reaction where the hydroxyl group of the alcohol is replaced by a cyanide group. This is often achieved by reacting the alcohol with hydrogen cyanide or an alkali metal cyanide (like potassium cyanide) in the presence of an acid, often in a polar aprotic solvent such as dimethylsulfoxide (DMSO).[6][7] This method circumvents the need to protect the phenolic hydroxyl group, which would be necessary if starting from a benzyl halide, thus improving step economy.[7]

G start 3-Ethoxy-4-hydroxybenzyl alcohol product This compound start->product reagent KCN, Acetic Acid DMSO, 125°C

Caption: Synthesis of the target building block.

The true value of this molecule lies in the orthogonal reactivity of its functional groups, which allows for selective transformations. The nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, while the phenol can be alkylated or acylated. This versatility is a cornerstone of combinatorial chemistry and lead optimization campaigns.

G parent This compound nitrile_hydrolysis Hydrolysis (e.g., H₂SO₄, H₂O) parent->nitrile_hydrolysis Nitrile Chemistry nitrile_reduction Reduction (e.g., H₂, Pd/C or LiAlH₄) parent->nitrile_reduction phenol_alkylation Alkylation (e.g., R-X, K₂CO₃) parent->phenol_alkylation Phenol Chemistry acid 3-Ethoxy-4-hydroxyphenylacetic acid (API Precursor) nitrile_hydrolysis->acid amine 2-(3-Ethoxy-4-hydroxyphenyl)ethanamine (Neurotransmitter Analog) nitrile_reduction->amine ether O-Alkylated Phenylacetonitriles (Diverse Intermediates) phenol_alkylation->ether

Caption: Key synthetic transformations from the core scaffold.

Application Protocol 1: Synthesis of 3-Ethoxy-4-hydroxyphenylacetic Acid

One of the most common and critical applications of this compound is its hydrolysis to 3-ethoxy-4-hydroxyphenylacetic acid.[8] This acetic acid derivative is a direct precursor for numerous APIs, particularly in the cardiovascular and anti-inflammatory therapeutic areas. The following protocol details an acid-catalyzed hydrolysis.

Objective: To convert this compound to 3-ethoxy-4-hydroxyphenylacetic acid with high purity and yield.

Principle: Acid-catalyzed hydrolysis of a nitrile proceeds in two stages. First, the nitrile is protonated, making the carbon atom more electrophilic and susceptible to attack by water, forming an imidic acid intermediate. This intermediate tautomerizes to an amide, which is then further hydrolyzed under the reaction conditions to the corresponding carboxylic acid and ammonium salt. A significant excess of water and strong acid, along with elevated temperatures, drives the reaction to completion.

Materials & Equipment:

  • This compound (10.0 g)

  • Sulfuric acid (50% aqueous solution, 100 mL)

  • Ethyl acetate (3 x 100 mL for extraction)

  • Saturated sodium chloride solution (brine, 50 mL)

  • Anhydrous magnesium sulfate

  • Round-bottom flask (250 mL) with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard glassware for filtration and crystallization

Procedure:

  • Reaction Setup: Charge the 250 mL round-bottom flask with this compound (10.0 g). In a fume hood, carefully add the 50% sulfuric acid solution (100 mL).

    • Causality: A dilute strong acid is used to provide both the catalytic protons and the water required for hydrolysis. Using a pre-diluted solution helps control the initial exotherm.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 110-120°C) using a heating mantle. Maintain a gentle reflux with vigorous stirring.

    • Causality: The high temperature is necessary to overcome the activation energy for both stages of hydrolysis. Refluxing ensures the reaction proceeds at a constant, elevated temperature without loss of solvent.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Periodically take a small aliquot, neutralize it carefully, and spot it on a silica gel plate against the starting material. The reaction is complete when the starting nitrile spot has completely disappeared (typically 4-6 hours).

  • Workup - Cooling & Quenching: Once complete, remove the heating mantle and allow the reaction mixture to cool to room temperature. Then, carefully pour the mixture over crushed ice (approx. 200 g) in a large beaker with stirring.

    • Causality: Cooling is essential for safety before extraction. Quenching on ice helps to precipitate the product, which may have lower solubility in cold water, and further dilutes the acid.

  • Extraction: Transfer the cold slurry to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 100 mL).

    • Causality: The desired carboxylic acid product is more soluble in an organic solvent like ethyl acetate than in the acidic aqueous phase. Multiple extractions are performed to maximize the recovery of the product.

  • Washing & Drying: Combine the organic extracts and wash with brine (50 mL). This helps to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Isolation & Purification: Concentrate the dried organic solution using a rotary evaporator to yield the crude product. The crude 3-ethoxy-4-hydroxyphenylacetic acid can be further purified by recrystallization from a suitable solvent system (e.g., water or toluene/heptane) to afford a pure, crystalline solid.

Application Protocol 2: General Procedure for O-Alkylation

To create derivatives for structure-activity relationship (SAR) studies, the phenolic hydroxyl group can be easily alkylated. This is a standard Williamson ether synthesis.

Objective: To introduce an alkyl group onto the phenolic oxygen of this compound.

Principle: The weakly acidic phenolic proton is removed by a mild base (e.g., potassium carbonate) to form a nucleophilic phenoxide ion. This ion then displaces a halide from an alkyl halide (R-X) in an Sₙ2 reaction to form the corresponding ether. Acetone is a common solvent as it is polar aprotic and has a convenient boiling point.

Materials & Equipment:

  • This compound (5.0 g)

  • Anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents)

  • Alkyl halide (e.g., benzyl bromide, 1.1 equivalents)

  • Anhydrous acetone (100 mL)

  • Round-bottom flask with reflux condenser

  • Standard workup and purification equipment

Procedure:

  • Reaction Setup: To a flask containing this compound (5.0 g) in anhydrous acetone (100 mL), add anhydrous potassium carbonate (1.5 eq).

  • Reagent Addition: Add the alkyl halide (1.1 eq) to the stirred suspension.

  • Reflux: Heat the mixture to reflux and maintain for 6-12 hours, monitoring by TLC.

    • Causality: Heating accelerates the Sₙ2 reaction. K₂CO₃ is a sufficient base to deprotonate the phenol but not strong enough to cause side reactions with the nitrile.

  • Workup: After cooling, filter off the inorganic salts and wash the filter cake with acetone.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel or by recrystallization to yield the pure O-alkylated product.

Conclusion

This compound is a powerful and economically viable building block for pharmaceutical synthesis. Its functional group handles allow for a multitude of chemical transformations, enabling the efficient construction of diverse molecular architectures. The protocols provided here for hydrolysis and alkylation represent fundamental, robust procedures that can be adapted and scaled for various drug discovery and development programs. By understanding the principles behind these transformations, scientists can fully leverage the synthetic potential of this versatile intermediate.

References

experimental setup for scaling up 3-Ethoxy-4-hydroxyphenylacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of 3-Ethoxy-4-hydroxyphenylacetonitrile

Abstract

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals, notably as a precursor to homovanillic acid analogues which are related to key dopamine metabolites.[1] This application note provides a comprehensive, detailed protocol for the scaled-up synthesis of this compound. The selected synthetic route proceeds via the cyanomethylation of 3-ethoxy-4-hydroxybenzyl alcohol, a method chosen for its efficiency and step-economy. We present a robust experimental setup, a thorough hazard analysis with stringent safety protocols, and a detailed, step-by-step guide for synthesis, purification, and characterization suitable for researchers in academic and industrial drug development settings.

Scientific Rationale and Synthesis Route Selection

The synthesis of arylacetonitriles is a cornerstone of organic chemistry, providing access to a wide array of functional groups. Several methods exist for their preparation, including the dehydration of aldoximes and the cyanation of aryl halides.[2] For the specific synthesis of this compound, the starting material of choice is the commercially available and cost-effective 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin).[3]

The selected two-step route is outlined below: Step 1: Reduction of Ethyl Vanillin. The aldehyde functional group of ethyl vanillin is first reduced to the corresponding benzyl alcohol. This is a standard transformation, typically achieved with high yield using reducing agents like sodium borohydride. Step 2: Cyanomethylation of 3-ethoxy-4-hydroxybenzyl alcohol. The core of the synthesis involves the conversion of the benzyl alcohol to the target nitrile. We have selected a procedure adapted from a well-documented patent for the synthesis of the analogous 3-methoxy-4-hydroxyphenylacetonitrile.[4][5] This method utilizes an in situ generation of hydrocyanic acid (HCN) from an alkali metal cyanide (e.g., potassium cyanide) and a weak acid (e.g., glacial acetic acid) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

This route was chosen for its operational simplicity and efficiency in a scaled-up setting. It is a one-pot reaction from the benzyl alcohol, avoiding the isolation of potentially unstable intermediates. While this pathway involves the use of highly toxic cyanide, the risks are well-understood and can be effectively managed through rigorous engineering controls and safety protocols, which are detailed extensively in this guide.[6][7]

Overall Reaction Scheme:

Hazard Analysis and Critical Safety Precautions

The execution of this synthesis on a large scale demands an uncompromising commitment to safety. The primary hazard is the use of potassium cyanide and the in situ generation of hydrogen cyanide (HCN) gas, which is extremely toxic and can be fatal if inhaled or absorbed through the skin.[7]

All operations involving cyanide must be performed inside a certified, high-performance chemical fume hood. [7] A designated work area for cyanide use must be established.[7]

Chemical Hazard Summary
ChemicalCAS NumberKey HazardsRecommended PPE
Ethyl Vanillin121-32-4IrritantStandard lab coat, gloves, safety glasses
Sodium Borohydride16940-66-2Flammable solid, Water-reactive, ToxicStandard lab coat, gloves, safety glasses
3-ethoxy-4-hydroxybenzyl alcohol4383-06-6IrritantStandard lab coat, gloves, safety glasses
Potassium Cyanide (KCN)151-50-8Acutely Toxic (Fatal) , EcotoxicFull PPE Required: Chemical resistant suit, butyl rubber gloves, full-face respirator, rubber boots.[8][9]
Glacial Acetic Acid64-19-7Corrosive, Flammable liquid and vaporChemical resistant gloves, safety goggles, lab coat
Dimethyl Sulfoxide (DMSO)67-68-5Readily absorbed through skinStandard lab coat, gloves, safety glasses
Chloroform67-66-3Carcinogen, Toxic, IrritantChemical resistant gloves, safety goggles, lab coat
Emergency Preparedness:
  • Cyanide Antidote Kit: A cyanide antidote kit (containing amyl nitrite, sodium nitrite, and sodium thiosulfate) must be immediately accessible, and personnel must be trained in its administration.[8][9] However, it should only be used by trained medical professionals.

  • Emergency Contacts: Ensure emergency contact numbers are clearly posted. Inform colleagues and safety officers before starting the experiment.

  • Spill Management: For solid cyanide spills, carefully sweep up the material, place it in a labeled container for disposal, and decontaminate the area with a hypochlorite solution.[8] Keep the spill area dry.[8]

  • Quenching: Never add acid directly to a concentrated cyanide solution. The reaction workup is designed to neutralize the acid first before quenching any remaining cyanide with an oxidant like bleach under basic conditions.

  • Waste Disposal: All cyanide-containing waste must be collected in a dedicated, clearly labeled, and sealed container. The waste must be treated with an oxidizing agent (e.g., sodium hypochlorite solution) under alkaline conditions to destroy the cyanide before disposal according to institutional guidelines.

Scaled-Up Synthesis Protocol

This protocol is designed for a target scale yielding approximately 150-160g of the final product.

Part A: Preparation of 3-Ethoxy-4-hydroxybenzyl alcohol
  • Setup: Equip a 5 L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and an addition funnel.

  • Dissolution: To the flask, add 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) (166.17 g, 1.0 mol) and ethanol (2.5 L). Stir until all solids are dissolved.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Reduction: In a separate beaker, dissolve sodium borohydride (NaBH₄) (28.4 g, 0.75 mol) in cold water (250 mL). Add this solution portion-wise via the addition funnel to the stirred ethyl vanillin solution, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor the reaction by TLC (Thin Layer Chromatography).

  • Work-up:

    • Carefully quench the reaction by slowly adding 2 M hydrochloric acid (HCl) until the pH is ~2, which will neutralize excess NaBH₄ and hydrolyze the borate esters.

    • Reduce the solvent volume by approximately 70% using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x 500 mL).

    • Combine the organic layers, wash with brine (1 x 500 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Evaporate the solvent under reduced pressure to yield 3-ethoxy-4-hydroxybenzyl alcohol as a white solid. Dry under vacuum. (Expected yield: >95%).

Part B: Synthesis of this compound

CRITICAL: The following steps must be performed in a high-performance chemical fume hood by trained personnel wearing full PPE.[9]

  • Setup: Equip a 5 L three-neck round-bottom flask with a mechanical stirrer, a condenser with a nitrogen inlet, a thermometer, and an addition funnel.

  • Reagent Loading: To the flask, add 3-ethoxy-4-hydroxybenzyl alcohol (168.19 g, 1.0 mol) and dimethyl sulfoxide (DMSO) (2.5 L). Stir to dissolve. Add potassium cyanide (KCN) (97.68 g, 1.5 mol) to the suspension.

  • Heating: Heat the reaction mixture to 125 °C.

  • Acid Addition: Once the temperature is stable at 125 °C, add glacial acetic acid (80.0 g, 1.33 mol) dropwise via the addition funnel over 1 hour.[4] The addition of acid will generate HCN in situ.

  • Reaction: Maintain the reaction mixture at 125 °C with vigorous stirring for an additional 2-3 hours after the acid addition is complete.[4] Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to 90 °C.

    • Carefully distill off the DMSO under a water-pump vacuum.[4]

    • Cool the residue to room temperature and add deionized water (2.5 L) and chloroform (1 L). Stir vigorously.

    • Separate the chloroform layer. Extract the aqueous phase with two additional portions of chloroform (2 x 500 mL).[4]

    • Combine the organic (chloroform) phases. Wash with deionized water (2 x 1 L) and then with brine (1 x 1 L).

    • Dry the chloroform layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude product will be a residual oil that should crystallize upon standing or seeding.[4]

    • Recrystallize the crude solid from a suitable solvent system (e.g., toluene or isopropyl alcohol/water) to obtain pure this compound as a crystalline solid.

    • Dry the final product under vacuum. (Expected yield: 80-88%).

Process Visualization

Experimental Workflow Diagram

The following diagram illustrates the overall process flow for the synthesis.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Cyanation (in Fume Hood) A1 Dissolve Ethyl Vanillin in Ethanol A2 Cool to 0-5 °C A1->A2 A3 Add NaBH4 Solution A2->A3 A4 Stir at RT (3h) A3->A4 A5 Quench (HCl) & Rotary Evaporation A4->A5 A6 Extract with Ethyl Acetate A5->A6 A7 Wash, Dry, Evaporate A6->A7 A8 Isolate Benzyl Alcohol (Product A) A7->A8 B1 Dissolve Product A & KCN in DMSO A8->B1 Transfer to Cyanation Reactor B2 Heat to 125 °C B1->B2 B3 Add Acetic Acid (1h) B2->B3 B4 Stir at 125 °C (2-3h) B3->B4 B5 Vacuum Distill DMSO B4->B5 B6 Extract with Chloroform B5->B6 B7 Wash, Dry, Evaporate B6->B7 B8 Recrystallize B7->B8 B9 Isolate Final Product B8->B9

Caption: Workflow for the two-step synthesis of this compound.

Data Summary and Characterization

Reagent Table (Part B)
ReagentM.W. ( g/mol )Amount (g)Moles (mol)Molar Eq.
3-ethoxy-4-hydroxybenzyl alcohol168.19168.191.01.0
Potassium Cyanide (KCN)65.1297.681.51.5
Glacial Acetic Acid60.0580.01.331.33
Dimethyl Sulfoxide (DMSO)78.13~2.2 kg-Solvent
Expected Product Characteristics
ParameterExpected Value
Appearance White to off-white crystalline solid
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
Melting Point ~66-68 °C (literature dependent)
Purity (HPLC) >99% after recrystallization
Yield 80-88%
Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify key functional groups (e.g., -OH stretch, -C≡N stretch, aromatic C-H stretches).

  • Melting Point Analysis: To assess purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity quantitatively.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Ethoxy-4-hydroxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 3-Ethoxy-4-hydroxyphenylacetonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this important intermediate. This guide is structured to provide actionable insights based on established chemical principles and analogous transformations.

I. Troubleshooting Guide: Common Issues and Solutions

The synthesis of this compound, a valuable building block in pharmaceutical and fine chemical industries, can present several challenges. Below is a systematic guide to troubleshoot common issues you may encounter.

Table 1: Troubleshooting Common Synthesis Problems
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reduction of the starting aldehyde: The conversion of 3-ethoxy-4-hydroxybenzaldehyde to the corresponding benzyl alcohol may be inefficient. 2. Poor nucleophilic substitution: The displacement of the hydroxyl group of the benzyl alcohol with cyanide may be slow or incomplete. 3. Decomposition of starting material or product: The reaction conditions (e.g., high temperature, strong acid/base) might be degrading the phenolic compounds.1. Optimize the reduction step: Monitor the reduction of the aldehyde by TLC. If using NaBH₄, ensure the solvent is anhydrous and the temperature is controlled (0-25 °C). Consider alternative reducing agents if necessary. 2. Activate the benzyl alcohol: Convert the alcohol to a better leaving group, such as a benzyl halide, before reacting with a cyanide source. However, a more direct route involves reacting the benzyl alcohol with a cyanide source in a polar aprotic solvent at elevated temperatures.[1][2] 3. Control reaction conditions: Maintain the recommended temperature range and use a milder acid for in-situ generation of HCN from a cyanide salt to avoid degradation.[1]
Formation of Impurities 1. Over-oxidation of the starting aldehyde: If starting from catechol, the oxidation step to form ethylvanillin might be too harsh.[3] 2. Side reactions during cyanation: The phenolic hydroxyl group can be susceptible to side reactions. Polymerization of the starting materials or products can also occur. 3. Residual starting materials: Incomplete reaction will lead to contamination of the final product with the starting aldehyde or alcohol.1. Controlled oxidation: Use a milder oxidizing agent and carefully control the reaction temperature during the synthesis of ethylvanillin.[4] 2. Protecting groups: While not ideal for process efficiency, protection of the phenolic hydroxyl group can be considered if side reactions are significant. A more practical approach is to carefully control the stoichiometry and reaction time. 3. Purification: Utilize column chromatography or recrystallization to separate the desired product from unreacted starting materials. A detailed purification protocol can be adapted from similar syntheses.[5]
Difficult Product Isolation/Work-up 1. Emulsion formation during extraction: The presence of polar functional groups can lead to emulsions during aqueous work-up. 2. Product volatility: The product may have some volatility, leading to losses during solvent removal under high vacuum and elevated temperatures. 3. Product is an oil or low-melting solid: This can make handling and purification more challenging.1. Brine wash: Use a saturated NaCl solution during the extraction to break up emulsions. 2. Careful solvent removal: Use a rotary evaporator at a moderate temperature and pressure to remove the solvent. 3. Crystallization/Seeding: If the product is an oil, attempt to induce crystallization by scratching the flask or seeding with a small crystal of the product if available. The analogous 3-methoxy-4-hydroxyphenylacetonitrile is a solid with a melting point of 51-53 °C.[1]

II. Experimental Protocols and Workflows

Proposed Synthetic Workflow

The most direct and analogous synthesis route proceeds in two main steps from the commercially available 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin).

Synthesis_Workflow Start 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) Step1 Reduction (e.g., NaBH4, MeOH) Start->Step1 Intermediate 3-Ethoxy-4-hydroxybenzyl alcohol Step1->Intermediate Step2 Cyanation (e.g., KCN, Acetic Acid, DMSO) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Protocol: Cyanation of 3-Ethoxy-4-hydroxybenzyl alcohol

This protocol is adapted from the synthesis of the analogous 3-methoxy-4-hydroxyphenylacetonitrile.[1][2]

Materials:

  • 3-Ethoxy-4-hydroxybenzyl alcohol

  • Potassium cyanide (KCN) or Sodium Cyanide (NaCN) (EXTREME CAUTION: HIGHLY TOXIC)

  • Glacial acetic acid

  • Dimethyl sulfoxide (DMSO)

  • Chloroform or other suitable extraction solvent

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a well-ventilated fume hood, suspend 3-ethoxy-4-hydroxybenzyl alcohol and potassium cyanide (1.1-1.5 molar equivalents) in dimethyl sulfoxide (DMSO).

  • Heat the mixture to 110-140 °C with stirring.[1]

  • Slowly add glacial acetic acid (1.0-1.2 molar equivalents) dropwise over 1 hour, maintaining the reaction temperature.

  • After the addition is complete, continue stirring at the same temperature for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture and distill off the DMSO under reduced pressure.

  • To the residue, add water and extract with chloroform.

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

III. Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this synthesis?

A1: The most common and commercially available starting material is 3-ethoxy-4-hydroxybenzaldehyde, also known as ethyl vanillin.[3][6] This can be reduced to the corresponding benzyl alcohol, which is then subjected to cyanation.

Q2: Why is DMSO a preferred solvent for the cyanation step?

A2: DMSO is a polar aprotic solvent that is well-suited for nucleophilic substitution reactions. It effectively dissolves the cyanide salt and the organic substrate, facilitating the reaction. Its high boiling point also allows the reaction to be carried out at the elevated temperatures required for the displacement of the hydroxyl group.[1]

Q3: What are the main safety precautions to consider during this synthesis?

A3: The use of cyanide salts is the most significant hazard. All manipulations involving cyanide must be performed in a certified chemical fume hood. A solution of ferrous sulfate and sodium hydroxide should be readily available to quench any cyanide spills. The in-situ generation of hydrogen cyanide (HCN) gas from the reaction of a cyanide salt with acid is also a major risk, requiring careful control of the addition and temperature. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: Can I use a different cyanide source?

A4: Yes, while potassium cyanide or sodium cyanide are commonly used with an acid to generate HCN in situ, anhydrous hydrogen cyanide can also be used directly, though this is often more hazardous to handle.[1][2] Alternative, less toxic cyanide sources such as acetone cyanohydrin or trimethylsilyl cyanide (TMSCN) could potentially be used, but may require different reaction conditions and catalysts.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is an effective method to monitor the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material, intermediate alcohol, and the final nitrile product. The spots can be visualized under UV light or by staining with an appropriate agent like potassium permanganate.

Q6: What are the expected physical properties of the final product?

IV. Mechanistic Insights

The cyanation of the benzyl alcohol likely proceeds through an SN1 or SN2-type mechanism. The acidic conditions protonate the hydroxyl group, converting it into a better leaving group (water). The cyanide ion then acts as a nucleophile to displace the water molecule.

Mechanism cluster_0 Protonation of Alcohol cluster_1 Nucleophilic Attack Reactant R-CH2-OH Intermediate1 R-CH2-OH2+ Reactant->Intermediate1 + H+ Proton H+ Intermediate2 [R-CH2+] Intermediate1->Intermediate2 - H2O Cyanide CN- Product R-CH2-CN Intermediate2->Product + CN-

Caption: Simplified reaction mechanism for the cyanation of a benzyl alcohol.

V. References

  • Ethylvanillin - Wikipedia. --INVALID-LINK--

  • CN101165038A - Method for synthesizing vanillyl ethyl ether - Google Patents. --INVALID-LINK--

  • Ethyl vanillin (CAS N° 121-32-4) - ScenTree. --INVALID-LINK--

  • Ethyl Vanillin Project Information. --INVALID-LINK--

  • Vanillin Synthesis from 4-Hydroxybenzaldehyde Article - "In the Laboratory" Journal of Chemical Education Douglass F. - University of Delaware. --INVALID-LINK--

  • US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents. --INVALID-LINK--

  • US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google Patents. --INVALID-LINK--

  • ETHYL VANILLIN - Ataman Kimya. --INVALID-LINK--

  • 4-HYDROXY-3-METHOXYPHENYLACETONITRILE synthesis - ChemicalBook. --INVALID-LINK--

  • DE2457080A1 - PROCESS FOR THE PREPARATION OF HYDROXY ACETONITRILE - Google Patents. --INVALID-LINK--

  • Ethylvanillin | C9H10O3 | CID 8467 - PubChem - NIH. --INVALID-LINK--

  • p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. --INVALID-LINK--

  • vanillyl ethyl ether, 13184-86-6 - The Good Scents Company. --INVALID-LINK--

  • Ethyl Vanillin | Allied Products - GC Chemicals. --INVALID-LINK--

  • 4-Hydroxyphenylacetonitrile | CAS#:14191-95-8 | Chemsrc. --INVALID-LINK--

  • CN102675148A - Preparation method of hydroxybenzyl cyanide - Google Patents. --INVALID-LINK--

  • CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method - Google Patents. --INVALID-LINK--

  • (PDF) 3-Ethoxy-4-hydroxybenzaldehyde - ResearchGate. --INVALID-LINK--

  • 4-Hydroxyphenylacetonitrile 98 14191-95-8 - Sigma-Aldrich. --INVALID-LINK--

References

Technical Support Center: Synthesis of 3-Ethoxy-4-hydroxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Ethoxy-4-hydroxyphenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential issues encountered during the synthesis of this important chemical intermediate. Our approach is rooted in a deep understanding of the underlying reaction mechanisms to provide you with practical and scientifically sound advice.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key reaction principles?

The most prevalent and industrially relevant method for synthesizing this compound is through a cyanohydrin reaction, starting from 3-ethoxy-4-hydroxybenzaldehyde, which is also known as ethyl vanillin.[1][2] This reaction involves the nucleophilic addition of a cyanide ion to the carbonyl group of the aldehyde.

The fundamental principle of this synthesis is the reaction between an aldehyde and a cyanide source, typically an alkali metal cyanide like sodium cyanide (NaCN) or potassium cyanide (KCN), in the presence of a proton source.[3][4] The reaction is generally carried out in a suitable solvent and under controlled pH conditions. The overall transformation is a reversible process, and for aromatic aldehydes, the equilibrium can be influenced by various factors.[3][5]

Troubleshooting Guide: Common Side Products and Mitigation Strategies

This section addresses the most frequently encountered side products and offers detailed strategies to minimize their formation, thereby improving the yield and purity of your target compound.

Q2: I am observing a significant amount of a dimeric impurity in my reaction mixture. What is it and how can I prevent its formation?

The dimeric impurity you are likely observing is the product of a benzoin condensation , a common side reaction when synthesizing cyanohydrins from aromatic aldehydes.[3][6] In this reaction, two molecules of the starting aldehyde, 3-ethoxy-4-hydroxybenzaldehyde, react with each other to form an α-hydroxy ketone.

Causality: The cyanide ion, which is the nucleophile for the desired cyanohydrin formation, can also act as a catalyst for the benzoin condensation.[5][6] The reaction mechanism involves the cyanide ion attacking one aldehyde molecule, leading to a polarity reversal ("umpolung") of the carbonyl carbon, which then attacks a second aldehyde molecule.

Mitigation Strategies:

  • Temperature Control: Maintain a low reaction temperature (typically between 0-10 °C). The benzoin condensation generally has a higher activation energy than the cyanohydrin formation, so lower temperatures will favor the desired reaction.

  • pH Control: The pH of the reaction medium is critical. A slightly acidic to neutral pH is generally preferred for cyanohydrin formation. Strongly basic conditions can promote the benzoin condensation. Careful, slow addition of an acid (like acetic acid) to a solution of the aldehyde and cyanide salt can help maintain the optimal pH.[7]

  • Order of Addition: Adding the cyanide solution slowly to a cooled solution of the aldehyde can help to keep the concentration of the cyanide catalyst low at any given time, thus disfavoring the bimolecular benzoin condensation.

Experimental Protocol: Minimizing Benzoin Condensation

  • Dissolve 3-ethoxy-4-hydroxybenzaldehyde in a suitable solvent (e.g., ethanol or a mixture of ethanol and water) in a reaction vessel equipped with a stirrer and a thermometer.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate vessel, prepare a solution of sodium cyanide in water.

  • Slowly add the sodium cyanide solution dropwise to the cooled aldehyde solution over a period of 1-2 hours, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, continue to stir the reaction mixture at a low temperature for an additional 2-4 hours, monitoring the reaction progress by a suitable analytical technique like TLC or HPLC.

Q3: My final product contains unreacted 3-ethoxy-4-hydroxybenzaldehyde. How can I improve the conversion rate?

The presence of unreacted starting material is a common issue, primarily due to the reversible nature of the cyanohydrin reaction.[3]

Causality: The formation of the cyanohydrin is an equilibrium process. For some aromatic aldehydes, the equilibrium may not lie completely on the product side under standard conditions.

Mitigation Strategies:

  • Stoichiometry: Using a slight excess of the cyanide reagent (e.g., 1.1 to 1.2 equivalents) can help to shift the equilibrium towards the product side. However, a large excess should be avoided as it can increase the likelihood of side reactions and complicates the work-up procedure.

  • Reaction Time: Ensure that the reaction is allowed to proceed for a sufficient amount of time to reach equilibrium. Monitoring the reaction progress is crucial to determine the optimal reaction time.

  • Product Removal/Trapping: In some advanced synthetic strategies, the product can be trapped in situ by derivatization of the hydroxyl group to shift the equilibrium. However, this adds extra steps to the synthesis. For most applications, optimizing stoichiometry and reaction time is the more practical approach.

Data Presentation: Effect of Stoichiometry on Conversion

Molar Ratio (Cyanide:Aldehyde)Typical Conversion Rate (%)
1.0 : 1.085-90
1.1 : 1.092-97
1.2 : 1.0> 98

Note: These are typical values and may vary depending on other reaction conditions.

Q4: I have identified 3-ethoxy-4-hydroxybenzoic acid in my product. What is the source of this impurity?

The presence of 3-ethoxy-4-hydroxybenzoic acid is most likely due to the oxidation of the starting aldehyde, 3-ethoxy-4-hydroxybenzaldehyde.

Causality: Aldehydes are susceptible to oxidation, which can occur if the reaction is exposed to air (oxygen) for prolonged periods, especially at elevated temperatures or in the presence of certain metal ions.[4] While less common during the cyanohydrin reaction itself, it can be a problem during work-up or if the starting material has degraded.

Mitigation Strategies:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.

  • Quality of Starting Material: Ensure that the 3-ethoxy-4-hydroxybenzaldehyde used is of high purity and has not been stored for long periods under conditions that could lead to its oxidation.

  • Work-up Conditions: Avoid prolonged heating or exposure to strong oxidizing conditions during the product isolation and purification steps.

Q5: My nitrile product seems to be hydrolyzing back to the aldehyde or forming an amide/carboxylic acid. How can I prevent this?

The hydrolysis of the nitrile group is a potential side reaction, especially during the work-up and purification stages.

Causality: The cyanohydrin can revert to the aldehyde and cyanide in the presence of a base.[4] Furthermore, the nitrile group itself can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under either acidic or basic conditions, especially at elevated temperatures.

Mitigation Strategies:

  • pH Control During Work-up: When quenching the reaction and extracting the product, use a weakly acidic solution to neutralize any excess base. Avoid strongly acidic or basic conditions.

  • Temperature Control During Purification: If distillation is used for purification, perform it under reduced pressure to keep the temperature as low as possible. For recrystallization, choose a solvent system that does not require high temperatures for dissolution.

  • Minimize Water Content: While the reaction is often carried out in the presence of water, minimizing the amount of water during the later stages of the work-up and purification can reduce the risk of hydrolysis.

Visualization of Reaction Pathways

To provide a clearer understanding of the chemical transformations discussed, the following diagrams illustrate the desired reaction pathway and the key side reactions.

Synthesis_Pathway cluster_main Desired Synthesis Aldehyde 3-Ethoxy-4-hydroxy- benzaldehyde Product 3-Ethoxy-4-hydroxy- phenylacetonitrile Aldehyde->Product Cyanohydrin Formation Cyanide CN⁻ Side_Reactions Aldehyde 3-Ethoxy-4-hydroxy- benzaldehyde Benzoin_Product Benzoin Condensation Product Aldehyde->Benzoin_Product 2 equivalents + CN⁻ (catalyst) Oxidation_Product 3-Ethoxy-4-hydroxy- benzoic Acid Aldehyde->Oxidation_Product Oxidation Hydrolysis_Product Hydrolysis Products (Amide/Carboxylic Acid) Product 3-Ethoxy-4-hydroxy- phenylacetonitrile Product->Hydrolysis_Product Hydrolysis

References

Technical Support Center: Synthesis of 3-Ethoxy-4-hydroxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Ethoxy-4-hydroxyphenylacetonitrile. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth, field-proven insights into a reliable synthetic route, moving beyond a simple recitation of steps to explain the underlying chemical principles and troubleshoot common issues encountered during experimentation.

Introduction: Strategic Approach to Synthesis

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents and fine chemicals. While several synthetic routes exist, a robust and scalable two-step approach starting from the readily available 3-ethoxy-4-hydroxybenzaldehyde (ethylvanillin) is often preferred. This method involves the initial reduction of the aldehyde to the corresponding benzyl alcohol, followed by a nucleophilic substitution with a cyanide source. This guide focuses on this reliable pathway, providing a detailed protocol and addressing potential challenges.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: reduction and cyanation. Each stage has unique parameters and potential pitfalls that must be carefully managed for optimal results.

G A 3-Ethoxy-4-hydroxybenzaldehyde (Ethylvanillin) B 3-Ethoxy-4-hydroxybenzyl alcohol A->B Step 1: Reduction (e.g., NaBH4, MeOH) C This compound (Target Compound) B->C Step 2: Cyanation (e.g., NaCN, DMSO)

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocols

These protocols are designed as a self-validating system. Adherence to these steps, coupled with in-process checks, will maximize the likelihood of a successful synthesis.

Step 1: Reduction of 3-Ethoxy-4-hydroxybenzaldehyde

Objective: To selectively reduce the aldehyde functionality to a primary alcohol without affecting the aromatic ring or other functional groups.

Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq) in methanol. Cool the solution to 0-5 °C using an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, ~1.1 eq) to the stirred solution in small portions. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexanes (1:1). The disappearance of the starting aldehyde spot and the appearance of a new, more polar spot (lower Rf) for the alcohol indicates completion.

  • Quenching & Workup:

    • Carefully cool the flask again in an ice bath.

    • Slowly add 1M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the solution to pH ~7. Safety Note: Perform this step slowly in a well-ventilated fume hood as hydrogen gas is evolved.

    • Remove the methanol under reduced pressure.

    • Extract the resulting aqueous residue three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation: Evaporate the solvent under reduced pressure to yield 3-ethoxy-4-hydroxybenzyl alcohol, which is often a white solid and can be used in the next step without further purification if TLC shows high purity.[1]

Step 2: Cyanation of 3-Ethoxy-4-hydroxybenzyl alcohol

Objective: To substitute the benzylic hydroxyl group with a nitrile group. This reaction is analogous to the well-documented synthesis of its methoxy counterpart.[2][3][4][5]

Methodology:

  • Setup: In a three-neck flask fitted with a condenser, thermometer, and nitrogen inlet, suspend 3-ethoxy-4-hydroxybenzyl alcohol (1.0 eq) and sodium cyanide (NaCN, ~1.2 eq) in anhydrous dimethyl sulfoxide (DMSO). Expertise Note: The use of a polar aprotic solvent like DMSO is crucial. It solvates the sodium cation, freeing a highly nucleophilic "naked" cyanide anion to attack the substrate.[2]

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes. Maintaining an inert atmosphere throughout the reaction is essential to prevent oxidation of the electron-rich phenol, which can form colored impurities.[4]

  • Reaction: Heat the reaction mixture to 110-125 °C and stir vigorously for 2-4 hours.

  • Monitoring: Follow the reaction by TLC. The starting alcohol is significantly more polar than the product nitrile.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing a substantial volume of cold water.

    • Acidify the aqueous solution to a neutral pH (~7) with a dilute acid like acetic acid.

    • Extract the product from the aqueous phase multiple times with a suitable organic solvent (e.g., chloroform or ethyl acetate).[2][4]

    • Combine the organic extracts and wash them repeatedly with water and then with brine to remove the high-boiling DMSO solvent.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product may be an oil or a semi-solid. Purification can be achieved by column chromatography on silica gel or by crystallization from an appropriate solvent system. A patent for the analogous methoxy compound notes that the residual oil can be seeded to induce crystallization.[2]

Troubleshooting Guide & FAQs

This section addresses common problems in a direct question-and-answer format.

Q1: My yield for the reduction (Step 1) is very low. What went wrong?

A1: Low yield in the reduction step typically points to one of three issues:

  • Reagent Quality: Sodium borohydride is moisture-sensitive. Ensure you are using fresh, dry NaBH₄.

  • Incomplete Reaction: The reaction may not have gone to completion. Always confirm the absence of starting material by TLC before workup. If needed, add a small additional portion of NaBH₄ and allow more time.

  • Workup Losses: The product, 3-ethoxy-4-hydroxybenzyl alcohol, has some water solubility. Ensure you perform multiple, thorough extractions (at least 3-4 times) with your organic solvent to maximize recovery from the aqueous layer.

Q2: The cyanation reaction (Step 2) isn't working. My starting material is unchanged after hours at high temperature.

A2: This is a common and frustrating issue. The culprit is often the reactivity of the cyanide nucleophile or the solvent.

  • Wet Reagents: Any moisture in the reaction will protonate the cyanide anion, drastically reducing its nucleophilicity. Ensure your sodium or potassium cyanide is dry and, critically, that you are using anhydrous DMSO.

  • Incorrect Solvent: Using a protic solvent (like an alcohol or water) is detrimental. These solvents will solvate and deactivate the cyanide anion. You must use a polar aprotic solvent like DMSO or DMF.[2]

  • Leaving Group Inefficiency: While benzyl alcohols can be displaced directly under these conditions, the hydroxyl group is not an ideal leaving group. Some protocols for similar substrates utilize an in situ generation of a small amount of acid (e.g., acetic acid) to protonate the hydroxyl, making it a better leaving group (water).[2] However, this must be done with extreme caution as acidifying a cyanide solution can liberate highly toxic HCN gas.

Q3: My final product from Step 2 is a dark, tarry substance, not the expected clean product. Why?

A3: The formation of dark, polymeric material is almost always due to oxidation or side reactions at high temperatures.

  • Air Oxidation: The phenolic ring is susceptible to oxidation, especially at elevated temperatures in the presence of air. This is why conducting the reaction under a nitrogen or argon atmosphere is mandatory.[4]

  • Side Reactions: At high temperatures, elimination reactions can compete with substitution, potentially leading to the formation of reactive quinone methide intermediates that can polymerize. Ensure your reaction temperature does not significantly exceed the recommended 125 °C.

G cluster_0 Troubleshooting: Cyanation Failure cluster_1 Troubleshooting: Product Degradation A Reaction Stalls (No Product Formation) B Wet Reagents? (Anhydrous DMSO, Dry NaCN) A->B Check C Incorrect Solvent? (Must be Polar Aprotic) A->C Check D Dark, Tarry Product E Air Oxidation? (Use Inert Atmosphere) D->E Check F Temperature Too High? (Can cause polymerization) D->F Check

Caption: Key troubleshooting checkpoints for the cyanation reaction.

Q4: I'm concerned about the safety of using sodium cyanide. What are the essential precautions?

A4: Your concern is valid and crucial for safety. Cyanide salts are highly toxic.

  • Engineering Controls: ALWAYS handle solid cyanide salts and conduct the reaction in a certified, high-flow chemical fume hood.

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles at all times.

  • Preventing HCN Gas Formation: Never mix cyanide salts with acid outside of a controlled reaction setup. The workup procedure involves diluting the reaction mixture in a large volume of water before neutralization to minimize the concentration of any HCN that might be formed.

  • Waste Disposal: All cyanide-containing waste (solid and liquid) is hazardous. It must be quenched before disposal. A common method is to treat the aqueous waste with an excess of sodium hypochlorite (bleach) or hydrogen peroxide under basic (pH > 10) conditions to oxidize the cyanide to the much less toxic cyanate. Follow your institution's specific hazardous waste disposal protocols.

Q5: How do I effectively remove the DMSO solvent during workup?

A5: DMSO has a high boiling point (189 °C) and is miscible with water, making its removal a challenge. Simple evaporation is not feasible. The key is liquid-liquid extraction. After diluting the reaction mixture with water, you must wash the organic layer (e.g., ethyl acetate) multiple times (5-7 times) with water and/or brine. The DMSO will partition into the aqueous phase. This is a tedious but necessary step for obtaining a clean product free of residual solvent.

Reaction Parameters Summary

Parameter Step 1: Reduction Step 2: Cyanation
Key Reagent Sodium Borohydride (NaBH₄)Sodium Cyanide (NaCN)
Solvent Methanol (MeOH)Dimethyl Sulfoxide (DMSO), Anhydrous
Temperature 0 °C to Room Temp.110 - 125 °C
Atmosphere AirInert (Nitrogen or Argon)
Typical Time 1 - 2 hours2 - 4 hours
Workup Acid quench, ExtractionDilution in water, Extraction
Potential Yield >90%65 - 88% (based on analogs[2][4])

References

Technical Support Center: Purification of 3-Ethoxy-4-hydroxyphenylacetonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 3-ethoxy-4-hydroxyphenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for achieving high purity of this valuable intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its structure, featuring a polar phenolic hydroxyl group, a nitrile group, and an aromatic ring, presents a unique set of challenges and opportunities for purification via column chromatography. This guide will provide a comprehensive overview of the critical parameters and a systematic approach to troubleshooting common issues.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common questions and problems encountered during the column chromatography of this compound.

Q1: My compound is streaking on the TLC plate and eluting very slowly, or not at all, from the silica gel column. What is causing this?

This is a classic sign of strong interaction between your polar compound and the acidic silanol groups on the silica gel surface.[1] The phenolic hydroxyl group in this compound is particularly prone to this, leading to peak tailing and poor recovery.[1]

  • Solution 1: Increase Mobile Phase Polarity. Your current solvent system is likely not polar enough. A systematic increase in the polar component of your mobile phase is necessary. For instance, if you are using a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate. If that is insufficient, a more polar solvent system like dichloromethane (DCM) with methanol (MeOH) is recommended.[1] Start with a low percentage of methanol (e.g., 1-2%) and increase as needed.

  • Solution 2: Use a Modifier. To mitigate the effects of the acidic silica, you can add a small amount of a modifier to your mobile phase. For a phenolic compound, adding a small amount of acetic acid (e.g., 0.1-1%) can help to saturate the strong interaction sites on the silica and improve peak shape. Conversely, if basic impurities are present, a small amount of triethylamine (TEA) (e.g., 0.1-1%) can be beneficial.[1]

Q2: I'm observing co-elution of my desired product with a close-running impurity. How can I improve the separation?

Improving resolution between closely eluting spots requires fine-tuning of the mobile phase and potentially changing the stationary phase.

  • Solution 1: Optimize the Solvent System. Avoid very polar or very non-polar solvent systems where your Rf value is close to the baseline or the solvent front, respectively. Aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate to achieve the best separation on the column.[2] Experiment with different solvent combinations. Sometimes a three-component mobile phase (e.g., hexane/ethyl acetate/DCM) can provide the necessary selectivity.

  • Solution 2: Consider an Alternative Stationary Phase. If optimizing the mobile phase on silica gel is unsuccessful, consider a different stationary phase. Alumina (neutral or basic) can be a good alternative for polar compounds and may offer different selectivity compared to silica.[3] For more challenging separations, bonded phases like cyano (CN) or phenyl phases can be used, which offer different interaction mechanisms (e.g., dipole-dipole, π-π interactions).[3][4]

Q3: The recovery of my compound from the column is very low. Where is it going?

Low recovery can be due to irreversible adsorption on the stationary phase or decomposition.[2]

  • Solution 1: Deactivate the Stationary Phase. As mentioned, the acidic nature of silica gel can sometimes lead to irreversible binding or degradation of sensitive compounds.[1][2] You can try deactivating the silica gel by pre-treating it with a modifier like TEA in your slurry preparation.

  • Solution 2: Dry Loading. If your compound has poor solubility in the column's mobile phase, it might precipitate at the top of the column when loaded.[5] Dry loading the sample, where it is pre-adsorbed onto a small amount of silica gel, ensures a more uniform application and can improve recovery.[5]

Q4: I'm not sure which solvent system to start with for my TLC analysis.

A good starting point for a polar aromatic compound like this compound would be a mixture of a non-polar and a moderately polar solvent.

  • Recommended Starting Points:

    • Hexane:Ethyl Acetate (EtOAc) mixtures (e.g., 4:1, 2:1, 1:1)

    • Dichloromethane (DCM):Methanol (MeOH) mixtures (e.g., 98:2, 95:5)

Run TLC plates in a few of these systems to determine the best starting point for your column.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Start: Purification Issue check_tlc Analyze TLC Plate start->check_tlc streaking Streaking or Rf = 0? check_tlc->streaking Yes poor_sep Poor Separation? check_tlc->poor_sep No increase_polarity Increase Mobile Phase Polarity (e.g., more EtOAc or add MeOH) streaking->increase_polarity Try First add_modifier Add Modifier to Eluent (e.g., 0.1% Acetic Acid) streaking->add_modifier If still issues low_recovery Low Recovery? poor_sep->low_recovery No optimize_rf Optimize Rf to 0.2-0.4 with different solvent ratios poor_sep->optimize_rf Yes change_stationary_phase Change Stationary Phase (e.g., Alumina, Cyano, Phenyl) poor_sep->change_stationary_phase If optimization fails dry_load Use Dry Loading Technique low_recovery->dry_load Yes deactivate_silica Deactivate Silica Gel (e.g., with TEA) low_recovery->deactivate_silica Also consider check_stability Check Compound Stability on Silica low_recovery->check_stability If persists end Problem Solved increase_polarity->end add_modifier->end optimize_rf->end change_stationary_phase->end dry_load->end deactivate_silica->end check_stability->end

Caption: Troubleshooting workflow for column chromatography purification.

Recommended Column Chromatography Protocol

This protocol provides a robust starting point for the purification of this compound. It is crucial to first determine the optimal mobile phase using Thin Layer Chromatography (TLC).

Step 1: TLC Analysis to Determine Mobile Phase
  • Prepare several TLC chambers with different solvent systems. Good starting points are mixtures of Hexane:Ethyl Acetate (e.g., 7:3, 1:1) and Dichloromethane:Methanol (e.g., 98:2, 95:5).

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or DCM).

  • Spot the crude material on silica gel TLC plates and develop them in the prepared chambers.

  • Visualize the plates under UV light and/or by staining (e.g., with potassium permanganate).

  • The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities.[2]

Step 2: Column Preparation (Slurry Method)
  • Select a glass column of an appropriate size for the amount of crude material you need to purify.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[6]

  • In a separate beaker, create a slurry of silica gel in your chosen mobile phase.

  • Pour the slurry into the column and allow the silica to pack under gravity. Gently tap the column to ensure even packing and remove air bubbles.[6]

  • Add a layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.[5]

  • Equilibrate the column by running 2-3 column volumes of the mobile phase through the packed silica gel.

Step 3: Sample Loading
  • Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica gel.[5]

  • Dry Loading (Recommended for this compound): Dissolve your crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[5] Carefully add this powder to the top of the packed column.

Step 4: Elution and Fraction Collection
  • Carefully add the mobile phase to the top of the column.

  • Begin eluting the column, collecting fractions in test tubes or vials. The flow rate can be increased by applying gentle air pressure.[6]

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Combine the fractions that contain the pure product.

Step 5: Product Isolation
  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Summary of Recommended Starting Conditions
ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice for normal-phase chromatography.[7]
Mobile Phase Hexane:Ethyl Acetate or DCM:MethanolStart with less polar mixtures and increase polarity based on TLC results.
Sample Loading Dry LoadingMinimizes band broadening and improves resolution for polar compounds.[5]
TLC Monitoring UV visualization (254 nm)The aromatic ring will be UV active, allowing for easy visualization.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc_analysis 1. TLC Analysis (Find optimal mobile phase) column_packing 2. Column Packing (Silica gel slurry) tlc_analysis->column_packing sample_loading 3. Sample Loading (Dry loading recommended) column_packing->sample_loading elution 4. Elution & Fraction Collection sample_loading->elution fraction_analysis 5. TLC Analysis of Fractions elution->fraction_analysis combine_pure 6. Combine Pure Fractions fraction_analysis->combine_pure evaporation 7. Solvent Evaporation combine_pure->evaporation product Purified Product evaporation->product

Caption: Step-by-step experimental workflow for purification.

References

avoiding impurities in the synthesis of 3-Ethoxy-4-hydroxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Ethoxy-4-hydroxyphenylacetonitrile (EHPN). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this valuable intermediate. By understanding the causality behind reaction choices and potential pitfalls, you can optimize your synthesis for higher purity and yield.

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis. Each entry details the problem, its probable causes, and actionable solutions.

Problem 1: My reaction yields are consistently low, and TLC analysis shows a significant amount of unreacted starting material.

  • Question: I am attempting to synthesize this compound from 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin), but the conversion is poor. What factors could be contributing to the low yield?

  • Answer: Low conversion is a common issue often rooted in reaction kinetics and equilibrium. The conversion of an aldehyde to a nitrile, typically via a cyanohydrin intermediate, is a reversible process.[1][2]

    Potential Causes & Solutions:

    • Inefficient Cyanohydrin Formation: The initial addition of the cyanide anion to the aldehyde carbonyl is the critical first step.[1][3]

      • Cause: Insufficient cyanide source or suboptimal pH. The cyanide ion (CN⁻) is the active nucleophile, but under strongly acidic conditions, it becomes protonated to HCN, which is less nucleophilic.

      • Solution: Ensure you are using a slight excess of the cyanide salt (e.g., NaCN or KCN). The reaction is often performed under neutral to slightly basic conditions to maintain a sufficient concentration of the CN⁻ nucleophile. If generating HCN in situ from a salt, careful addition of a weak acid is necessary to avoid creating an overly acidic environment.[4]

    • Reversibility of the Reaction: The cyanohydrin intermediate can easily revert to the starting aldehyde, especially if the subsequent conversion to the final nitrile is slow.[5]

      • Cause: Water in the reaction medium can facilitate the reverse reaction. The stability of the intermediate is also a factor.

      • Solution: Conduct the reaction in a non-aqueous or anhydrous solvent system where possible. Depending on the chosen synthetic route, removal of water as it forms can drive the reaction forward. For example, some methods convert the aldehyde to an oxime first, which is then dehydrated to the nitrile.[6]

    • Suboptimal Temperature:

      • Cause: The reaction may be too slow at low temperatures, while excessively high temperatures can promote side reactions and decomposition.

      • Solution: A careful temperature study is recommended. For many cyanohydrin formations, initial cooling followed by a slow warm-up to room temperature or slightly above is effective. A patent for a similar synthesis using a benzyl alcohol starting material suggests temperatures between 110°C and 140°C in a high-boiling solvent like DMSO.[7]

Problem 2: My final product is an off-color oil or solid, and purification by recrystallization is ineffective.

  • Question: After workup, my this compound is dark brown. What are these colored impurities, and how can I remove them?

  • Answer: The formation of colored impurities often points to polymerization or degradation products, which can be challenging to remove by simple recrystallization due to their similar polarity or amorphous nature.

    Potential Causes & Solutions:

    • Benzoin Condensation/Polymerization: Aromatic aldehydes, in the presence of cyanide, can undergo side reactions like the benzoin condensation, leading to complex, high-molecular-weight, colored byproducts.[2]

      • Cause: This is particularly prevalent if reaction times are too long or temperatures are too high. The presence of strong bases can also catalyze these pathways.

      • Solution: Monitor the reaction closely using TLC or HPLC. Stop the reaction as soon as the starting material is consumed to minimize byproduct formation. Avoid using strong, non-nucleophilic bases.

    • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can form highly colored quinone-type structures.

      • Cause: Exposure to air (oxygen) for prolonged periods, especially at elevated temperatures or in the presence of trace metal catalysts.

      • Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Using degassed solvents can also be beneficial. During workup, minimize the product's exposure to air and heat.

    Recommended Purification Strategy:

    • Column Chromatography: If recrystallization fails, flash column chromatography on silica gel is the most effective method for removing polar, colored impurities. A gradient elution system, starting with a non-polar solvent (e.g., hexane or toluene) and gradually increasing the polarity with an ester (e.g., ethyl acetate), is typically effective.

    • Activated Carbon Treatment: Before chromatography or as a final polishing step, dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon for a short period can effectively adsorb many colored impurities. Filter through celite to remove the carbon before proceeding.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common impurity I should expect to see in my crude product's ¹H NMR spectrum?

    • A1: Besides the unreacted starting material, 3-ethoxy-4-hydroxybenzaldehyde[8][9][10], the most common impurity is the intermediate cyanohydrin: 2-(3-ethoxy-4-hydroxyphenyl)-2-hydroxyacetonitrile . This species will have a characteristic methine proton (CH) signal adjacent to both the hydroxyl and nitrile groups. Its presence indicates an incomplete conversion from the intermediate to the final product.

  • Q2: Can I use a different starting material than 3-Ethoxy-4-hydroxybenzaldehyde?

    • A2: Yes, alternative routes exist. One patented method starts from 3-ethoxy-4-hydroxybenzyl alcohol , which reacts with hydrogen cyanide (often generated in situ) in a polar aprotic solvent like DMSO to yield the desired nitrile.[4][7] This route avoids the aldehyde and cyanohydrin intermediate but requires higher temperatures. Another approach involves forming the oxime from the aldehyde and then dehydrating it with an agent like acetic anhydride to form the nitrile.[6]

  • Q3: How critical is the choice of cyanide source?

    • A3: The choice is critical for both safety and reactivity. Using gaseous HCN is highly effective but extremely hazardous and requires specialized equipment. A safer and more common laboratory approach is to use cyanide salts like NaCN or KCN.[2] Trimethylsilyl cyanide (TMSCN) is another alternative that can offer milder reaction conditions and is sometimes used in asymmetric syntheses.[2] When using salts, the choice of solvent and the presence of a proton source to generate HCN in situ are key parameters to control.

  • Q4: What is the best way to store the purified this compound to prevent degradation?

    • A4: The product contains a phenolic hydroxyl group, making it susceptible to long-term air oxidation. It should be stored in a tightly sealed container, preferably under an inert atmosphere (Nitrogen or Argon), in a cool, dark place. For long-term storage, refrigeration is recommended.

Visualizing the Synthetic Pathway and Impurities

The following diagram illustrates the primary synthetic route from ethyl vanillin and highlights the formation of the key intermediate and a potential side-product.

Synthesis_Pathway cluster_main Primary Reaction Pathway cluster_side Side Reaction Start 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) Intermediate Cyanohydrin Intermediate (Impurity A) Start->Intermediate + CN⁻ / H⁺ Polymer Polymeric Byproducts (Impurity B) Start->Polymer Self-Condensation (e.g., Benzoin-type) Intermediate->Start Reversion Product This compound (Target Product) Intermediate->Product Dehydration / Rearrangement

Caption: Synthetic pathway and common impurity formation.

Summary of Key Impurities

Impurity IDStructure NameSourceIdentification Method
Unreacted SM 3-Ethoxy-4-hydroxybenzaldehydeIncomplete reactionTLC, ¹H NMR (aldehyde proton ~9.8 ppm)
Impurity A 2-(3-ethoxy-4-hydroxyphenyl)-2-hydroxyacetonitrileTrapped intermediate¹H NMR (methine proton signal), LC-MS
Impurity B Polymeric/Degradation ProductsHigh temp, long reaction time, oxidationVisual (color), Baseline NMR, GPC

Recommended Protocol: Synthesis via Cyanohydrin Intermediate

This protocol is a representative method and should be adapted and optimized based on laboratory conditions and safety protocols. All work with cyanides must be performed in a certified chemical fume hood with appropriate personal protective equipment.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and an inert gas inlet, add 3-Ethoxy-4-hydroxybenzaldehyde (1.0 eq). Dissolve the aldehyde in a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

  • Cyanide Addition: In a separate flask, prepare a solution of sodium cyanide (NaCN, 1.2 eq) in water.

  • Reaction: Cool the aldehyde solution to 0-5 °C in an ice bath. Slowly add the NaCN solution dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Acidification: After the NaCN addition is complete, slowly add a solution of a weak acid, such as acetic acid (1.0 eq), dropwise while maintaining the low temperature. This step facilitates the conversion of the cyanohydrin to the nitrile.

  • Monitoring: Allow the reaction to stir and slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared (typically 4-12 hours).

  • Workup: Once the reaction is complete, carefully quench the reaction by adding it to a larger volume of cold water. Acidify the aqueous mixture with dilute HCl to a pH of ~5-6.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Combine the organic layers and wash with water, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., toluene/hexane).

References

Technical Support Center: Synthesis of 3-Ethoxy-4-hydroxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Ethoxy-4-hydroxyphenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for common issues encountered during this synthesis. Here, we will explore the critical role of temperature in influencing reaction outcomes, including yield, purity, and byproduct formation.

I. Overview of Synthetic Pathways

This compound can be synthesized through two primary routes, each with its own set of experimental considerations. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction. Temperature control is a crucial parameter in both methods to ensure optimal results.

Pathway A: From 3-Ethoxy-4-hydroxybenzyl alcohol

This route involves a direct nucleophilic substitution of the benzylic hydroxyl group with a cyanide ion. This method is advantageous as it can be a one-step process, avoiding the need for intermediate protection of the phenolic hydroxyl group.[1][2]

Pathway B: From 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)

This pathway typically proceeds through a two-step process: the formation of an aldoxime intermediate with hydroxylamine, followed by dehydration to the nitrile. This route is also widely used due to the ready availability of ethyl vanillin.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, with a focus on the effect of temperature.

Pathway A: Synthesis from 3-Ethoxy-4-hydroxybenzyl alcohol

FAQ 1: What is the optimal temperature range for the synthesis of this compound from the corresponding benzyl alcohol?

The optimal temperature for the direct cyanation of 3-Ethoxy-4-hydroxybenzyl alcohol generally falls within the range of 110°C to 140°C .[2][3] Operating within this window is crucial for achieving a reasonable reaction rate and good yield. For the analogous synthesis of 3-methoxy-4-hydroxyphenylacetonitrile, a reaction temperature of 125°C has been reported to provide yields between 82% and 88%.[2]

Troubleshooting Guide: Low Yield

Question: I am experiencing a low yield of this compound when starting from the benzyl alcohol. What are the likely causes related to temperature?

Answer: Low yields in this synthesis can often be attributed to improper temperature control. Here’s a breakdown of potential issues and how to address them:

  • Issue: Reaction Temperature is Too Low (Below 100°C)

    • Causality: The direct substitution of a hydroxyl group is an energetically demanding process. At lower temperatures, the rate of reaction will be very slow, leading to an incomplete conversion of the starting material within a practical timeframe. This is a scenario of kinetic control , where the activation energy barrier is not being sufficiently overcome.

    • Troubleshooting Steps:

      • Increase Reaction Temperature: Gradually increase the temperature of the reaction mixture to within the recommended 110-140°C range.

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material (3-Ethoxy-4-hydroxybenzyl alcohol) to determine the optimal reaction time at the adjusted temperature.

      • Consider Solvent Choice: Ensure you are using a high-boiling point polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), which can accommodate the required reaction temperatures.[2]

  • Issue: Reaction Temperature is Too High (Above 150°C)

    • Causality: While higher temperatures increase the reaction rate, excessive heat can lead to thermal degradation of the starting material and the product. Phenolic compounds are susceptible to oxidation and polymerization at elevated temperatures, resulting in the formation of complex, often colored, byproducts. This leads to a decrease in the yield of the desired nitrile.

    • Troubleshooting Steps:

      • Reduce Reaction Temperature: Lower the temperature to the optimal range of 110-140°C.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions that are more prevalent at higher temperatures.

      • Controlled Addition of Reagents: If the reaction is highly exothermic, consider a slower, controlled addition of reagents to maintain a stable internal temperature.

Troubleshooting Guide: Impurity Formation

Question: My final product is impure, showing multiple spots on TLC and extra peaks in the NMR. How is temperature contributing to this?

Answer: Impurity formation is a common issue, and temperature plays a significant role in the types and quantities of byproducts formed.

  • Issue: Formation of Polymeric Byproducts

    • Causality: At excessively high temperatures, benzyl alcohols can undergo self-etherification or polymerization, leading to the formation of high molecular weight impurities. These are often observed as a dark, tarry residue in the reaction flask.

    • Troubleshooting Steps:

      • Strict Temperature Control: Maintain the reaction temperature within the recommended range. Use an oil bath or a heating mantle with a reliable temperature controller.

      • Purification: If polymeric byproducts have formed, they can often be removed by column chromatography or by trituration of the crude product with a solvent in which the desired nitrile is soluble but the polymer is not.

Pathway B: Synthesis from 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)

This pathway involves two key steps: aldoxime formation and dehydration. The temperature is critical in the dehydration step.

FAQ 2: What is the recommended temperature for the dehydration of 3-Ethoxy-4-hydroxybenzaldehyde oxime to the nitrile?

The dehydration of the oxime intermediate is typically carried out at elevated temperatures, often in the range of 130-150°C . This step usually employs a dehydrating agent such as acetic anhydride.

Troubleshooting Guide: Incomplete Dehydration

Question: I am isolating unreacted oxime from my reaction mixture. Why is the dehydration step not going to completion?

Answer: Incomplete dehydration is a common problem and is often related to insufficient heating or an inadequate dehydrating agent.

  • Issue: Reaction Temperature is Too Low

    • Causality: The elimination of water from the oxime to form the nitrile requires a significant energy input. If the temperature is too low, the reaction will be slow and may not proceed to completion.

    • Troubleshooting Steps:

      • Increase Dehydration Temperature: Ensure the reaction is heated to the recommended temperature range of 130-150°C.

      • Choice of Dehydrating Agent: Acetic anhydride is commonly used. Ensure it is of good quality and used in a sufficient molar excess.

      • Removal of Water: If applicable to the specific protocol, ensure that any water formed during the reaction is effectively removed to drive the equilibrium towards the product.

Troubleshooting Guide: Product Degradation

Question: The reaction mixture is turning dark, and the yield of the nitrile is low, even though the oxime is consumed. What is happening?

Answer: Darkening of the reaction mixture at this stage suggests product degradation, which is often exacerbated by high temperatures.

  • Issue: Thermal Decomposition of the Nitrile

    • Causality: While a high temperature is required for dehydration, prolonged heating or excessively high temperatures can cause the newly formed nitrile to decompose. The phenolic hydroxyl group can also be susceptible to side reactions under these conditions.

    • Troubleshooting Steps:

      • Optimize Reaction Time: Monitor the reaction closely by TLC or GC. Once the oxime has been consumed, cool the reaction down promptly to prevent product degradation.

      • Purification: Immediately after work-up, purify the crude nitrile to remove any acidic or basic residues that might catalyze decomposition upon storage.

III. Quantitative Data Summary

While specific data for the effect of temperature on the synthesis of this compound is limited in the public domain, the following table provides a summary of relevant conditions reported for analogous syntheses. This data can be used as a starting point for optimization.

Starting MaterialReagentsSolventTemperature (°C)Yield (%)Reference
3-Methoxy-4-hydroxybenzyl alcoholKCN, Acetic AcidDMSO12588[2]
3-Methoxy-4-hydroxybenzyl alcoholAnhydrous HCNDMSO12582[2][3]
2-Hydroxybenzyl alcoholKCN, Acetic AcidDMSO12560.5[2]
3-Ethoxy-4-methoxybenzaldehyde oximeAcetic Anhydride-13070

IV. Experimental Protocols

Protocol A: Synthesis from 3-Ethoxy-4-hydroxybenzyl alcohol

This protocol is adapted from a general procedure for the synthesis of hydroxyphenylacetonitriles.[2]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, suspend 3-Ethoxy-4-hydroxybenzyl alcohol and potassium cyanide (1.2 equivalents) in dimethyl sulfoxide (DMSO).

  • Heating: Heat the mixture to 125°C with vigorous stirring.

  • Acid Addition: Slowly add glacial acetic acid (1.0 equivalent) dropwise over 1 hour, maintaining the temperature at 125°C.

  • Reaction: Stir the mixture for an additional 2-4 hours at 125°C. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and remove the DMSO under reduced pressure. To the residue, add water and extract with an organic solvent (e.g., ethyl acetate or chloroform).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol B: Synthesis from 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)

This protocol is a general representation of the two-step synthesis.

Step 1: Oximation

  • Dissolve 3-Ethoxy-4-hydroxybenzaldehyde and hydroxylamine hydrochloride (1.1 equivalents) in a suitable solvent (e.g., ethanol/water).

  • Add a base (e.g., sodium acetate or pyridine) and stir the mixture at room temperature until the aldehyde is consumed (monitor by TLC).

  • Isolate the oxime by precipitation or extraction.

Step 2: Dehydration

  • Combine the dried 3-Ethoxy-4-hydroxybenzaldehyde oxime with an excess of acetic anhydride.

  • Heat the mixture to 130-140°C for 2-3 hours.

  • Cool the reaction mixture and pour it into ice water to hydrolyze the excess acetic anhydride.

  • Extract the product with an organic solvent, wash, dry, and purify as described in Protocol A.

V. Visualizations

Reaction Pathway Diagram

Synthesis_Pathways cluster_0 Pathway A cluster_1 Pathway B A_start 3-Ethoxy-4-hydroxybenzyl alcohol A_end This compound A_start->A_end KCN, H+ 110-140°C B_start 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) B_intermediate Oxime Intermediate B_start->B_intermediate NH2OH·HCl B_end This compound B_intermediate->B_end Ac2O 130-150°C

Caption: Synthetic routes to this compound.

Troubleshooting Logic Diagram for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_temp Is the reaction temperature within the optimal range? start->check_temp temp_low Temperature Too Low check_temp->temp_low No (Too Low) temp_high Temperature Too High check_temp->temp_high No (Too High) solution_low Increase temperature to 110-140°C (Pathway A) or 130-150°C (Pathway B, Step 2). Monitor reaction progress. temp_low->solution_low solution_high Decrease temperature to optimal range. Use inert atmosphere. temp_high->solution_high

Caption: Decision tree for troubleshooting low yield based on temperature.

VI. References

  • BenchChem. (2025). 3-Ethoxy-4-hydroxybenzyl alcohol | 4912-58-7. Available at: --INVALID-LINK--

  • Chegg. (2020). Solved Organic Chemistry.Use the procedure provided to. Available at: --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to the Synthesis of Diphenylacetonitrile for Researchers and Pharmaceutical Professionals. Available at: --INVALID-LINK--

  • Glennon, M. (n.d.). Fragrances: Synthesis Of Methyl Diantilis, Ethyl Diantilis. Prezi. Available at: --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting low yield in Epinorgalanthamine synthesis. Available at: --INVALID-LINK--

  • Google Patents. (n.d.). DE2457080A1 - PROCESS FOR THE PREPARATION OF HYDROXY ACETONITRILE. Available at: --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting low yield in Benzonitrile synthesis. Available at: --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting low yield during the chemical synthesis of Episappanol. Available at: --INVALID-LINK--

  • ChemicalBook. (n.d.). Ethyl vanillin synthesis. Available at: --INVALID-LINK--

  • BenchChem. (2025). troubleshooting low yield in 3-Oxopropanenitrile synthesis. Available at: --INVALID-LINK--

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Stoltz, B. M., & Virgil, S. C. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(1), 22–25.

  • Li, Y., Zhang, X., Zheng, J., & Wang, X. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2008.

  • Qing, Y. (2015). 3-ethoxy-4-methoxy benzonitrile preparing method. Semantic Scholar.

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  • Mulatsari, E., et al. (2021). CHEMICAL REACTION KINETICS OF 1,5-BIS (3'-ETHOXY-4'-HYDROXYPHENYL)-1,4–PENTADIENT-3–ONE SYNTHESIS WITH FOOD GRADE RAW MATERIAL. ResearchGate.

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References

Technical Support Center: Solvent Effects on 3-Ethoxy-4-hydroxyphenylacetonitrile Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the impact of solvents on the reaction kinetics of 3-Ethoxy-4-hydroxyphenylacetonitrile. The information herein is designed to help you navigate experimental challenges and optimize your reaction outcomes.

Introduction to Solvent Effects in Nitrile Synthesis

The choice of solvent is a critical parameter in the synthesis of this compound, a key intermediate in the production of pharmaceuticals.[1][2] Solvents do more than just dissolve reactants; they can profoundly influence reaction rates and mechanisms by stabilizing or destabilizing reactants, transition states, and intermediates.[3][4][5] Understanding these interactions is paramount for achieving desired yields and purity.

This guide will delve into the nuances of solvent selection, addressing common issues encountered during kinetic studies of reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction to synthesize this compound proceeding slower than expected?

A1: Several factors related to your choice of solvent could be contributing to a sluggish reaction rate.

  • Solvent Polarity and Proticity: The nature of the solvent plays a significant role. Reactions forming charged intermediates or transition states are often accelerated in polar solvents, which can stabilize these species.[4][6] For nitrile synthesis, which can involve nucleophilic attack, the distinction between polar protic and polar aprotic solvents is crucial.

    • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can hydrogen bond with nucleophiles, effectively solvating them and potentially reducing their reactivity, which can slow down the reaction.[4]

    • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess dipoles that can stabilize charged species but do not have acidic protons to hydrogen bond with nucleophiles.[3] This often leads to enhanced nucleophilicity and faster reaction rates.[3][4] A known synthesis for a similar compound, 3-Methoxy-4-hydroxyphenylacetonitrile, successfully utilizes dimethylsulfoxide (DMSO), a polar aprotic solvent.[1][2]

  • Reagent Solubility: Ensure all reactants are adequately dissolved in the chosen solvent. Poor solubility can lead to a heterogeneous reaction mixture, limiting the interaction between reactants and thus slowing the reaction rate.

  • Solvent Purity: The presence of impurities, particularly water, in your solvent can have a detrimental effect.[7][8] Water can react with certain reagents or alter the polarity of the solvent system, leading to slower reactions or the formation of side products.[8]

Q2: I am observing significant side product formation. Could the solvent be the cause?

A2: Yes, the solvent can influence the reaction pathway and lead to the formation of undesired byproducts.

  • Competing Reactions: Solvents can promote side reactions. For instance, in the presence of a strong base, a protic solvent might deprotonate, leading to unwanted reactions. The use of an insoluble base like potassium carbonate can help control the generation of reactive intermediates, minimizing side reactions such as dimerization.[9]

  • Solvent Reactivity: The solvent itself should be inert under the reaction conditions. Some solvents can participate in the reaction, leading to byproducts. For example, using an alcohol as a solvent in the presence of an acid catalyst could lead to ether formation.

  • Temperature Control: The choice of solvent also dictates the feasible temperature range for the reaction. A solvent with a low boiling point might limit the temperature at which the reaction can be run, potentially favoring slower, side-reaction pathways. Conversely, a high reaction temperature in a high-boiling solvent could lead to decomposition of reactants or products.

Q3: My kinetic data is not reproducible. What are the likely solvent-related culprits?

A3: Lack of reproducibility is a common and frustrating issue in kinetic studies. Here are some solvent-related factors to investigate:

  • Inconsistent Solvent Purity: Using solvents from different suppliers or even different batches from the same supplier can introduce variability.[7] Always use solvents of the same high purity grade for all experiments. It is best practice to purify solvents before use, especially if the reaction is sensitive to water or oxygen.[10][11][12]

  • Variable Water Content: The amount of water in your solvent can significantly impact reaction rates.[8] Ensure your solvent is properly dried and stored to maintain a consistent, low water content.

  • Atmospheric Contamination: Exposure of the solvent to air can introduce moisture and oxygen, which can affect the reaction.[7] It is advisable to handle solvents under an inert atmosphere (e.g., nitrogen or argon), especially for sensitive reactions.[13]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the kinetic analysis of this compound synthesis.

Observed Problem Potential Solvent-Related Cause Recommended Action
Reaction fails to initiate or proceeds very slowly. 1. Inappropriate solvent polarity/proticity.2. Poor reagent solubility.3. Presence of inhibiting impurities (e.g., water).[8]1. Switch to a polar aprotic solvent like DMSO, DMF, or acetonitrile.[3]2. Verify the solubility of all starting materials in the chosen solvent at the reaction temperature.3. Use freshly purified, anhydrous solvents.[10][11] Consider performing the reaction under an inert atmosphere.[13]
Formation of multiple, unidentified side products. 1. Solvent is participating in the reaction.2. Solvent is promoting undesired reaction pathways.[14]1. Review the literature to ensure the chosen solvent is inert under the reaction conditions.2. Consider a less polar or aprotic solvent to disfavor polar side reactions.
Inconsistent reaction rates between experimental runs. 1. Variable solvent purity or water content.[7]2. Inconsistent reaction temperature due to solvent volatility.1. Standardize the solvent source and purification method.[10][12] Quantify water content if possible.2. Use a solvent with a boiling point well above the reaction temperature to ensure stable temperature control.
Product decomposition observed during the reaction. 1. Reaction temperature is too high for the stability of the product in the chosen solvent.1. Select a solvent that allows the reaction to proceed at a lower temperature. Alternatively, if high temperature is necessary, choose a solvent that may better stabilize the product.

Experimental Protocols

Protocol 1: Solvent Screening for Optimal Reaction Rate

This protocol outlines a systematic approach to screen various solvents to identify the optimal medium for the synthesis of this compound.

Objective: To determine the effect of solvent polarity and proticity on the reaction rate.

Materials:

  • 3-Ethoxy-4-hydroxybenzyl alcohol

  • Cyanide source (e.g., KCN or NaCN)

  • Acid (if generating HCN in situ, e.g., acetic acid)[1]

  • A selection of anhydrous solvents with varying properties (see table below)

  • Reaction vessels (e.g., round-bottom flasks)

  • Stirring apparatus

  • Temperature control system (e.g., oil bath)

  • Analytical equipment for monitoring reaction progress (e.g., HPLC, GC, or TLC)

Solvent Selection:

SolventTypeDielectric Constant (approx.)
TolueneNonpolar2.4
DichloromethanePolar Aprotic9.1
Tetrahydrofuran (THF)Polar Aprotic7.6
AcetonitrilePolar Aprotic37.5
Dimethylformamide (DMF)Polar Aprotic36.7
Dimethyl sulfoxide (DMSO)Polar Aprotic46.7
EthanolPolar Protic24.6
WaterPolar Protic80.1

Procedure:

  • Set up a series of parallel reactions, each in a different solvent from the table above.

  • Ensure all glassware is thoroughly dried.[13]

  • To each reaction vessel, add the starting materials in the same molar ratios.

  • Add the chosen anhydrous solvent to each vessel to achieve the same concentration of reactants.

  • Commence stirring and bring each reaction to the desired temperature.

  • Monitor the progress of each reaction at regular time intervals by taking small aliquots and analyzing them.[15]

  • Plot the concentration of the product versus time for each solvent.

  • Determine the initial reaction rate for each solvent to identify the one that provides the fastest kinetics.

Protocol 2: Investigating the Effect of Water Content

This protocol is designed to quantify the impact of water on the reaction kinetics.

Objective: To determine the sensitivity of the reaction rate to the presence of water in the solvent.

Materials:

  • Optimal solvent identified from Protocol 1

  • Deionized water

  • All necessary reactants for the synthesis

  • Reaction setup as described in Protocol 1

  • Analytical equipment for reaction monitoring

Procedure:

  • Prepare a series of the optimal solvent with varying, known concentrations of water (e.g., 0%, 0.1%, 0.5%, 1% by volume).

  • Set up a series of parallel reactions using these solvent mixtures.

  • Run the reactions under identical conditions (temperature, concentration, stirring rate).

  • Monitor the reaction progress and determine the initial rate for each water concentration.

  • Plot the initial reaction rate as a function of water concentration to visualize the effect.

Visualizations

Diagram 1: General Workflow for Troubleshooting Solvent-Related Kinetic Issues

G start Problem Observed (e.g., Slow Rate, Low Yield) check_purity Verify Solvent Purity and Water Content start->check_purity check_suitability Assess Solvent Polarity and Proticity start->check_suitability check_solubility Confirm Reactant Solubility start->check_solubility check_stability Evaluate Reactant/Product Stability in Solvent start->check_stability action_purify Purify/Dry Solvent check_purity->action_purify action_change_solvent Screen Alternative Solvents (e.g., Polar Aprotic) check_suitability->action_change_solvent action_cosolvent Consider a Co-solvent to Improve Solubility check_solubility->action_cosolvent action_adjust_temp Adjust Reaction Temperature check_stability->action_adjust_temp result Optimized Reaction Kinetics action_purify->result action_change_solvent->result action_cosolvent->result action_adjust_temp->result

Caption: Troubleshooting workflow for solvent effects.

Diagram 2: Influence of Solvent Type on Reaction Energy Profile

G cluster_0 Reaction Coordinate cluster_1 Free Energy R Reactants TS_nonpolar R->TS_nonpolar ΔG‡ (Nonpolar) TS_polar R->TS_polar ΔG‡ (Polar) (Lowered by stabilization) P Products TS_nonpolar->P TS_polar->P High High Low Low

Caption: Solvent stabilization of the transition state.

References

Technical Support Center: Managing Reaction Exotherms in 3-Ethoxy-4-hydroxyphenylacetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Exotherm Control

The synthesis of 3-Ethoxy-4-hydroxyphenylacetonitrile, a valuable intermediate in pharmaceutical and flavor chemistry, typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) with a cyanide source. While effective, this reaction is inherently exothermic, meaning it releases a significant amount of heat.[1] Uncontrolled, this exotherm can lead to a rapid increase in temperature, posing several significant risks:

  • Runaway Reaction: A thermal runaway can occur if the heat generated by the reaction exceeds the rate at which it can be removed. This can result in a dangerous increase in pressure and the potential for vessel rupture.

  • Product Decomposition: Elevated temperatures can cause the degradation of both the starting materials and the desired product, leading to reduced yield and the formation of impurities. Some aldehydes and nitriles are known to be thermally labile.[2]

  • Formation of Hazardous Byproducts: In the presence of acid and heat, cyanide salts can release highly toxic hydrogen cyanide gas.

Proactive and meticulous management of the reaction exotherm is therefore not just a matter of process optimization, but a critical safety imperative. This guide provides troubleshooting advice and answers to frequently asked questions to help you safely and efficiently manage this challenging synthesis.

Troubleshooting Guide: Real-Time Problem Solving

Q1: My reaction temperature is rising much faster than expected. What should I do immediately?

A1: An unexpectedly rapid temperature increase is a critical warning sign of a potential runaway reaction. Your immediate priority is to bring the reaction under control.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of any reagents, particularly the cyanide source.

  • Enhance Cooling: Ensure your cooling system (e.g., ice bath, cryocooler) is operating at maximum capacity. If using an ice bath, ensure it is well-stirred and has sufficient ice.

  • Increase Agitation: If safe to do so, increase the stirring rate to improve heat transfer to the cooling medium and prevent the formation of localized hotspots.

Emergency Shutdown Procedure: If the above measures do not stabilize the temperature, you must be prepared to quench the reaction. A pre-prepared quenching solution should always be on hand.

  • For detailed instructions, refer to Protocol 2: Emergency Reaction Quenching in the Experimental Protocols section.

Q2: I'm observing localized hotspots in my reactor. What is causing this and how can I prevent it?

A2: Localized hotspots are typically a result of inadequate mixing. This can be caused by:

  • Insufficient Stirring Speed: The stirrer may not be creating enough turbulence to ensure uniform temperature and concentration throughout the reaction mixture.

  • Improper Stirrer Design: A simple magnetic stir bar may be insufficient for viscous reaction mixtures or larger scale reactions. An overhead stirrer with a properly designed impeller (e.g., anchor or turbine) is often necessary.

  • Viscous Reaction Mixture: As the reaction progresses, the viscosity of the mixture may increase, hindering effective mixing.

Prevention Strategies:

  • Optimize Agitation: Experiment with different stirrer speeds and impeller designs to ensure thorough mixing.

  • Solvent Selection: Choose a solvent that maintains a low viscosity throughout the reaction.

  • Baffling: For larger reactors, the use of baffles can help to break up vortices and improve mixing efficiency.

Q3: How do I determine the optimal reagent addition rate to maintain a stable temperature?

A3: The optimal addition rate is one that allows the reaction to proceed at a reasonable rate without overwhelming the cooling capacity of your system. Reaction calorimetry is the most reliable method for determining this.[1][3][4]

Simplified Calorimetric Approach:

  • Set up the reaction on a small scale with all reactants except the limiting reagent (typically the cyanide source).

  • Use a sensitive temperature probe to monitor the reaction temperature.

  • Add a small, known amount of the limiting reagent and record the temperature change over time.

  • The rate of temperature increase is directly related to the rate of heat generation.

  • Use this data to calculate the maximum addition rate that your cooling system can handle while maintaining the desired reaction temperature.

Q4: I suspect my product is decomposing due to high temperatures. What are the signs and how can I confirm this?

A4: Signs of product decomposition can include:

  • Color Change: The reaction mixture may darken or change color unexpectedly.

  • Gas Evolution: The formation of unexpected gases may be observed.

  • Reduced Yield: The final isolated yield of the desired product is lower than expected.

Confirmation Methods:

  • Thin-Layer Chromatography (TLC): Take a small sample from the reaction mixture and run a TLC plate. The appearance of new, unexpected spots can indicate the formation of decomposition products.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis of a reaction sample can provide a more quantitative assessment of product purity and the presence of impurities.

Minimization Strategies:

  • Strict Temperature Control: Maintain the reaction temperature within the optimal range determined through experimentation or literature precedent.

  • Minimize Reaction Time: Do not allow the reaction to proceed for longer than necessary. Monitor the reaction progress by TLC or HPLC and quench it as soon as it is complete.

Frequently Asked Questions (FAQs): Proactive Exotherm Management

Q1: What are the critical process parameters I need to monitor throughout the reaction?

A1: Careful monitoring of several key parameters is essential for safe and successful synthesis.

ParameterRecommended Range/ConsiderationRationale
Reaction Temperature 0-10 °C (typical)Lower temperatures slow the reaction rate, allowing for better control of the exotherm.
Reagent Addition Rate Dependent on scale and cooling capacityA slow, controlled addition prevents the accumulation of unreacted reagents and a sudden, rapid exotherm.
Stirring Speed Sufficient to ensure good mixingPrevents localized hotspots and ensures uniform temperature distribution.
pH ~4-5This pH range often provides the fastest reaction rate for the formation of hydroxynitriles from aldehydes.[5]

Q2: What is the role of the solvent in managing the exotherm, and how do I choose the right one?

A2: The solvent plays a crucial role in heat management. Key properties to consider include:

  • Heat Capacity: A solvent with a high heat capacity can absorb more heat for a given temperature increase, acting as a thermal buffer.

  • Boiling Point: A solvent with a relatively low boiling point can help to dissipate heat through reflux, but this must be carefully controlled to avoid pressure buildup.

  • Solubility: The solvent must be able to dissolve the reactants to ensure a homogeneous reaction.

SolventHeat Capacity (J/g·K)Boiling Point (°C)Considerations
Water 4.18100High heat capacity, but may not be suitable for all reagents.
Ethanol 2.4478Good solvent for many organic compounds, but flammable.
Toluene 1.13111Can be used as a thermal reservoir, especially for quenching.[6]
Dimethyl Sulfoxide (DMSO) 2.0189A polar aprotic solvent that can be effective for this type of reaction.[7]

Q3: Can I use a continuous flow reactor to improve safety and control?

A3: Yes, continuous flow chemistry offers significant advantages for managing exothermic reactions.

  • Superior Heat Transfer: The small internal volume and high surface-area-to-volume ratio of flow reactors allow for extremely efficient heat exchange.

  • Enhanced Safety: The small reaction volume at any given time minimizes the potential hazard of a runaway reaction.

  • Precise Control: Flow reactors allow for precise control over reaction time, temperature, and stoichiometry.

FlowReactor ReagentA Reagent A (e.g., Ethyl Vanillin) PumpA Pump A ReagentA->PumpA ReagentB Reagent B (e.g., NaCN Solution) PumpB Pump B ReagentB->PumpB Mixer Mixing Point PumpA->Mixer PumpB->Mixer Reactor Heated/Cooled Reactor Coil Mixer->Reactor Product Product Collection Reactor->Product

Caption: Basic setup for a continuous flow synthesis.

Q4: What are the best practices for scaling up this reaction from lab to pilot plant?

A4: Scaling up an exothermic reaction is a significant challenge. Key considerations include:

  • Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal more difficult. A thorough understanding of the reactor's heat transfer characteristics is essential.

  • Mixing: What works in a small flask may not be effective in a large reactor. The mixing system must be designed to ensure uniform temperature and concentration.

  • Reaction Calorimetry: A detailed calorimetric study is essential to accurately predict the heat evolution and cooling requirements at scale.[3]

  • Safety Review: A comprehensive process safety review (e.g., HAZOP analysis) should be conducted to identify and mitigate potential hazards.

Experimental Protocols

Protocol 1: Bench-Scale Synthesis with Enhanced Safety Measures

Disclaimer: This protocol is for informational purposes only and should be adapted and optimized by the user. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

  • Reactor Setup: In a three-necked round-bottom flask equipped with an overhead stirrer, a thermocouple, and a dropping funnel, dissolve 3-ethoxy-4-hydroxybenzaldehyde in a suitable solvent (e.g., a mixture of water and ethanol).

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with vigorous stirring.

  • Reagent Preparation: In a separate flask, prepare a solution of sodium cyanide in water.

  • Controlled Addition: Slowly add the sodium cyanide solution to the reaction mixture via the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, proceed to the quenching procedure.

Protocol 2: Emergency Reaction Quenching

Note: This procedure should only be performed in an emergency situation where the reaction temperature cannot be controlled by other means.[8][9][10]

  • Prepare Quenching Solution: Have a large volume of a cold, weak acid solution (e.g., 1 M acetic acid) or a suitable alcohol like isopropanol readily available.[6][11]

  • Stop Reagent Addition: Immediately stop the addition of all reagents.

  • Controlled Quenching: Slowly and carefully add the quenching solution to the reaction mixture with vigorous stirring and maximum cooling. Be prepared for gas evolution.

  • Neutralization: Once the reaction has been quenched and the temperature has stabilized, neutralize the mixture with a suitable base (e.g., sodium bicarbonate) before workup.

References

Technical Support Center: Large-Scale Synthesis of 3-Ethoxy-4-hydroxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of 3-Ethoxy-4-hydroxyphenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure a successful and safe synthesis campaign.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific issues that may arise during the large-scale synthesis of this compound, with a focus on the common route from 3-ethoxy-4-hydroxybenzyl alcohol and a cyanide source.

Issue 1: Low Yield of this compound

Q: My large-scale synthesis is resulting in a significantly lower yield than the lab-scale experiments. What are the potential causes and how can I rectify this?

A: Low yields on a large scale can be attributed to several factors, often exacerbated by the challenges of mass and heat transfer in larger reactors.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Causality: Inadequate mixing or insufficient reaction time can lead to unreacted 3-ethoxy-4-hydroxybenzyl alcohol. On a larger scale, ensuring homogenous mixing of the solid potassium cyanide in the solvent is critical.

    • Solution: Increase the stirring rate and consider using a reactor with baffles to improve mixing. Extend the reaction time and monitor the reaction progress closely using an appropriate analytical technique like HPLC.

  • Side Reactions:

    • Causality: The formation of impurities, such as the corresponding amide or carboxylic acid through hydrolysis of the nitrile, can reduce the yield of the desired product.[1] This is often promoted by the presence of water or prolonged exposure to acidic or basic conditions during workup.

    • Solution: Ensure all reagents and solvents are anhydrous. The workup procedure should be optimized to minimize the time the product is in contact with aqueous acidic or basic solutions.

  • Decomposition of the Product:

    • Causality: this compound may be thermally sensitive, and localized overheating in a large reactor can lead to decomposition.

    • Solution: Implement precise temperature control of the reaction vessel. For highly exothermic reactions, consider a semi-batch process where one of the reactants is added gradually to manage the heat evolution.

Issue 2: Formation of Significant Impurities

Q: I am observing a significant amount of an unknown impurity in my final product. How can I identify and minimize its formation?

A: Impurity profiling is crucial in pharmaceutical intermediate synthesis.[2][3] The nature of the impurity will dictate the strategy for its removal.

Possible Impurities & Mitigation Strategies:

  • Unreacted 3-Ethoxy-4-hydroxybenzyl Alcohol:

    • Identification: This can be easily identified by comparing the retention time with a standard of the starting material in an HPLC analysis.

    • Mitigation: As discussed under "Low Yield," ensure complete reaction by optimizing reaction time, temperature, and mixing.

  • 3-Ethoxy-4-hydroxyphenylacetamide and 3-Ethoxy-4-hydroxyphenylacetic Acid:

    • Identification: These hydrolysis byproducts will have different retention times in HPLC and can be confirmed by mass spectrometry.

    • Mitigation: Use anhydrous conditions and minimize the duration of aqueous workup.

  • Quaternary Ammonium Salt Byproducts (if using a phase-transfer catalyst):

    • Identification: These are typically highly polar and may be detected by HPLC or NMR.

    • Mitigation: These can often be removed by washing the organic phase with water or brine during the workup.

Issue 3: Difficulties in Product Isolation and Purification

Q: My crude product is an oil that is difficult to crystallize, and purification by column chromatography is not feasible on a large scale. What are my options?

A: Large-scale purification requires robust and scalable methods.

Purification Strategies:

  • Recrystallization:

    • Rationale: This is the most common and cost-effective method for purifying solid compounds at scale.

    • Solvent Selection: A solvent screen is essential. A good recrystallization solvent will dissolve the product at elevated temperatures but have low solubility at cooler temperatures, while impurities remain soluble at all temperatures. A mixture of solvents, such as toluene and heptane, can be effective.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If the solution is colored, treatment with activated carbon can be beneficial. Allow the solution to cool slowly to promote the formation of large, pure crystals. Seeding the solution with a small crystal of the pure product can induce crystallization if it is sluggish.

  • Slurry Wash:

    • Rationale: If the product is a solid but contains soluble impurities, a slurry wash can be an effective purification step.

    • Procedure: The crude solid is stirred as a slurry in a solvent in which the product has very low solubility, but the impurities are soluble. The solid is then collected by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: A widely used and scalable method involves the reaction of 3-ethoxy-4-hydroxybenzyl alcohol with a cyanide source, such as potassium cyanide or sodium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[4][5] This one-step process is advantageous as it avoids the need to first convert the alcohol to a halide.[4]

Q2: What are the primary safety concerns when conducting this synthesis on a large scale?

A2: The primary safety concern is the use of highly toxic cyanide salts.[6][7] In the presence of acid, these salts will generate hydrogen cyanide (HCN) gas, which is extremely poisonous.[6] Therefore, it is imperative to:

  • Conduct the reaction in a well-ventilated area, preferably in a closed system.[7]

  • Have an emergency response plan in place, including access to a cyanide antidote kit.[6][7]

  • Quench the reaction carefully by slowly adding the reaction mixture to a basic solution to neutralize any excess acid and destroy residual cyanide.

  • All personnel must be thoroughly trained in handling cyanides and be equipped with appropriate personal protective equipment (PPE).[6][7]

Q3: Can I use ethyl vanillin as a starting material instead of 3-ethoxy-4-hydroxybenzyl alcohol?

A3: Yes, ethyl vanillin is a viable and often more cost-effective starting material.[3][8] However, the synthesis is a multi-step process. Common routes from ethyl vanillin include:

  • Via the Oxime: Conversion of the aldehyde to an oxime, followed by dehydration to the nitrile.

  • Strecker Synthesis: A one-pot reaction of the aldehyde with an amine (like ammonia) and a cyanide source.[9][10]

While these routes avoid the direct use of the potentially less stable benzyl alcohol, they introduce additional steps and potential for different byproducts.

Q4: How can I monitor the progress of the reaction on a large scale?

A4: In-process controls (IPCs) are essential for large-scale synthesis. The most common method is High-Performance Liquid Chromatography (HPLC). A small sample of the reaction mixture can be taken at regular intervals, quenched, and analyzed by HPLC to determine the ratio of starting material to product. This allows for precise determination of the reaction endpoint.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound from 3-Ethoxy-4-hydroxybenzyl Alcohol

This protocol is adapted from a similar synthesis of 3-methoxy-4-hydroxyphenylacetonitrile and should be optimized for specific equipment and conditions.[4][11]

Reagents and Equipment:

  • 3-Ethoxy-4-hydroxybenzyl alcohol

  • Potassium cyanide (KCN)

  • Glacial acetic acid

  • Dimethyl sulfoxide (DMSO)

  • Chloroform

  • Water

  • Sodium sulfate

  • Large, jacketed glass reactor with overhead stirrer, condenser, and addition funnel

  • Temperature control unit

Procedure:

  • Reaction Setup: In a dry, inerted reactor, suspend 3-ethoxy-4-hydroxybenzyl alcohol and potassium cyanide in dimethylsulfoxide.

  • Reaction: Heat the mixture to 125 °C with vigorous stirring.

  • Acid Addition: Slowly add glacial acetic acid dropwise over 1 hour, maintaining the temperature at 125 °C. The addition of acid will generate hydrogen cyanide in situ, so extreme caution and proper ventilation are mandatory.

  • Reaction Completion: Stir the mixture for an additional 2 hours at 125 °C after the acid addition is complete. Monitor the reaction by HPLC until the starting material is consumed.

  • Solvent Removal: Cool the reaction mixture to 90 °C and distill off the dimethylsulfoxide under vacuum.

  • Workup: To the residue, add water and chloroform and stir vigorously. Separate the chloroform layer. Extract the aqueous layer with additional chloroform.

  • Washing and Drying: Combine the chloroform extracts and wash with water. Dry the organic phase over anhydrous sodium sulfate.

  • Isolation: Filter off the sodium sulfate and remove the chloroform under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane).

ParameterRecommended Range
Reaction Temperature110-140 °C[4]
Molar Ratio (KCN/Alcohol)1.0 - 1.5
Molar Ratio (Acetic Acid/KCN)~1.0
SolventDimethyl sulfoxide (DMSO)[4]

Visualizations

Troubleshooting Workflow for Low Yield

Caption: A decision tree for troubleshooting low yields.

Synthesis Pathway from 3-Ethoxy-4-hydroxybenzyl Alcohol

Synthesis_Pathway Start 3-Ethoxy-4-hydroxybenzyl Alcohol Product This compound Start->Product Cyanation Reagents KCN, Acetic Acid DMSO, 125°C Workup Workup & Purification (Extraction, Recrystallization) Product->Workup Final Pure Product Workup->Final

Caption: Synthesis of the target molecule from the benzyl alcohol.

References

Validation & Comparative

A Guide to the Mass Spectrum of 3-Ethoxy-4-hydroxyphenylacetonitrile: Interpretation, Comparison, and Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel compounds is paramount. 3-Ethoxy-4-hydroxyphenylacetonitrile, a substituted phenylacetonitrile, represents a class of molecules with significant potential in medicinal chemistry. Understanding its molecular structure is a critical step in exploring its bioactivity. While various analytical techniques contribute to this endeavor, mass spectrometry, particularly under electron ionization (EI), offers profound insights into the molecule's fragmentation patterns, providing a veritable fingerprint of its structure.

This guide provides a detailed interpretation of the predicted electron ionization mass spectrum of this compound. As the experimental spectrum is not publicly available in common databases at the time of this writing, this guide will construct a theoretical fragmentation pattern based on established principles of mass spectrometry and data from structurally analogous compounds. We will delve into the characteristic cleavages and rearrangements, compare the utility of mass spectrometry with other analytical techniques, and provide a practical protocol for its analysis.

Interpreting the Mass Spectrum: A Predictive Approach

The structure of this compound (Molecular Weight: 177.20 g/mol ) offers several key features that will dictate its fragmentation under electron ionization. The presence of an ethoxy group, a hydroxyl group, a phenyl ring, and a cyanomethyl group provides multiple potential sites for bond cleavage and rearrangement.

Upon electron impact (typically at 70 eV), the molecule will lose an electron to form a molecular ion, [M]•+, with a predicted mass-to-charge ratio (m/z) of 177. The subsequent fragmentation of this molecular ion is anticipated to proceed through several characteristic pathways:

  • Benzylic Cleavage: The bond between the aromatic ring and the cyanomethyl group is a likely site of cleavage. This is due to the stability of the resulting benzyl-type cation.

  • Alpha-Cleavage: The bonds adjacent to the oxygen atom of the ethoxy group are susceptible to alpha-cleavage.

  • Loss of Neutral Molecules: The expulsion of small, stable neutral molecules such as ethylene (from the ethoxy group) is a common fragmentation pathway.

Based on these principles and analysis of related compounds, we can predict the major fragment ions in the mass spectrum of this compound.

Predicted Major Fragment Ions
Predicted m/zProposed Fragment IonFragmentation Pathway
177[C₁₀H₁₁NO₂]•⁺Molecular Ion (M•⁺)
149[M - C₂H₄]•⁺Loss of ethylene from the ethoxy group
148[M - C₂H₅]⁺Loss of an ethyl radical from the ethoxy group
136[M - CH₂CN]⁺Benzylic cleavage with loss of the cyanomethyl radical
121[M - C₂H₄ - HCN]•⁺Loss of ethylene followed by loss of hydrogen cyanide
108[M - C₂H₅O - HCN]⁺Loss of an ethoxy radical followed by loss of hydrogen cyanide
Key Fragmentation Pathways Explained

The fragmentation of this compound is a cascade of events initiated by the high-energy electron beam. The following diagram illustrates the predicted major fragmentation pathways.

fragmentation_pathway cluster_paths Fragmentation Pathways M [C₁₀H₁₁NO₂]•⁺ m/z = 177 Molecular Ion frag1 [C₈H₇NO₂]•⁺ m/z = 149 M->frag1 - C₂H₄ (ethylene) frag2 [C₈H₆NO₂]⁺ m/z = 148 M->frag2 - •C₂H₅ (ethyl radical) frag3 [C₈H₉O₂]⁺ m/z = 136 M->frag3 - •CH₂CN (cyanomethyl radical) (Benzylic Cleavage) frag4 [C₇H₆O₂]•⁺ m/z = 121 frag1->frag4 - HCN frag5 [C₇H₅O₂]⁺ m/z = 108 frag2->frag5 - HCN

Caption: Predicted major fragmentation pathways of this compound.

The loss of an ethylene molecule (28 Da) from the ethoxy group is a very common fragmentation for ethoxy-substituted aromatic compounds, leading to the ion at m/z 149.[1] This is often a prominent peak in the spectrum. Subsequent loss of hydrogen cyanide (HCN, 27 Da) from this ion would result in a fragment at m/z 121.

Another significant fragmentation is the benzylic cleavage, where the bond between the aromatic ring and the methylene group of the acetonitrile substituent breaks. This would result in the loss of a cyanomethyl radical (•CH₂CN, 40 Da) and the formation of a stable benzylic cation at m/z 136.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analysis often involves complementary techniques.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides structural information from fragmentation.Isomers can have similar mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework.Provides unambiguous structure determination.Lower sensitivity than MS, requires larger sample amounts.
Infrared (IR) Spectroscopy Information about the functional groups present.Fast and non-destructive.Provides limited information on the overall molecular structure.

NMR Spectroscopy (¹H and ¹³C): For a definitive structural confirmation of this compound, ¹H and ¹³C NMR would be indispensable. ¹H NMR would reveal the number of different types of protons and their neighboring environments, clearly showing the signals for the ethoxy group (a triplet and a quartet), the aromatic protons, and the methylene protons of the cyanomethyl group. ¹³C NMR would identify all the unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy: An IR spectrum would confirm the presence of key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretch of the hydroxyl group. The C≡N stretch of the nitrile group would appear around 2250 cm⁻¹. Absorptions corresponding to C-O stretching of the ether and C=C stretching of the aromatic ring would also be present.

analytical_techniques Compound This compound MS Mass Spectrometry (Fragmentation Pattern, Molecular Weight) Compound->MS Analyzed by NMR NMR Spectroscopy (C-H Framework, Connectivity) Compound->NMR Analyzed by IR IR Spectroscopy (Functional Groups) Compound->IR Analyzed by Structural_Elucidation Comprehensive Structural Elucidation MS->Structural_Elucidation NMR->Structural_Elucidation IR->Structural_Elucidation

Caption: Complementary analytical techniques for structural elucidation.

Experimental Protocol: GC-MS Analysis

For the analysis of a semi-volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides its mass spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate (1 mL).

    • For samples containing phenolic compounds, derivatization with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed to increase volatility and improve chromatographic peak shape.[2][3] However, for initial analysis, direct injection of the dissolved sample is often sufficient.

  • GC-MS Instrument Parameters:

    • Gas Chromatograph:

      • Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity. Injector temperature: 250 °C.

      • Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID column with a 0.25 µm film of 5% phenyl methylpolysiloxane.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

    • Analyze the mass spectrum to identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern.

gc_ms_workflow start Sample Preparation (Dissolve in Solvent) gc Gas Chromatography (Separation) start->gc Injection ms Mass Spectrometry (Ionization & Fragmentation) gc->ms Elution data Data Acquisition (TIC and Mass Spectra) ms->data analysis Data Analysis (Interpretation) data->analysis end Structural Information analysis->end

Caption: A typical workflow for GC-MS analysis.

Conclusion

The interpretation of the mass spectrum of this compound, even from a predictive standpoint, provides invaluable information about its molecular structure. The characteristic fragmentation patterns, including benzylic cleavage and the loss of ethylene from the ethoxy group, serve as reliable indicators for its identification. While mass spectrometry is a cornerstone of structural analysis, its power is magnified when used in conjunction with other techniques like NMR and IR spectroscopy, each providing a unique piece of the structural puzzle. The provided GC-MS protocol offers a robust starting point for the experimental analysis of this and similar compounds, enabling researchers to confidently characterize their molecules of interest.

References

A Comparative Guide for Synthetic Chemists: 3-Ethoxy-4-hydroxyphenylacetonitrile vs. Vanillin as Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of fine chemical and pharmaceutical synthesis, the selection of a starting material is a critical decision that dictates reaction pathways, efficiency, and the ultimate accessibility of target molecules. Vanillin (4-hydroxy-3-methoxybenzaldehyde), a widely available bio-sourced aldehyde, is a cornerstone of aromatic chemistry. This guide provides an in-depth comparison between vanillin and a less common but strategically valuable analogue, 3-Ethoxy-4-hydroxyphenylacetonitrile.

The core of this comparison lies not in a direct substitution but in the strategic choice between two powerful, yet distinct, functional groups attached to a similar phenolic core: the aldehyde (-CHO) of vanillin versus the cyanomethyl group (-CH₂CN) of its counterpart. While vanillin offers a direct route for carbonyl chemistry, this compound provides a versatile nexus point, granting access to a different array of derivatives, including carboxylic acids, amines, and, notably, the corresponding aldehyde, ethyl vanillin. This guide will dissect these differences, supported by experimental data and protocols, to empower researchers in making informed synthetic choices.

Part 1: Foundational Physicochemical and Spectroscopic Properties

A molecule's physical properties and spectroscopic fingerprint are its fundamental identity card for any chemist. They dictate solubility, reaction conditions, and methods for characterization.

Table 1: Comparative Physicochemical Properties

PropertyThis compoundVanillinRationale for Significance
Molecular Formula C₁₀H₁₁NO₂C₈H₈O₃Defines the elemental composition and molar mass.
Molar Mass ( g/mol ) 177.20[1]152.15[2][3]Crucial for stoichiometric calculations in reaction planning.
Melting Point (°C) 92 - 94[1]81 - 83[3][4][5][6]Indicates purity and determines the physical state under reaction conditions.
Boiling Point (°C) 339.8 at 760 mmHg[1]285[2][3]Important for purification by distillation and assessing volatility.
Appearance SolidWhite to light yellow crystalline solid[3][4][6]Basic physical identification.
Solubility Data not widely availableSlightly soluble in water; Soluble in ethanol, ether.[3][5]Governs choice of reaction solvents and extraction procedures. Ethyl vanillin, a related compound, is also slightly soluble in water but soluble in ethanol and ether.[7]

Table 2: Comparative Spectroscopic Signatures

Spectroscopic DataThis compound (Predicted/Typical)Vanillin (Experimental)Rationale for Significance
IR (cm⁻¹) ~2250 (C≡N stretch, sharp), ~3300 (O-H stretch, broad), ~1250 (C-O stretch)~3170 (O-H stretch, broad), ~2800 & ~2700 (Aldehydic C-H), 1665 (C=O stretch, strong), 1588 & 1509 (C=C aromatic).[8][9][10]The sharp nitrile peak is a key diagnostic marker, absent in vanillin. The strong carbonyl peak is the defining feature of vanillin's IR spectrum.
¹H NMR (ppm) ~1.4 (t, 3H, -OCH₂CH ₃), ~4.1 (q, 2H, -OCH ₂CH₃), ~3.7 (s, 2H, -CH ₂CN), ~5.9 (s, 1H, OH ), ~6.8-7.0 (m, 3H, Ar-H )9.8 (s, 1H, -CH O), 7.4 (m, 2H, Ar-H ), 7.0 (d, 1H, Ar-H ), 6.3 (s, 1H, OH ), 3.9 (s, 3H, -OCH ₃).[11][12][13]The aldehydic proton in vanillin at ~9.8 ppm is unmistakable. For the nitrile, the singlet at ~3.7 ppm for the methylene protons is a key identifier.

Part 2: A Tale of Two Functional Groups: Reactivity and Synthetic Potential

The synthetic utility of these molecules diverges entirely based on the reactivity of their primary functional group.

Vanillin's Aldehyde: A Hub for Carbonyl Chemistry

The aldehyde group is a cornerstone of organic synthesis, primarily acting as an electrophile. It provides a direct pathway for extending carbon skeletons and forming complex aromatic derivatives.

Key Transformations of Vanillin:

  • Oxidation: Easily oxidized to vanillic acid using mild oxidizing agents.

  • Reduction: Readily reduced to vanillyl alcohol with agents like sodium borohydride.

  • Condensation Reactions: Serves as an excellent substrate for C-C bond-forming reactions such as the Knoevenagel, aldol, and Wittig reactions, yielding stilbenes, chalcones, and other conjugated systems.[14][15][16][17]

  • Heterocycle Formation: Acts as a building block for various heterocyclic structures through condensation with amines, hydrazines, and other bifunctional reagents.[14]

Caption: Reaction pathways originating from vanillin's aldehyde group.

This compound: A Precursor to Multiple Functional Groups

The cyanomethyl group (-CH₂CN) is not a direct participant in carbonyl chemistry but serves as a masked functional group. Its true power lies in its ability to be transformed into three distinct and valuable functionalities: a carboxylic acid, a primary amine, or an aldehyde.

Key Transformations of the Nitrile:

  • Hydrolysis: Under acidic or basic conditions, the nitrile undergoes hydrolysis to yield 3-ethoxy-4-hydroxyphenylacetic acid, extending the carbon chain by one carboxylic acid unit.[18][19][20][21][22]

  • Full Reduction: Strong reducing agents like LiAlH₄ or catalytic hydrogenation reduce the nitrile to the corresponding primary amine, 2-(3-ethoxy-4-hydroxyphenyl)ethanamine, a valuable phenethylamine scaffold.[23][24][25][26][27]

  • Partial Reduction: The nitrile can be selectively reduced to the aldehyde (ethyl vanillin) using sterically hindered reducing agents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures or through classic methods like the Stephen aldehyde synthesis.[28][29][30][31][32][33][34][35][36]

Caption: Diverse functionalities accessible from the nitrile group.

Part 3: Head-to-Head Synthesis Case Study: The Preparation of Ethyl Vanillin

Ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) is a valuable flavoring agent with a stronger profile than vanillin. Its synthesis provides an excellent platform to compare the practicalities of using a traditional precursor versus the nitrile intermediate.

Pathway A: The Industrial Standard (Guaiacol/Ethoxyphenol Route)

The dominant industrial synthesis of ethyl vanillin starts from 2-ethoxyphenol (guethol). The process involves the condensation of guethol with glyoxylic acid, followed by oxidation and decarboxylation to yield the final aldehyde.[37][38] This method is highly optimized for large-scale production.

Pathway B: A Plausible Route from this compound

A viable laboratory-scale synthesis of ethyl vanillin can be achieved via the partial reduction of this compound. The Stephen aldehyde synthesis, while a classic method, and DIBAL-H reduction represent two effective strategies.

Caption: Comparison of major synthetic pathways to ethyl vanillin.

Part 4: Experimental Protocols and Data

To provide a tangible comparison, the following are detailed, self-validating protocols for key transformations.

Experimental Protocol 1: Knoevenagel Condensation of Vanillin

This protocol demonstrates the direct use of vanillin's aldehyde functionality in a C-C bond-forming reaction.

  • Objective: To synthesize ferulic acid via the Knoevenagel condensation of vanillin with malonic acid.

  • Rationale: This reaction is a classic example of activating a methylene group with two electron-withdrawing groups for condensation with an aldehyde. Proline is used as a green, organocatalyst.[39]

  • Materials:

    • Vanillin (1.0 eq)

    • Malonic acid (1.5 eq)

    • L-Proline (0.2 eq)

    • Ethanol

    • Hydrochloric acid (1 M)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a round-bottom flask, add vanillin, malonic acid, and L-proline.

    • Add ethanol (approx. 0.5 M concentration relative to vanillin).

    • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

    • Monitor reaction completion by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). Vanillin is UV active.

    • Once complete, cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and water.

    • Acidify the aqueous layer to pH ~2 with 1 M HCl.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by recrystallization from water/ethanol to yield ferulic acid.

  • Validation: The product can be characterized by ¹H NMR, confirming the appearance of a vinyl proton signal, and by melting point comparison to the literature value.

Experimental Protocol 2: DIBAL-H Reduction of a Phenylacetonitrile to an Aldehyde

This protocol details the selective conversion of the nitrile group to an aldehyde, a key transformation for this compound.

  • Objective: To prepare an aromatic aldehyde from its corresponding phenylacetonitrile derivative.

  • Rationale: Diisobutylaluminium hydride (DIBAL-H) is a powerful and sterically hindered reducing agent.[35] At low temperatures (-78 °C), it reduces nitriles to an intermediate imine-alane complex, which is stable.[33] This complex is then hydrolyzed during aqueous workup to furnish the aldehyde, preventing over-reduction to the amine.[31][34][36]

  • Materials:

    • This compound (1.0 eq)

    • DIBAL-H (1.0 M solution in hexanes, 1.2 eq)

    • Anhydrous Dichloromethane (DCM) or Toluene

    • Methanol

    • Rochelle's salt (Potassium sodium tartrate) solution (1 M)

    • Ethyl acetate

  • Procedure:

    • Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet. Allow to cool under a stream of dry nitrogen.

    • Reaction: Add the nitrile and dissolve it in anhydrous DCM (to make a ~0.2 M solution). Cool the solution to -78 °C using a dry ice/acetone bath.

    • Addition of DIBAL-H: Add the DIBAL-H solution dropwise via syringe over 30-60 minutes, ensuring the internal temperature remains below -70 °C.

    • Stirring: Stir the mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC (quenching a small aliquot with methanol before spotting).

    • Quenching: While the reaction is still at -78 °C, slowly add methanol dropwise to quench the excess DIBAL-H until gas evolution ceases.

    • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add the 1 M Rochelle's salt solution and stir vigorously for 1-2 hours until two clear layers form.

    • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude aldehyde by flash column chromatography.

  • Validation: Successful conversion is confirmed by ¹H NMR (disappearance of the -CH₂CN singlet around 3.7 ppm and appearance of the -CHO singlet around 9.8 ppm) and IR spectroscopy (disappearance of the C≡N peak at ~2250 cm⁻¹ and appearance of the C=O peak at ~1670 cm⁻¹).

Part 5: Strategic Considerations for the Synthetic Chemist

The choice between vanillin and this compound is not a matter of superiority, but of synthetic strategy.

  • Choose Vanillin when:

    • The target molecule requires the direct reactivity of an aromatic aldehyde.

    • The synthetic goal involves condensation reactions (Knoevenagel, Wittig, etc.) to form conjugated systems.

    • A one-step transformation using the aldehyde is desired for efficiency.

  • Choose this compound when:

    • The desired product is the corresponding phenylacetic acid or a phenethylamine derivative, which are directly accessible from the nitrile.

    • A multi-step synthesis is planned where the nitrile functionality offers unique reactivity or is carried through several steps before its final transformation.

    • The target is the corresponding aldehyde (ethyl vanillin), and a laboratory-scale route avoiding the glyoxylic acid condensation is preferred.

Conclusion

Vanillin and this compound represent two distinct tools in the synthetic chemist's arsenal. Vanillin is a ready-to-use electrophile, perfect for direct elaboration via carbonyl chemistry. In contrast, this compound is a versatile intermediate, a synthetic chokepoint from which multiple paths diverge. Its cyanomethyl group serves as a precursor to amines, carboxylic acids, and aldehydes, offering a broader, albeit more indirect, range of synthetic possibilities. Understanding the unique reactivity profiles and strategic applications of both compounds allows researchers and drug development professionals to design more elegant, efficient, and innovative synthetic routes.

References

A Comparative Analysis of 3-Ethoxy-4-hydroxyphenylacetonitrile and its Methoxy Analog, Vanillonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical development, the subtle art of molecular modification is paramount. The substitution of one functional group for another, seemingly minor, can profoundly alter a compound's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth comparative analysis of two structurally related building blocks: 3-Ethoxy-4-hydroxyphenylacetonitrile and its well-known methoxy analog, 3-methoxy-4-hydroxyphenylacetonitrile, commonly referred to as vanillonitrile.

This analysis is designed for researchers, scientists, and drug development professionals, offering a technical examination of their synthesis, properties, and potential applications, supported by experimental insights and established protocols.

Introduction: The Significance of Alkoxy Substitution

Both this compound and vanillonitrile are valuable intermediates in organic synthesis.[1] Their shared 4-hydroxy-3-alkoxyphenylacetonitrile scaffold provides a versatile platform for constructing more complex molecules. The key distinction lies in the alkoxy group at the C3 position of the benzene ring: an ethoxy (-OCH₂CH₃) group versus a methoxy (-OCH₃) group.

This seemingly small difference—the addition of a single methylene unit—introduces variations in steric bulk, lipophilicity, and metabolic stability, which can be strategically exploited in medicinal chemistry and material science. Understanding these nuances is critical for rational molecular design.

Physicochemical Properties: A Quantitative Comparison

The first step in a comparative analysis is to quantify the fundamental properties of each compound. The following table summarizes key physicochemical descriptors, compiled from various chemical databases.

PropertyThis compound3-Methoxy-4-hydroxyphenylacetonitrile (Vanillonitrile)Key Difference & Implication
Molecular Formula C₁₀H₁₁NO₂C₈H₇NO₂Addition of a C₂H₄ unit in the ethoxy analog.
Molecular Weight 177.20 g/mol 149.15 g/mol [2]Higher molecular weight for the ethoxy compound.
CAS Number 60758-79-4[3]4421-08-3[1]Unique identifiers for each compound.
Melting Point 92-94 °C85-87 °C (lit.)[4]The ethoxy analog has a slightly higher melting point, potentially due to more efficient crystal packing.
Boiling Point 339.8 °C at 760 mmHg~331.8 °C at 760 mmHg[5]Higher boiling point for the ethoxy analog, consistent with its increased molecular weight and van der Waals forces.
LogP (Octanol/Water) ~1.5 (Predicted)~1.1 (Predicted)The ethoxy group imparts greater lipophilicity (less polar), which can affect solubility and membrane permeability.[6]
Hydrogen Bond Donors 1 (from -OH)1 (from -OH)Both can act as hydrogen bond donors.
Hydrogen Bond Acceptors 2 (from -O- and -CN)2 (from -O- and -CN)Both can act as hydrogen bond acceptors.

Synthesis and Experimental Protocols

Both nitriles are commonly synthesized from their corresponding, widely available benzaldehyde precursors: ethylvanillin and vanillin. The conversion of the aldehyde to a nitrile is a well-established transformation in organic chemistry.

General Synthesis Pathway

The primary route involves the conversion of the aldehyde to an oxime, followed by dehydration to the nitrile. An alternative one-pot synthesis can be achieved via the reaction with hydroxylamine in the presence of a dehydrating agent. A different approach involves the reaction of the corresponding benzyl alcohol with hydrogen cyanide or a cyanide salt.[7][8]

Synthesis_Pathway cluster_0 Route A: From Aldehyde cluster_1 Route B: From Benzyl Alcohol Aldehyde R-CHO (Vanillin or Ethylvanillin) Oxime R-CH=NOH Aldehyde->Oxime NH₂OH·HCl Nitrile R-CN (Target Compound) Oxime->Nitrile Dehydrating Agent (e.g., Ac₂O) Alcohol R-CH₂OH (Vanillyl or Ethylvanillyl Alcohol) Nitrile_B R-CH₂CN (Target Compound) Alcohol->Nitrile_B NaCN or KCN in DMSO

Caption: General synthesis routes to hydroxyphenylacetonitriles.

Detailed Experimental Protocol: Synthesis of Vanillonitrile from Vanillin

This protocol is adapted from established methods for converting aldehydes to nitriles.[9][10]

Objective: To synthesize 3-methoxy-4-hydroxyphenylacetonitrile (vanillonitrile) from vanillin.

Materials:

  • Vanillin (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Sodium formate (1.2 eq)

  • Formic acid (qs)

  • Toluene

  • Water

Procedure:

  • Oxime Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve vanillin in a suitable solvent like aqueous formic acid.

  • Add hydroxylamine hydrochloride and sodium formate to the solution. The sodium formate acts as a buffer.

  • Heat the mixture to reflux (typically around 100-110 °C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Dehydration to Nitrile: Once the oxime formation is complete, the reaction mixture can be further heated to drive the dehydration to the nitrile. This is a key advantage of the formic acid method.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water. The product may precipitate or can be extracted with an organic solvent like toluene or ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude vanillonitrile can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield colorless crystals.[9]

Self-Validation: The identity and purity of the synthesized vanillonitrile should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and melting point analysis. The expected melting point is in the range of 85-87 °C.[4]

Comparative Analysis: Methoxy vs. Ethoxy

The core of this guide is the analysis of how the methoxy and ethoxy groups differentially influence the properties of the phenylacetonitrile core.

Electronic Effects

Both methoxy and ethoxy groups are electron-donating groups due to the resonance effect (+R) of the oxygen lone pairs, which outweighs their electron-withdrawing inductive effect (-I).[11] This electron donation is directed primarily to the ortho and para positions of the benzene ring.

Caption: Comparison of electronic effects of methoxy and ethoxy groups.

This subtle difference in electronic character can influence the reactivity of the aromatic ring in electrophilic substitution reactions and alter the pKa of the phenolic proton.

Steric and Lipophilic Effects
  • Steric Hindrance: The ethoxy group is sterically bulkier than the methoxy group. This can influence the binding affinity of the molecule to biological targets, potentially leading to different selectivity profiles. It can also hinder certain chemical reactions at the adjacent positions on the ring.

  • Lipophilicity: As indicated by the predicted LogP values, the additional ethyl group in this compound increases its lipophilicity. This is a critical parameter in drug design, as it affects solubility, absorption, distribution, metabolism, and excretion (ADME) properties. Increased lipophilicity can enhance membrane permeability but may also lead to lower aqueous solubility and increased metabolic breakdown.

Spectroscopic Distinctions

The most direct way to distinguish between the two analogs is through Nuclear Magnetic Resonance (NMR) spectroscopy.[12]

  • ¹H NMR:

    • Vanillonitrile (-OCH₃): Will show a sharp singlet peak around 3.9 ppm, integrating to three protons.

    • This compound (-OCH₂CH₃): Will exhibit a characteristic triplet-quartet pattern. A triplet for the methyl protons (-CH₃) will appear upfield (around 1.4 ppm), and a quartet for the methylene protons (-OCH₂) will be further downfield (around 4.1 ppm).

  • ¹³C NMR:

    • Vanillonitrile: A single carbon resonance for the methoxy group will be observed around 56 ppm.

    • This compound: Two distinct signals for the ethoxy group will be present: one for the methylene carbon (~64 ppm) and one for the methyl carbon (~15 ppm).

Applications and Future Directions

Both compounds are primarily used as intermediates. Vanillonitrile is a known building block for pharmaceuticals and agrochemicals.[1] For instance, it is an intermediate in the synthesis of the anesthetic propanidid.[7][8]

The applications of this compound are less documented but can be inferred from its structure and the known bioactivities of related compounds. Derivatives of its parent aldehyde, ethylvanillin, have shown antioxidant, anti-inflammatory, and antimicrobial properties.[13][14] This suggests that the ethoxy analog could be a valuable starting material for developing novel therapeutic agents where increased lipophilicity or a different metabolic profile is desired compared to the methoxy counterpart.

The choice between these two analogs in a drug discovery program would be a strategic one:

  • Vanillonitrile is a cost-effective, well-established starting material.

  • This compound offers an opportunity for patent novelty and potentially improved ADME properties due to its increased lipophilicity.

Conclusion

While this compound and vanillonitrile are structurally very similar, the substitution of an ethoxy for a methoxy group imparts distinct and predictable changes in their physicochemical properties. The ethoxy analog is larger, more lipophilic, and a slightly stronger electron-donating group. These differences, quantifiable through analytical techniques like NMR, provide a basis for the rational selection of one scaffold over the other in the synthesis of new materials and bioactive molecules. As the demand for novel chemical entities continues to grow, a thorough understanding of such fundamental structure-property relationships remains a cornerstone of chemical research and development.

References

A Senior Application Scientist's Guide to Purity Analysis of 3-Ethoxy-4-hydroxyphenylacetonitrile: A Comparative Study of HPLC and GC Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 3-Ethoxy-4-hydroxyphenylacetonitrile

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its molecular structure, featuring a polar phenolic group, an ether linkage, and a nitrile functional group, presents a unique analytical challenge. The purity of this intermediate is paramount, as even trace impurities can have significant downstream effects on the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are not just a quality control requirement but a critical component of process development and validation.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound. We will move beyond simple protocol recitation to explore the causal reasoning behind methodological choices, establish self-validating systems for trustworthy data, and ground our claims in authoritative standards.

Part 1: Strategic Method Selection: HPLC vs. GC

The choice between HPLC and GC is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific analytical goals. This compound sits at a crossroads where either technique could be viable, making a careful evaluation essential.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Polar Analytes

HPLC is often the default technique for non-volatile or thermally labile compounds.[1] Given the compound's phenolic nature and a predicted boiling point exceeding 300°C, HPLC, particularly in the reversed-phase mode, is an excellent starting point.[2]

  • Expertise & Experience: The primary advantage of HPLC here is the ability to analyze the compound in its native state without the need for chemical modification (derivatization). The presence of the aromatic ring provides strong UV absorbance, making UV detection a simple and sensitive choice. The key challenge is managing the polar hydroxyl group, which can lead to peak tailing on older or lower-quality silica-based columns. This is mitigated by using modern, end-capped C18 columns and by controlling the mobile phase pH with a small amount of acid (e.g., phosphoric or acetic acid) to suppress the ionization of the phenol, ensuring a single, sharp peak.[3]

Gas Chromatography (GC): The Power of Volatility

GC offers superior resolution and speed for volatile compounds. While this compound is not highly volatile, it is amenable to GC analysis, especially when potential impurities are more volatile than the main component.

  • Expertise & Experience: Direct injection onto a GC is possible, but from field experience, the free hydroxyl group will interact strongly with the stationary phase, leading to significant peak tailing and potential analyte degradation at high injector temperatures. This compromises both qualitative and quantitative accuracy. The authoritative approach to overcoming this is derivatization . By converting the polar -OH group to a non-polar silyl ether (e.g., using BSTFA), we drastically increase the analyte's volatility and reduce its polarity. This results in highly symmetrical peaks, improved resolution from closely related impurities, and enhanced sensitivity.[4] The decision to use GC often hinges on the laboratory's comfort and validation of a derivatization protocol.

The following diagram illustrates the decision-making process for selecting the appropriate chromatographic technique.

G start Purity Analysis of This compound thermolabile Are potential impurities thermally labile or non-volatile? start->thermolabile derivatization Is derivatization an acceptable sample preparation step? thermolabile->derivatization No hplc Recommendation: Use HPLC (Reversed-Phase) thermolabile->hplc Yes gc_direct Recommendation: Use GC with polar column (Proceed with caution due to tailing) derivatization->gc_direct No gc_deriv Recommendation: Use GC with derivatization (Most robust GC approach) derivatization->gc_deriv Yes

Caption: Decision matrix for selecting between HPLC and GC.

Part 2: Experimental Protocols & Self-Validating Systems

A protocol's value lies not just in its steps, but in its inherent checks and balances that ensure the data is valid. This is the essence of a self-validating system, where system suitability testing (SST) is integral to the workflow.[5][6]

The overall analytical workflow is depicted below.

G cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Processing sample_prep Sample & Standard Preparation sst_prep System Suitability Solution Preparation sample_prep->sst_prep sst_run System Suitability Test (SST) (e.g., 5-6 replicate injections) sst_prep->sst_run sst_check SST Criteria Met? (Resolution, Tailing, RSD%) sst_run->sst_check sample_run Chromatographic Analysis of Samples sst_check->sample_run Yes fail FAIL: Stop Analysis Troubleshoot System sst_check->fail No integration Peak Integration sample_run->integration calculation Purity Calculation (Area % Normalization) integration->calculation report Final Report Generation calculation->report

References

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of drug discovery and development, the exploration of novel bioactive molecules is paramount. Phenolic compounds, a diverse group of secondary metabolites found throughout nature, have long been a source of inspiration for new therapeutic agents due to their wide range of biological activities. This guide provides an in-depth comparative analysis of the biological properties of 3-Ethoxy-4-hydroxyphenylacetonitrile and its structurally related phenols. While direct experimental data for this compound remains limited, this guide synthesizes available information on its close analogs to predict its activity profile and highlight its potential as a lead compound for further investigation.

Unveiling the Chemical Landscape: Structure and Predicted Activity

The biological activity of a phenolic compound is intricately linked to its chemical structure. The arrangement of functional groups on the aromatic ring dictates its antioxidant potential, its ability to modulate inflammatory pathways, and its effectiveness as an antimicrobial agent. Here, we examine the structural nuances of this compound and its selected analogs: 4-hydroxyphenylacetonitrile, 3,4-dihydroxyphenylacetonitrile, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin), and 3-ethoxy-4-hydroxyphenylacetic acid.

The core structure is a 4-hydroxyphenyl group, with variations in the substituents at the 3-position and the nature of the side chain at the 1-position. The presence of a hydroxyl group at the 4-position is a key determinant of antioxidant activity, as it can readily donate a hydrogen atom to neutralize free radicals. The ethoxy group at the 3-position in this compound and its aldehyde and acid counterparts is expected to influence lipophilicity and may modulate the compound's interaction with biological targets. The nitrile group in the acetonitrile side chain is a unique feature that can impact the molecule's polarity and metabolic fate.

Comparative Analysis of Biological Activities

A comprehensive evaluation of the antioxidant, anti-inflammatory, and antimicrobial activities of these compounds is essential to understand their therapeutic potential. The following sections provide a comparative overview based on available literature.

Antioxidant Activity: Quenching the Fires of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a multitude of diseases. Phenolic compounds are renowned for their antioxidant properties, primarily their ability to scavenge free radicals.

Table 1: Comparative Antioxidant Activity

CompoundAntioxidant Activity (Qualitative)Key Structural Feature for Activity
This compound Predicted to have antioxidant activity4-hydroxyl group
4-HydroxyphenylacetonitrileReported to have antioxidant potential[4]4-hydroxyl group
3,4-DihydroxyphenylacetonitrileExpected to have strong antioxidant activityCatechol group
3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)Reported to possess antioxidant activity[3]4-hydroxyl group
3-Ethoxy-4-hydroxyphenylacetic acidSuggested to have antioxidant properties[5]4-hydroxyl group
Anti-inflammatory Activity: Taming the Flames of Inflammation

Chronic inflammation is a hallmark of many debilitating conditions. The ability to modulate inflammatory pathways is a key therapeutic strategy. The anti-inflammatory potential of phenolic compounds is often attributed to their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO).

Derivatives of 3-ethoxy-4-hydroxybenzaldehyde have been shown to possess anti-inflammatory activities[3][6]. Similarly, 3-ethoxy-4-hydroxyphenylacetic acid is suggested to have anti-inflammatory effects[5]. 4-Hydroxyphenylacetic acid has also been reported to exhibit anti-inflammatory activity[4]. Furthermore, 3,4-dihydroxyphenylacetic acid has demonstrated significant anti-inflammatory effects by decreasing pro-inflammatory cytokines[7]. Based on these findings, it is reasonable to hypothesize that this compound may also possess anti-inflammatory properties, likely through the inhibition of inflammatory mediators.

Table 2: Comparative Anti-inflammatory Activity

CompoundAnti-inflammatory Activity (Qualitative)Proposed Mechanism of Action
This compound Predicted to have anti-inflammatory activityInhibition of pro-inflammatory mediators
4-HydroxyphenylacetonitrileReported to have anti-inflammatory effects[8]Inhibition of inflammatory pathways
3,4-DihydroxyphenylacetonitrileExpected to have strong anti-inflammatory activityModulation of inflammatory signaling
3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)Reported to possess anti-inflammatory activity[3][6]Down-regulation of iNOS and/or COX-2[9]
3-Ethoxy-4-hydroxyphenylacetic acidSuggested to have anti-inflammatory properties[5]Modulation of inflammatory responses
Antimicrobial Activity: A Defense Against Pathogens

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Phenolic compounds have long been recognized for their ability to inhibit the growth of a wide range of microorganisms.

Studies on esters of 3-ethoxy-4-hydroxybenzaldehyde oxime have demonstrated both antifungal and antibacterial activities[3][6][10][11]. The parent aldehyde, 3-ethoxy-4-hydroxybenzaldehyde, also exhibits antimicrobial properties[12]. Furthermore, 4-hydroxyphenylacetic acid has been shown to inhibit the growth of Listeria monocytogenes[13]. The antimicrobial efficacy of phenolic compounds is often linked to their ability to disrupt microbial cell membranes and interfere with essential cellular processes. Given the structural similarities, this compound is a promising candidate for antimicrobial activity.

Table 3: Comparative Antimicrobial Activity

CompoundAntimicrobial Activity (Qualitative)Spectrum of Activity
This compound Predicted to have antimicrobial activityPotentially broad-spectrum
4-HydroxyphenylacetonitrileReported to have antibacterial activity[13]Gram-positive bacteria
3,4-DihydroxyphenylacetonitrileExpected to have antimicrobial activityLikely broad-spectrum
3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)Reported to possess antimicrobial activity[3][12]Bacteria and Fungi
3-Ethoxy-4-hydroxyphenylacetic acidLimited data available-

Experimental Protocols for Biological Activity Assessment

To facilitate further research and validation of the predicted activities of this compound and its analogs, detailed protocols for key in vitro assays are provided below.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Methodology:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample preparation: Dissolve the test compounds in a suitable solvent (e.g., methanol) to prepare a stock solution, followed by serial dilutions to obtain a range of concentrations.

  • Assay procedure: In a 96-well microplate, add 100 µL of each sample dilution to a well. Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix Sample and DPPH Solution in 96-well plate DPPH->Mix Samples Prepare Serial Dilutions of Test Compounds Samples->Mix Incubate Incubate for 30 min in the dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

DPPH Radical Scavenging Assay Workflow
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

  • Cell culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitrite measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.

  • IC50 determination: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

NO_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment & Stimulation cluster_measurement Measurement cluster_analysis Data Analysis Culture Culture RAW 264.7 Cells Seed Seed Cells in 96-well Plate Culture->Seed Pretreat Pre-treat with Test Compounds Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect Griess Perform Griess Assay Collect->Griess Absorbance Measure Absorbance at 540 nm Griess->Absorbance Calculate Calculate % NO Inhibition Absorbance->Calculate IC50 Determine IC50 Value Calculate->IC50

Nitric Oxide Inhibition Assay Workflow
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Methodology:

  • Preparation of inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a 0.5 McFarland standard.

  • Preparation of serial dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate 96-well Plate Inoculum->Inoculate Dilutions Prepare Serial Dilutions of Test Compounds Dilutions->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Observe Observe for Microbial Growth Incubate->Observe Determine_MIC Determine MIC Observe->Determine_MIC

Broth Microdilution Assay Workflow

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently lacking, a comparative analysis of its structurally related phenols provides a strong rationale for its potential as a bioactive molecule. The presence of the 4-hydroxyl group suggests inherent antioxidant properties, while the overall phenolic structure, similar to that of known anti-inflammatory and antimicrobial agents, points towards its potential in these areas.

This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound. The provided experimental protocols offer a clear roadmap for the systematic evaluation of its biological activities. Future research should focus on synthesizing this compound and subjecting it to a battery of in vitro and in vivo assays to definitively characterize its antioxidant, anti-inflammatory, and antimicrobial profiles. Such studies will be crucial in determining its viability as a lead compound for the development of new drugs to combat a range of human diseases.

References

A Comparative Guide to Structural Analogs of 3-Ethoxy-4-hydroxyphenylacetonitrile: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Catechol Acetonitrile Scaffold

3-Ethoxy-4-hydroxyphenylacetonitrile, a catechol derivative, represents a promising scaffold in medicinal chemistry. Its structural similarity to key motifs in known bioactive molecules, particularly phosphodiesterase 4 (PDE4) inhibitors, has spurred interest in the synthesis and evaluation of its analogs. PDE4 is a critical enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the production of pro-inflammatory mediators.[1][2] This mechanism of action has led to the development of PDE4 inhibitors for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD), psoriasis, and asthma.[2][3]

This guide provides a comprehensive comparison of structural analogs of this compound, with a focus on their synthesis, physicochemical properties, and biological activities, particularly as PDE4 inhibitors. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, supported by experimental data. Detailed protocols for synthesis and biological evaluation are also provided to enable researchers to further explore this promising class of compounds.

Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Activity

The biological activity of this compound analogs is intricately linked to their molecular structure. Modifications to the catechol ring, the acetonitrile moiety, and the substituents on the alpha-carbon of the acetonitrile group can profoundly impact their interaction with target enzymes like PDE4. A key determinant of PDE4 inhibitory activity is the interaction of the catechol-ether moiety with the enzyme's active site.[3]

A significant advancement in understanding the SAR of this scaffold comes from a study by Xia et al. (2022), which explored a series of 2-(3,4-dialkoxyphenyl)-2-(substituted pyridazin-3-yl)acetonitriles.[1] Their findings, along with general principles of PDE4 inhibitor design, allow us to delineate the following key SAR insights:

  • The Catechol Moiety: The 3,4-dialkoxy substitution on the phenyl ring is crucial for high-affinity binding to the PDE4 active site. These alkoxy groups occupy hydrophobic pockets within the enzyme, contributing significantly to the binding affinity.[1][3]

  • The α-Substituent: The introduction of a bulky and appropriately substituted heterocyclic ring, such as a pyridazine, at the alpha-position of the acetonitrile can lead to a significant enhancement in inhibitory potency. This is likely due to favorable interactions with a solvent-filled side pocket (S-pocket) in the PDE4 active site.[1]

  • The Nitrile Group: The nitrile group, a common pharmacophore in drug discovery, can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, with the target protein.[4] Its replacement with other functional groups can be explored to modulate activity and physicochemical properties.

Quantitative Comparison of Biological Data

The following table summarizes the in vitro PDE4 inhibitory activity of a series of 2-(3,4-dialkoxyphenyl)-2-(substituted pyridazin-3-yl)acetonitrile analogs, as reported by Xia et al. (2022).[1] This data provides a quantitative basis for understanding the structure-activity relationships discussed above.

Compound IDR¹ (at C3 of Phenyl)R² (at C4 of Phenyl)R³ (at C6 of Pyridazine)IC₅₀ PDE4B1 (nM)IC₅₀ PDE4D7 (nM)
16a OCH₂CH₃OCH₃H160230
16b OCH₂CH₃OCH₃CH₃210310
16c OCH₂CH₃OCH₃OCH₃190280
16d OCH₂CH₃OCH₃Cl110150
16e OCH₂CH₃OCH₃F130190
16f OCH(CH₃)₂OCH₃H250380
16g OCH(CH₃)₂OCH₃CH₃320450
16h OCH(CH₃)₂OCH₃OCH₃290410
16i OCH(CH₃)₂OCH₃Cl180260

Data extracted from Xia et al. (2022).[1]

Experimental Protocols

General Synthesis of 3-Alkoxy-4-hydroxyphenylacetonitrile Analogs

The synthesis of 3-alkoxy-4-hydroxyphenylacetonitrile and its analogs can be achieved through various methods. A common approach involves the reaction of the corresponding hydroxybenzyl alcohol with a cyanide source.[5] The following is a general protocol based on literature procedures.

Protocol 1: Synthesis of 3-Methoxy-4-hydroxyphenylacetonitrile [5]

  • Suspend 185g of 3-methoxy-4-hydroxybenzyl alcohol and 90g of potassium cyanide in 1,250 ml of dimethylsulfoxide (DMSO).

  • Add 80g of glacial acetic acid dropwise at 125°C over 1 hour with stirring.

  • Continue stirring the mixture for an additional 2 hours at 125°C.

  • Cool the reaction mixture to 90°C and distill off the DMSO under a water pump vacuum.

  • Stir the residue with 1,200 ml of water and 400 ml of chloroform.

  • Separate the chloroform phase and extract the aqueous phase with another 400 ml of chloroform.

  • Combine the chloroform phases, wash with water, and dry with sodium sulfate.

  • Remove the chloroform in vacuo to yield the crude product.

  • Induce crystallization by seeding to obtain crystalline 3-methoxy-4-hydroxyphenylacetonitrile.

Synthesis_Workflow start Starting Materials: 3-Alkoxy-4-hydroxybenzyl alcohol Potassium Cyanide reaction Reaction in DMSO with Acetic Acid (125°C) start->reaction workup Workup: - DMSO removal - Liquid-liquid extraction - Drying reaction->workup purification Purification: - Solvent removal - Crystallization workup->purification product Final Product: 3-Alkoxy-4-hydroxyphenylacetonitrile Analog purification->product

General workflow for the synthesis of 3-alkoxy-4-hydroxyphenylacetonitrile analogs.

In Vitro PDE4 Inhibition Assay

The following protocol outlines a representative method for determining the PDE4 inhibitory activity of the synthesized compounds.

Protocol 2: PDE4B1 and PDE4D7 Inhibition Assay (Adapted from Xia et al., 2022[1])

  • Enzyme and Substrate Preparation:

    • Use recombinant human PDE4B1 and PDE4D7 enzymes.

    • Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a solution of the fluorescently labeled cAMP substrate.

  • Compound Preparation:

    • Dissolve test compounds in DMSO to prepare stock solutions.

    • Perform serial dilutions of the stock solutions in the reaction buffer to obtain a range of test concentrations.

  • Assay Procedure:

    • Add the test compounds at various concentrations to the wells of a microplate.

    • Add the PDE4 enzyme to the wells and incubate for a short period.

    • Initiate the reaction by adding the cAMP substrate.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution containing a detection reagent (e.g., a fluorescently labeled antibody that binds to the product).

  • Data Analysis:

    • Measure the fluorescence intensity using a suitable plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

Assay_Workflow compound Test Compound (Serial Dilutions) incubation1 Pre-incubation: Compound + Enzyme compound->incubation1 enzyme PDE4 Enzyme (PDE4B1 or PDE4D7) enzyme->incubation1 substrate cAMP Substrate reaction Reaction Initiation: Add Substrate substrate->reaction incubation1->reaction incubation2 Incubation reaction->incubation2 stop Stop Reaction & Add Detection Reagent incubation2->stop readout Measure Fluorescence stop->readout analysis Data Analysis: Calculate IC₅₀ readout->analysis

Workflow for the in vitro PDE4 inhibition assay.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly PDE4 inhibitors. The structure-activity relationships explored in this guide highlight the importance of the catechol-ether moiety and the potential for enhancing potency through strategic modifications at the alpha-position of the acetonitrile. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate new analogs.

Future research in this area should focus on a more systematic exploration of the chemical space around this scaffold. This includes:

  • Varying the 3-alkoxy group: Investigating the impact of different alkyl chains (e.g., methoxy, propoxy, isopropoxy) on potency and selectivity.

  • Modifying the 4-hydroxy group: Exploring the effects of esterification, etherification, or replacement with other hydrogen bond donors/acceptors.

  • Bioisosteric replacement of the nitrile group: Substituting the nitrile with other functional groups known to be bioisosteres (e.g., tetrazole, oxadiazole) to potentially improve metabolic stability and pharmacokinetic properties.[6]

A comprehensive investigation of these structural modifications will undoubtedly lead to the discovery of new analogs with improved therapeutic profiles, paving the way for the development of next-generation anti-inflammatory drugs.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Ethoxy-4-hydroxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 3-Ethoxy-4-hydroxyphenylacetonitrile. As a substituted aromatic nitrile, this compound requires careful handling due to its potential toxicity and environmental hazards. The procedures outlined below are designed to ensure the safety of laboratory personnel and adherence to regulatory standards. This guide synthesizes information from safety data sheets of analogous compounds, regulatory guidelines, and established best practices in chemical waste management.

Hazard Identification and Risk Assessment

The core risks stem from the nitrile (-C≡N) functional group. Organic nitriles can be toxic if swallowed, inhaled, or absorbed through the skin, and they may cause irritation to the skin, eyes, and respiratory system.[1][2] A critical, albeit unlikely, risk is the potential for hydrolysis under strongly acidic or basic conditions to release cyanide, which is highly toxic.[3][4]

Table 1: Summary of Anticipated Hazards and Disposal Considerations

Hazard Category Anticipated Risk Key Disposal Consideration
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][2] All waste, including empty containers and contaminated PPE, must be treated as hazardous.
Skin/Eye Irritation Causes skin and serious eye irritation.[1][2] Requires use of appropriate Personal Protective Equipment (PPE) during handling and disposal.
Environmental Hazards Potentially harmful to aquatic organisms.[5][6] Must not be discharged into the sanitary sewer system or the environment.[5][7]

| Reactivity | Incompatible with strong oxidizing agents and strong bases.[5] Thermal decomposition can release irritating gases.[5] | Waste must be segregated from incompatible materials. Avoid heat sources. |

Pre-Disposal: Safety and Segregation

Proper disposal begins with safe handling and correct waste segregation at the point of generation.

Required Personal Protective Equipment (PPE)

Personnel handling this compound for disposal must wear:

  • Eye Protection: Chemical safety goggles and/or a face shield, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[5][6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves prior to use.

  • Body Protection: A lab coat or other protective clothing to prevent skin exposure.[8]

  • Respiratory Protection: If handling powders outside of a ventilated enclosure or if dusts/aerosols may be generated, use a NIOSH/MSHA approved respirator.[1]

Waste Segregation Protocol

The causality behind strict segregation is the prevention of dangerous chemical reactions within a waste container.

  • Designate a Specific Waste Stream: Dedicate a separate, clearly labeled hazardous waste container for this compound and materials contaminated with it.

  • Avoid Incompatibles: Crucially, do not mix this waste with strong acids or strong bases. Mixing with acids could potentially lead to the generation of highly toxic hydrogen cyanide (HCN) gas. Do not mix with strong oxidizing agents.[5]

  • Solid vs. Liquid: If you generate both solid waste (e.g., contaminated filter paper) and liquid waste (e.g., solutions), use separate, appropriate containers for each.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is that it must be managed as a hazardous waste.[5][7] Chemical waste generators are responsible for correctly classifying and managing their waste in accordance with local, regional, and national regulations.[5][9]

Step 1: Waste Characterization

Based on its toxic nitrile functional group, this compound waste should be classified as hazardous. Consult your institution's Environmental Health & Safety (EHS) office for specific waste codes, which may fall under categories for toxic organic compounds.

Step 2: Containerization and Labeling
  • Select an Appropriate Container: Use a robust, leak-proof container with a secure screw-top cap that is compatible with the chemical. For solids, a wide-mouth polyethylene container is suitable.

  • Label the Container Immediately: Affix a hazardous waste tag to the container before adding any waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations.

    • An accurate list of all components and their approximate concentrations if it is a mixed waste.

    • The relevant hazard warnings (e.g., "Toxic," "Irritant").

    • The date accumulation started.

Step 3: Waste Accumulation
  • Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage area.

  • This area must be well-ventilated, away from heat or ignition sources, and segregated from incompatible materials.

  • Keep the container closed at all times except when adding waste.

Step 4: Arranging for Final Disposal

Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7][10]

  • Contact your EHS Office: Your institution's EHS department is the primary resource for coordinating hazardous waste disposal. They will have established procedures and contracts with licensed disposal vendors.

  • Professional Disposal: The waste will be collected by a certified hazardous waste disposal company. The standard and safest disposal method for this type of compound is high-temperature incineration at an approved waste disposal plant.[5][6][7] This process ensures the complete destruction of the toxic organic components.

The workflow for making a disposal decision can be visualized as follows:

G start Waste Generated: This compound classify Classify as Hazardous Waste (Toxic, Irritant) start->classify spill Spill Occurs start->spill ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) classify->ppe segregate Segregate from Incompatibles (Acids, Bases, Oxidizers) ppe->segregate container Select & Label Approved Hazardous Waste Container segregate->container accumulate Store in Designated Satellite Accumulation Area container->accumulate contact_ehs Contact Institutional EHS for Waste Pickup accumulate->contact_ehs accumulate->spill disposal Professional Disposal via Licensed Vendor (Incineration) contact_ehs->disposal spill_proc Follow Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Use Absorbent Material 3. Collect in Hazardous Waste Container spill->spill_proc spill_proc->container

Caption: Decision workflow for the proper disposal of this compound.

Emergency Procedures: Spills and Exposure

Spill Cleanup

For a small-scale laboratory spill:

  • Ensure Adequate Ventilation: Work in a chemical fume hood if possible.[11]

  • Contain the Spill: Prevent it from spreading or entering drains.

  • Absorb and Collect: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep up the material to avoid creating dust.[5][7]

  • Package Waste: Place all contaminated absorbent material and cleaning supplies into a labeled hazardous waste container for disposal.

  • Decontaminate: Clean the spill area with soap and water.

First Aid Measures
  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[5][6][7]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek medical attention if irritation persists.[5][6][7]

  • If on Skin: Wash off immediately with plenty of soap and water while removing all contaminated clothing.[5][6][7]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1]

References

Navigating the Safe Handling of 3-Ethoxy-4-hydroxyphenylacetonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible advancement of pharmaceutical research necessitates an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 3-Ethoxy-4-hydroxyphenylacetonitrile, a compound demanding meticulous care due to its significant toxicological profile. As your partner in laboratory excellence, we aim to provide value beyond the product itself, building a foundation of trust through scientifically grounded safety protocols. This document is structured to offer not just procedural steps, but the scientific rationale behind them, empowering researchers to work with confidence and security.

Hazard Analysis: Understanding the Risks

This compound is classified as a highly toxic substance. A thorough understanding of its hazard profile, as detailed in its Safety Data Sheet (SDS), is the bedrock of safe handling.[1]

Primary Hazard Classifications:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]

  • Acute Toxicity, Dermal (Category 2): Fatal in contact with skin.[1]

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1]

  • Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[1]

  • Acute Toxicity, Inhalation (Category 3): Toxic if inhaled.[1]

The nitrile functional group (-C≡N) present in the molecule is a key toxicophore. In the body, organic nitriles can be metabolized to release cyanide, which is a potent inhibitor of cellular respiration.[2][3] The combination of acute toxicity through multiple exposure routes and severe corrosive properties necessitates a multi-layered approach to personal protection and laboratory operations.

The Core of Protection: Personal Protective Equipment (PPE)

Given the "Fatal in contact with skin" classification, the selection and proper use of PPE is non-negotiable.[1] PPE should be considered the last line of defense, employed in conjunction with robust engineering controls.[1]

PPE Selection Framework

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Configuration Start Assess Task: Handling this compound CheckSolid Handling Solid Powder? Start->CheckSolid CheckSolution Preparing/Handling Solution? CheckSolid->CheckSolution No SolidPPE Full PPE Required: - Nitrile Gloves (Double) - Chemical Resistant Gown/Suit - NIOSH-Approved Respirator - Chemical Splash Goggles & Face Shield CheckSolid->SolidPPE Yes SolutionPPE Full PPE Required: - Nitrile Gloves (Double) - Chemical Resistant Lab Coat/Apron - Chemical Splash Goggles & Face Shield CheckSolution->SolutionPPE Yes WorkInHood Work exclusively in a certified chemical fume hood SolidPPE->WorkInHood SolutionPPE->WorkInHood

Caption: PPE selection workflow for handling this compound.

Detailed PPE Specifications
PPE ComponentSpecificationRationale and Best Practices
Hand Protection Double-gloving with chemical-resistant nitrile gloves.[2]Nitrile gloves offer good resistance to a range of chemicals, including oils, greases, and some solvents.[4][5] Double-gloving provides an additional layer of protection against tears and reduces the risk of exposure during glove removal. Always inspect gloves for any signs of degradation or puncture before use. Change gloves frequently (at least every two hours) and immediately if contamination is suspected.[6]
Body Protection Chemical-resistant lab coat or gown. For handling larger quantities or in case of a potential splash, a chemically resistant apron or suit is recommended.Standard cotton lab coats are insufficient as they can absorb the chemical, prolonging skin contact. Protective clothing should be made of a material that resists permeation by the chemical.[7][8]
Eye and Face Protection Chemical splash goggles and a face shield.[1]Due to the severe eye damage risk, both goggles (to protect against splashes from all angles) and a face shield (for broader facial protection) are mandatory.[1]
Respiratory Protection A NIOSH-approved respirator is required, especially when handling the powdered form.[1]The powdered form of this chemical can easily become airborne, posing a significant inhalation hazard.[9] Work should be conducted within a certified chemical fume hood to minimize airborne concentrations. The specific type of respirator cartridge should be selected based on a formal risk assessment.

Operational Plan: Step-by-Step Guidance

Adherence to a strict operational plan is crucial for minimizing exposure risk. All work with this compound must be performed in a designated area.[3]

Preparation and Weighing of the Solid Compound

Handling the powdered form presents the highest risk of inhalation and contamination.

  • Designate a Work Area: All manipulations of the solid must occur within a certified chemical fume hood or a ventilated balance enclosure.[3][9]

  • Prepare the Work Surface: Line the work surface with a disposable, plastic-backed absorbent pad to contain any potential spills.

  • Don Full PPE: Before handling the primary container, put on all required PPE as specified in the table above, including double gloves, a chemical-resistant coat, goggles, a face shield, and a respirator.

  • Weighing Procedure:

    • Tare a sealed container on the analytical balance.

    • Transfer the sealed container to the fume hood.

    • Carefully transfer the required amount of this compound into the tared container within the fume hood.

    • Seal the container before removing it from the fume hood for weighing.

    • This "tare-add-weigh" method minimizes the time the powdered chemical is exposed to the open lab environment.[6][10]

  • Immediate Clean-up: After weighing, decontaminate any spatulas or surfaces that may have come into contact with the powder using a suitable solvent and dispose of the cleaning materials as hazardous waste.

Solution Preparation and Handling
  • Solvent Addition: Add the solvent to the sealed container with the pre-weighed solid inside the chemical fume hood.

  • Mixing: Cap the container and mix gently until the solid is fully dissolved. If sonication is required, ensure the container is securely sealed.

  • Transfers: Use Luer-lock syringes and needles or cannulas for transferring solutions to minimize the risk of spills and aerosol generation.

Disposal Plan: Managing Acutely Toxic Waste

Due to its high acute toxicity, this compound and any materials contaminated with it are likely to be classified as "P-listed" hazardous waste by the Environmental Protection Agency (EPA).[11] This designation carries more stringent disposal requirements.

Waste Segregation and Collection

The following diagram outlines the logical relationships in the waste disposal protocol.

Waste_Disposal_Logic cluster_waste Waste Generation & Segregation cluster_containment Containment cluster_disposal Final Disposal SolidWaste Solid Waste (Unused chemical, contaminated weigh boats, paper towels) SolidContainer Sealable, Labeled 'Acutely Toxic' Solid Waste Container (<1 quart) SolidWaste->SolidContainer LiquidWaste Liquid Waste (Unused solutions, rinsate) LiquidContainer Sealable, Labeled 'Acutely Toxic' Liquid Waste Container LiquidWaste->LiquidContainer SharpsWaste Contaminated Sharps (Needles, syringes) SharpsContainer Puncture-Proof Sharps Container SharpsWaste->SharpsContainer PPEWaste Contaminated PPE (Gloves, disposable coats) PPEContainer Sealable Plastic Bag, Labeled 'Acutely Toxic' PPEWaste->PPEContainer EHS_Pickup Arrange for pickup by Environmental Health & Safety (EHS) SolidContainer->EHS_Pickup LiquidContainer->EHS_Pickup SharpsContainer->EHS_Pickup PPEContainer->EHS_Pickup

Caption: Waste disposal logic for this compound.

  • Solid Waste: Collect any unused solid chemical and grossly contaminated items (e.g., weigh boats, absorbent pads) in a designated, sealed, and clearly labeled hazardous waste container. The container volume should not exceed one quart.[11]

  • Liquid Waste: Collect all solutions and the first rinse from any "triple-rinsed" glassware into a compatible, sealed, and labeled liquid hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, disposable lab coats, and cleaning materials, must be disposed of as hazardous waste.[11] Collect these in a sealed plastic bag or other appropriate container labeled as hazardous waste.[11]

  • Empty Containers: The original chemical container is considered acutely hazardous waste and must not be discarded as regular trash. It should be disposed of through your institution's hazardous waste program.[11]

All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the associated hazard pictograms.[12] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on labeling and pickup procedures.[12][13]

Emergency Procedures

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. Inhalation: Move the victim to fresh air and call for immediate medical assistance. If breathing has stopped, provide artificial respiration. Spill: Evacuate the area. Do not attempt to clean up a spill unless you are trained to do so. Contact your institution's EHS department immediately.

By integrating these safety protocols into your laboratory workflow, you can effectively mitigate the risks associated with handling this compound, ensuring a safe environment for discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.